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  • Product: 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate
  • CAS: 478247-87-9

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Introduction 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a unique ester molecule that incorporates both a 1,3-thiazole moiety and a substituted benzene ring. The thiazole ring is a well-established pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a unique ester molecule that incorporates both a 1,3-thiazole moiety and a substituted benzene ring. The thiazole ring is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, alongside theoretical experimental protocols for its characterization, offering valuable insights for researchers and professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate are derived from its molecular structure. The compound is an ester formed from (1,3-thiazol-5-yl)methanol and 3-methylbenzoic acid.

Molecular Formula and Weight

Based on its structure, the molecular formula of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate has been determined to be C₁₂H₁₁NO₂S .

The molecular weight is calculated as follows:

  • (12 × 12.011) + (11 × 1.008) + (1 × 14.007) + (2 × 15.999) + (1 × 32.06) = 233.29 g/mol

Physicochemical Data Summary

A summary of the key physicochemical properties of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValue
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
IUPAC Name (1,3-thiazol-5-yl)methyl 3-methylbenzoate
Appearance Predicted to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols
LogP (Predicted) ~3.5
Molecular Structure

The two-dimensional chemical structure of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is depicted in the diagram below.

Caption: 2D structure of the title compound.

Potential Applications in Drug Development

The thiazole nucleus is a cornerstone in the development of new therapeutic agents.[1][2] Its derivatives have been explored for a multitude of medicinal applications. Given the presence of the 1,3-thiazole ring, 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate could be investigated for a range of biological activities, including:

  • Antimicrobial Activity: Thiazole derivatives have shown promise as antibacterial and antifungal agents.[5][6]

  • Anti-inflammatory Effects: Many compounds containing the thiazole scaffold exhibit anti-inflammatory properties.[1][4]

  • Anticancer Potential: The thiazole ring is a key component of several anticancer drugs and experimental agents.[1][3]

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of this particular compound.

Experimental Protocols for Characterization

To confirm the identity and purity of synthesized 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, a series of analytical techniques should be employed.

Synthesis Workflow

The synthesis of this ester would typically involve the reaction of (1,3-thiazol-5-yl)methanol with 3-methylbenzoyl chloride in the presence of a base, or an esterification reaction between (1,3-thiazol-5-yl)methanol and 3-methylbenzoic acid using a suitable catalyst.

G Reactant1 (1,3-Thiazol-5-yl)methanol Esterification Esterification Reaction Reactant1->Esterification Reactant2 3-Methylbenzoic Acid Reactant2->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Product 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Esterification->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: General synthesis and analysis workflow.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the synthesized compound.

Methodology:

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Look for the protonated molecular ion peak [M+H]⁺ at m/z 234.29.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the compound.

¹H NMR (Proton NMR):

  • Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Expected signals would include:

    • A singlet for the methyl group on the benzene ring.

    • A singlet for the methylene protons.

    • Aromatic protons from both the thiazole and benzene rings in their respective regions.

    • A characteristic signal for the thiazole ring protons.

¹³C NMR (Carbon-13 NMR):

  • Prepare a more concentrated solution of the compound in a deuterated solvent.

  • Acquire the ¹³C NMR spectrum.

  • Expected signals would correspond to the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the ester, and carbons of the thiazole and benzene rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Prepare a sample of the compound (e.g., as a thin film or a KBr pellet).

  • Acquire the IR spectrum.

  • Look for characteristic absorption bands, such as:

    • A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.

    • C-O stretching vibrations for the ester group.

    • C=N and C=C stretching vibrations from the thiazole and benzene rings.

    • C-H stretching and bending vibrations.

Conclusion

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a compound of interest due to its hybrid structure, which combines the pharmacologically significant thiazole moiety with a substituted aromatic ester. This guide has provided a detailed overview of its molecular and physicochemical properties, along with standardized protocols for its synthesis and characterization. The potential for this molecule to exhibit a range of biological activities makes it a compelling candidate for further investigation in the field of drug discovery and development.

References

  • PubChem. Methyl 1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Singh, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 22(3), 133-163. Available from: [Link]

  • Slyvka, N., et al. (2023). FEATURES OF (BENZO)IMIDAZO[2,1-B][7][8]THIAZINE MEZYLATES REACTION WITH NUCLEOPHILIC REAGENTS. Chemistry & Chemical Technology, 17(3), 542-550. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic & Pharmaceutical Chemistry, 4(4), 66-72. Available from: [Link]

  • Abbas, S. Y., et al. (2014). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 19(6), 7987-8003. Available from: [Link]

  • Patel, N. B., et al. (2023). Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives. Russian Journal of General Chemistry, 93(10), 2533-2545. Available from: [Link]

  • Al-Obaidi, A. M. J. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. International Journal of Drug Delivery Technology, 11(2), 345-353. Available from: [Link]

  • Hassan, A. S., et al. (2023). thiazolo[3,4-b][7][8][9]ihiadiazole: Synthesis and investigation of liquid crystals properties. Egyptian Journal of Chemistry, 66(2), 23-29. Available from: [Link]

  • Fadda, A. A., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(1), 89. Available from: [Link]

  • Al-Juboori, A. M. A. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. Available from: [Link]

  • Patel, R. B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(12), 1-10. Available from: [Link]

  • Google Patents. (2020). SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Sravani, G., et al. (2023). Design and Synthesis of some 1,3,4-Thiadiazol Amines: Molecular Docking, In-Silico Adme and Antioxidant. Der Pharma Chemica, 15(2), 1-8. Available from: [Link]

  • Kamal, A., et al. (2016). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. RSC Advances, 6(82), 78477-78508. Available from: [Link]

  • Li, Y., et al. (2024). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 67(1), 346-363. Available from: [Link]

  • PubChem. n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio) - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure, 1315, 138453. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(5), 586-600. Available from: [Link]

  • precisionFDA. METHYL BENZOATE. Available from: [Link]3c7)

Sources

Exploratory

Pharmacophore Analysis of Thiazole-Based Ester Compounds: A Comprehensive Guide to Rational Drug Design

Executive Summary The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured in over 18 FDA-approved therapeutics, including the anticancer agents dasatinib and tiazofurin[1][2]. When functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured in over 18 FDA-approved therapeutics, including the anticancer agents dasatinib and tiazofurin[1][2]. When functionalized with an ester linkage, the thiazole core gains unique conformational flexibility and electronic tunability. The ester moiety not only serves as a critical Hydrogen Bond Acceptor (HBA) but also acts as a metabolic hinge for prodrug strategies[3][4].

For drug development professionals, identifying the exact spatial arrangement of steric and electronic features—the pharmacophore—is paramount. This whitepaper provides an in-depth, self-validating framework for conducting pharmacophore analysis on thiazole-based ester compounds. By synthesizing structural biology with computational chemistry, we outline the causality behind experimental choices, ensuring that your hit-to-lead optimization pipeline is both robust and reproducible.

Structural & Electronic Profiling: The "Why" Behind the Scaffold

To build an accurate pharmacophore model, one must first understand the intrinsic sub-structural behaviors of the ligand.

The Thiazole Core

The 1,3-thiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur.

  • Nitrogen (N3): Acts as a potent Hydrogen Bond Acceptor (HBA). It frequently anchors the molecule to the target protein's hinge region (e.g., interacting with kinase backbone amides)[5].

  • Sulfur (S1): Highly polarizable and lipophilic. It frequently engages in hydrophobic interactions and sulfur-π or π-π stacking within hydrophobic pockets[2].

The Ester Linkage

The addition of an ester group (often at the C4 or C5 position of the thiazole) introduces a highly directional dipole.

  • Carbonyl Oxygen: Serves as a strong HBA. In the development of human Lactate Dehydrogenase A (hLDHA) inhibitors, the ester carbonyl oxygen directly interacts with the cationic Arg 98 residue[4].

  • Alkoxy Oxygen: Can act as a weak HBA but primarily dictates the steric trajectory of the terminal alkyl/aryl group, directing it into adjacent hydrophobic sub-pockets (e.g., interacting with Ala 29 and Val 30 in hLDHA)[4].

  • Metabolic Causality: From an in vivo perspective, the ester bond is susceptible to hydrolysis by esterases. Pharmacophore models must account for this: if the ester is strictly required for target binding, the compound may lose efficacy in vivo upon hydrolysis. Conversely, this lability can be exploited for targeted prodrug delivery[6].

Target-Specific Pharmacophore Landscapes

Thiazole-based esters exhibit a broad spectrum of biological activities. Table 1 summarizes the quantitative and qualitative pharmacophore data across distinct therapeutic targets based on recent literature.

Table 1: Pharmacophore Feature Summary for Thiazole-Based Esters
Therapeutic TargetScaffold TypeKey Pharmacophore FeaturesKey Interacting ResiduesRef.
hLDHA (Anticancer) Thiazole-carboxylate esterHBA (Ester), Aromatic Ring (Thiazole)Arg 98, Gln 99, Ala 29, Val 30[4]
Pim1 Kinase (Anticancer) Bis-thiazole5-Feature: HBA, HBD, Hydrophobic (x3)Lys 67, Val 126[7]
COX-2 / Anti-inflammatory 4-benzyl-1,3-thiazole ester3-Point: Side chain, Phenyl carbonyl, BenzylN/A (Ligand-based model)[8]
F508del-CFTR (Cystic Fibrosis) Thiazole-esterHBA (Ester), Aromatic Ring, HydrophobicArg 933, Phe 931[9]

Workflows & Methodologies

A reliable pharmacophore model must be a self-validating system. A model that identifies true actives but fails to reject structurally similar inactives (decoys) will inevitably lead to high false-positive rates in virtual screening[10][11].

Structure-Based Pharmacophore Generation

When the 3D crystal structure of the target protein is available (e.g., Pim1 kinase co-crystallized with a thiazole derivative), structure-based modeling is the gold standard[7].

G Target Target Protein Prep (e.g., hLDHA, Pim1) Ligand Bioactive Conformation Extraction Target->Ligand Exclusion Excluded Volume Mapping Target->Exclusion Features Feature Identification (HBA, HBD, Hydrophobic) Ligand->Features Model 3D Pharmacophore Model Generation Features->Model Exclusion->Model Validation Model Validation (ROC & Decoys) Model->Validation

Workflow for Structure-Based Pharmacophore Generation of Thiazole Derivatives.

Protocol 1: Step-by-Step Structure-Based Modeling
  • Protein Preparation: Retrieve the co-crystallized complex (e.g., PDB ID: 4DTK for Pim1)[7]. Remove water molecules (unless bridging), add missing hydrogen atoms, and assign proper protonation states at physiological pH (7.4).

  • Interaction Analysis: Identify direct non-covalent interactions between the thiazole-ester ligand and the binding pocket. Map the ester carbonyl as an HBA and the thiazole sulfur as a hydrophobic/aromatic feature.

  • Excluded Volume Generation: Causality Check: Why add excluded volumes? To represent the steric boundaries of the receptor pocket. This prevents the model from selecting compounds that possess the correct pharmacophore features but are too bulky to physically fit into the active site[12].

  • Model Derivation: Use software (e.g., Discovery Studio / Phase) to generate a 4-to-5 point 3D hypothesis.

Virtual Screening & Hit Identification Pipeline

Once the pharmacophore model is validated, it acts as a 3D query to screen large chemical libraries.

VS DB Compound Library (Thiazole-Ester Scaffolds) Filter ADMET & PAINS Filtering DB->Filter Mapping Pharmacophore Mapping (HypoGen/Phase) Filter->Mapping Docking Molecular Docking (Glide/AutoDock) Mapping->Docking MD MD Simulations (MM-GBSA) Docking->MD Hits Lead Candidates for Synthesis MD->Hits

Sequential Virtual Screening Pipeline for Thiazole-Ester Hit Identification.

Protocol 2: Step-by-Step Virtual Screening & Validation
  • Library Preparation: Generate 3D conformer libraries for thiazole-ester databases (e.g., ZINC, Enamine). Ensure a maximum of 250 conformers per molecule to adequately sample the flexibility of the ester linkage.

  • Pharmacophore Mapping: Screen the library against the validated 3D model. Compounds are scored based on their Root Mean Square Deviation (RMSD) from the ideal feature coordinates.

  • Decoy Validation (ROC Analysis):

    • The Logic: Seed the screening database with known actives (e.g., 50 proven thiazole-ester inhibitors) and a large set of decoys (e.g., 2,500 compounds with similar 1D physicochemical properties but different 2D topologies).

    • Execution: Plot a Receiver Operating Characteristic (ROC) curve. An Area Under the Curve (AUC) > 0.8 indicates a highly predictive model capable of distinguishing true actives from background noise.

  • Orthogonal Validation (Molecular Docking): Subject the pharmacophore hits to molecular docking. Causality Check: Pharmacophore mapping evaluates geometric fit, but docking evaluates thermodynamic feasibility (binding energy). Combining both drastically reduces false-positive rates[12].

Conclusion

The rational design of thiazole-based ester compounds relies heavily on understanding the precise spatial requirements of the biological target. By leveraging the hydrogen-bonding capacity of the ester carbonyl and the hydrophobic nature of the thiazole core, medicinal chemists can design highly potent molecules[2][4]. Implementing a rigorous, self-validating pharmacophore workflow—complete with excluded volumes and decoy-based ROC validation—ensures that computational predictions translate reliably into in vitro and in vivo success.

References

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach Taylor & Francis URL:[Link]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study Dove Medical Press URL:[Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes ResearchGate URL:[Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme ACS Omega URL:[Link]

  • Thiazole Ring—A Biologically Active Scaffold PMC (PubMed Central) URL:[Link]

  • New Insights into the Binding Features of F508del CFTR Potentiators: A Molecular Docking, Pharmacophore Mapping and QSAR Analysis Approach PMC (PubMed Central) URL:[Link]

  • Integration of pharmacophore mapping and molecular docking in sequential virtual screening: towards the discovery of novel JAK2 inhibitors SciSpace URL:[Link]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study Taylor & Francis URL:[Link]

  • Structure Based Design, Synthesis, Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Novel Cyclophilin D Inhibitors ACS Publications URL:[Link]

  • pharmacophore mapping studies: Topics by Science.gov Science.gov URL:[Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein PMC (PubMed Central) URL:[Link]

Sources

Foundational

Synthesis and Methodological Review of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Executive Summary The compound 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (CAS: 478247-87-9)[1] is a specialized heteroaromatic ester. Structurally, it merges a thiazole pharmacophore—ubiquitous in kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (CAS: 478247-87-9)[1] is a specialized heteroaromatic ester. Structurally, it merges a thiazole pharmacophore—ubiquitous in kinase inhibitors and anti-inflammatory agents—with a lipophilic m-toluyl group. Synthesizing esters that contain basic heteroaromatic rings requires precise pH management and mild activation strategies to prevent substrate degradation and catalyst poisoning. This whitepaper details the causal logic, mechanistic pathways, and self-validating protocols required to synthesize this target molecule with high scientific integrity.

Retrosynthetic Strategy & Precursor Analysis

A standard retrosynthetic disconnection of the ester linkage reveals two highly stable, commercially available precursors:

  • The Nucleophile: 1,3-Thiazol-5-ylmethanol (CAS: 38585-74-9)[2].

  • The Acyl Donor: 3-Methylbenzoic acid, commonly known as m-toluic acid (CAS: 99-04-7)[3].

Retrosynthesis Target 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Precursor1 1,3-Thiazol-5-ylmethanol Target->Precursor1 Disconnection Precursor2 3-Methylbenzoic acid (m-Toluic acid) Target->Precursor2 Disconnection

Caption: Retrosynthetic disconnection of the target ester into its primary alcohol and carboxylic acid precursors.

Quantitative Precursor Data
PrecursorCAS NumberMolecular WeightPhysical StateRole in Synthesis
3-Methylbenzoic acid 99-04-7[3]136.15 g/mol SolidAcyl donor / Electrophile
1,3-Thiazol-5-ylmethanol 38585-74-9[2]115.15 g/mol Liquid/Low-melting solidNucleophile
Target Ester 478247-87-9[1]233.29 g/mol SolidFinal Product

Synthetic Methodologies: The Causality of Choice

Standard Fischer esterification (refluxing the acid and alcohol with a catalytic strong acid like H₂SO₄) is fundamentally incompatible with this system. The strongly acidic conditions will protonate the basic nitrogen of the thiazole ring, drastically reducing the nucleophilicity of the alcohol and potentially leading to the degradation of the heteroaromatic system.

The Steglich Esterification (DCC/DMAP)

To bypass harsh conditions, the Steglich esterification [4] is the premier methodology. It operates at room temperature and neutral pH, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

  • The Causality of DCC: DCC activates 3-methylbenzoic acid by forming an O-acylisourea intermediate. However, this intermediate is highly susceptible to an intramolecular 1,3-rearrangement, which forms an unreactive N-acylurea byproduct, effectively killing the reaction.

  • The Causality of DMAP: DMAP acts as an aggressive nucleophilic acyl transfer catalyst[5]. It attacks the O-acylisourea intermediate much faster than the parasitic 1,3-rearrangement can occur, generating a highly reactive acylpyridinium ion[6]. The 1,3-thiazol-5-ylmethanol then attacks this activated species, forming the target ester and regenerating the DMAP catalyst.

Steglich_Mechanism Acid 3-Methylbenzoic Acid + DCC O_acyl O-Acylisourea Intermediate Acid->O_acyl DCC Activation (- DCU) Acyl_DMAP Acylpyridinium Ion (Activated Species) O_acyl->Acyl_DMAP DMAP Attack Product 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Acyl_DMAP->Product Alcohol Attack DMAP DMAP (Catalyst) Product->DMAP DMAP Regenerated Alcohol 1,3-Thiazol-5-ylmethanol Alcohol->Product Nucleophilic Substitution DMAP->Acyl_DMAP Consumed

Caption: Catalytic cycle of the Steglich esterification highlighting DMAP's role in suppressing N-acylurea formation.

Quantitative Data: Reaction Optimization

Selecting the right coupling system requires balancing yield, purification difficulty, and safety. The table below summarizes the optimization parameters for synthesizing thiazole-based esters.

Coupling SystemActivation IntermediateEst. YieldPrimary ByproductPurification DifficultyEHS Profile
DCC / DMAP O-Acylisourea85-90%Dicyclohexylurea (DCU)Moderate (DCU is slightly soluble in organic solvents)Poor (DCC is a strong allergen)[5]
EDC / HOBt OBt Active Ester80-88%Water-soluble ureaEasy (Byproducts removed via aqueous wash)Moderate
SOCl₂ / Base Acyl Chloride>90%HCl (neutralized to salts)Easy to ModeratePoor (Corrosive, harsh conditions)

Note: While EDC/HOBt offers easier purification, DCC/DMAP is detailed below as it remains the most cost-effective and mechanistically illustrative method for bench-scale synthesis[4].

Detailed Experimental Protocol (Steglich Esterification)

This protocol is designed as a self-validating system . Visual cues and specific workup choices are embedded to ensure high scientific integrity.

Reagents & Scale (10 mmol):

  • 3-Methylbenzoic acid: 1.36 g (10 mmol)

  • 1,3-Thiazol-5-ylmethanol: 1.15 g (10 mmol)

  • DCC: 2.27 g (11 mmol, 1.1 eq)

  • DMAP: 0.12 g (1 mmol, 0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM), 30 mL

Step-by-Step Methodology:

  • Initialization: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzoic acid and 1,3-thiazol-5-ylmethanol in 30 mL of anhydrous DCM.

    • Causality: DCM is chosen because it easily dissolves the precursors and DMAP, but the byproduct (DCU) is highly insoluble in it, allowing for visual reaction tracking[5].

  • Catalyst Addition: Add DMAP to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The formation of the O-acylisourea is highly exothermic. Cooling prevents the thermal degradation of the thiazole alcohol and suppresses side reactions.

  • Activation: Dissolve DCC in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Self-Validation & Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Validation Check: A white precipitate (dicyclohexylurea, DCU) will begin to form within 10 minutes. The continuous accumulation of this precipitate is a direct visual confirmation that the carboxylic acid is being successfully activated.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Targeted Workup: Transfer the filtrate to a separatory funnel.

    • Wash with 5% aqueous Citric Acid (2 x 20 mL).

    • Causality: Standard protocols use 1N HCl to remove DMAP. However, the basic thiazole nitrogen in our product will protonate under strong mineral acids, pulling the product into the aqueous waste. Mild citric acid is strong enough to quench DMAP without protonating the thiazole ring.

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to remove any unreacted 3-methylbenzoic acid.

    • Wash with Brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

References

  • SynArchive - Steglich Esterification. Available at: [Link][4]

  • Royal Society of Chemistry - A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at:[Link][5]

  • National Institutes of Health (PMC) - Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. Available at:[Link][6]

Sources

Exploratory

A Technical Guide to 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of the chemical compound 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. As this molecule is not readily found in commercial catalogs, this document outl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. As this molecule is not readily found in commercial catalogs, this document outlines its core chemical identifiers, a proposed synthetic route via esterification, a robust analytical workflow for its characterization, and a discussion of its potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a foundational understanding of this novel thiazole-containing ester.

Chemical Identity and Core Identifiers

Since 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a specific, non-cataloged molecule, a registered CAS number is not publicly available. However, its chemical identifiers can be derived from its constituent parts: 1,3-thiazol-5-ylmethanol and 3-methylbenzoic acid. The key identifiers are summarized below.

IdentifierValueSource
IUPAC Name (1,3-Thiazol-5-yl)methyl 3-methylbenzoate-
Molecular Formula C₁₂H₁₁NO₂SCalculated
Molecular Weight 233.29 g/mol Calculated
Canonical SMILES CC1=CC=CC(=C1)C(=O)OCC2=CN=CS2Calculated
InChI Key InChIKey=FHNCSBCLUSHCRS-UHFFFAOYSA-NCalculated
InChI InChI=1S/C12H11NO2S/c1-9-3-2-4-10(8-9)12(14)15-7-11-5-13-6-16-11/h2-6,8H,7H2,1H3Calculated
CAS Number Not Publicly Available-

Proposed Synthesis Protocol: Esterification

The most direct and logical route to synthesize 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is through the esterification of 1,3-thiazol-5-ylmethanol with a derivative of 3-methylbenzoic acid. For a high-yield and efficient reaction, the use of the acid chloride, 3-methylbenzoyl chloride, is preferable to the carboxylic acid itself as it is more reactive.

Causality Behind Experimental Choices

The selection of 3-methylbenzoyl chloride (CAS: 1711-06-4) over 3-methylbenzoic acid (CAS: 99-04-7) is based on reaction kinetics.[1][2] The acyl chloride is a highly electrophilic species, making the carbonyl carbon susceptible to nucleophilic attack by the hydroxyl group of 1,3-thiazol-5-ylmethanol (CAS: 38585-74-9).[3][4] This bypasses the need for an acid catalyst and water removal that is typical for Fischer esterification, leading to faster reaction times and often cleaner product formation. The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step-by-Step Methodology
  • Reagent Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 1,3-thiazol-5-ylmethanol in anhydrous dichloromethane (DCM).

  • Base Addition : Add 1.2 equivalents of triethylamine to the solution and stir for 5 minutes at 0°C (ice bath).

  • Acyl Chloride Addition : Slowly add a solution of 1.1 equivalents of 3-methylbenzoyl chloride in anhydrous DCM to the reaction mixture dropwise.[5] Maintain the temperature at 0°C during the addition.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization : Confirm the structure and purity of the final product using the analytical methods outlined in Section 4.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 1,3-Thiazol-5-ylmethanol (CAS: 38585-74-9) D Combine reactants at 0°C under Nitrogen A->D B 3-Methylbenzoyl Chloride (CAS: 1711-06-4) B->D C Triethylamine (Base) in Anhydrous DCM C->D E Stir at Room Temperature (4-6 hours) D->E Warm to RT F Aqueous Work-up (NaHCO3, HCl, Brine) E->F Reaction Complete G Dry (Na2SO4) & Concentrate F->G H Silica Gel Column Chromatography G->H I 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (Final Product) H->I

Caption: Proposed synthesis workflow for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

Physicochemical and Safety Data of Precursors

The properties of the final product are influenced by its precursors.

PrecursorCAS NumberMol. FormulaMol. Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Methylbenzoic acid99-04-7C₈H₈O₂136.15108.7215-216
3-Methylbenzoyl chloride1711-06-4C₈H₇ClO154.59-2386 (5 mmHg)
1,3-Thiazol-5-ylmethanol38585-74-9C₄H₅NOS115.15N/A (liquid)N/A

Sources:[1][2][3][6][7]

Safety Information:

  • 3-Methylbenzoic acid : May cause skin and eye irritation.[8]

  • 3-Methylbenzoyl chloride : Corrosive. Reacts with water and is moisture sensitive. Causes severe skin burns and eye damage.[1]

  • 1,3-thiazol-5-ylmethanol : Causes serious eye damage.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling these chemicals in a well-ventilated fume hood.

Analytical Characterization Workflow

A multi-step analytical approach is required to confirm the identity, purity, and structure of the synthesized ester.

Step-by-Step Analytical Methodology
  • Mass Spectrometry (MS) : Obtain a mass spectrum to confirm the molecular weight. Electron Impact (EI) ionization is suitable for this type of molecule and should show a molecular ion peak (M+) at m/z 233.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This will be the most informative technique. Expect characteristic peaks for the aromatic protons from both rings, a singlet for the benzylic methylene (-CH₂-) protons, and a singlet for the methyl (-CH₃) group.

    • ¹³C NMR : This will confirm the number of unique carbon environments, including the carbonyl carbon of the ester group.

  • Infrared (IR) Spectroscopy : An IR spectrum should show a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1740 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC) : Use a reverse-phase HPLC method to determine the purity of the final compound.[11] A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point. Purity is assessed by the peak area percentage.

Analytical Workflow Diagram

G cluster_analysis Analytical Techniques cluster_results Data Interpretation A Purified Solid Product B Dissolve in suitable solvent (e.g., CDCl3, MeCN) A->B C Mass Spectrometry (MS) - Confirm Molecular Weight B->C D NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure B->D E Infrared (IR) Spectroscopy - Identify Functional Groups B->E F HPLC - Determine Purity B->F G Confirm MW = 233.29 C->G H Verify Proton & Carbon Environments D->H I Confirm C=O stretch (~1720 cm⁻¹) E->I J Purity ≥ 95% F->J K Verified Compound Structure & Purity G->K H->K I->K J->K

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Potential Applications and Research Context

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13][14] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[15][16]

The specific structure of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, combining the biologically active thiazole heterocycle with an aromatic ester, makes it a candidate for investigation in several areas:

  • Drug Discovery : It could serve as a lead compound or a fragment in the development of novel therapeutic agents. Its ester linkage may also allow it to function as a prodrug, designed for metabolic cleavage in vivo to release an active thiazole methanol derivative.

  • Materials Science : Aromatic esters are used in the synthesis of polymers and liquid crystals. The inclusion of a sulfur- and nitrogen-containing heterocycle could impart unique electronic or physical properties to such materials.

Further research would be required to explore these potential applications and to determine the specific biological activity and material properties of this compound.

References

  • 3-Methylbenzoic acid | CAS 99-04-7. (n.d.). CymitQuimica.
  • 3-Methylbenzoyl chloride | CAS 1711-06-4. (n.d.). LookChem.
  • 3-Methylbenzoic acid. (n.d.). CAS Common Chemistry.
  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Mini Reviews in Medicinal Chemistry.
  • 3-Methylbenzoyl chloride | CAS 1711-06-4. (2026, January 30). ChemicalBook.
  • Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. (2025, January 22). Current Organic Chemistry.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). Letters in Organic Chemistry.
  • Benzoyl chloride, 3-methyl-. (n.d.). NIST WebBook.
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  • Benzoic acid, 3-methyl-. (n.d.). NIST WebBook.
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  • Thiazole-5-methanol, 95%, Thermo Scientific. (n.d.). Fisher Scientific.
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Foundational

The Emerging Therapeutic Landscape of 3-Methylbenzenecarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold In the dynamic landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic promise is a constant endeavor. Among the myriad of mol...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

In the dynamic landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic promise is a constant endeavor. Among the myriad of molecular scaffolds, the substituted benzoic acid framework has perennially served as a privileged structure, yielding a diverse array of clinically significant agents. This guide delves into a specific, yet remarkably versatile, subset of this class: the 3-methylbenzenecarboxylate derivatives. The strategic placement of a methyl group at the meta-position of the benzoate ring introduces subtle yet profound alterations in physicochemical properties, influencing metabolic stability, target engagement, and overall pharmacological profile. This document provides an in-depth technical exploration of the therapeutic potential of these derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. Our objective is to not merely present data, but to illuminate the causal relationships between molecular structure, biological activity, and experimental design, thereby empowering the reader to navigate this promising area of medicinal chemistry with confidence and scientific rigor.

Section 1: Anticancer Applications: Targeting Key Oncogenic Pathways

The fight against cancer necessitates a continuous pipeline of innovative therapeutics that can selectively target tumor cells while minimizing off-target toxicities. 3-Methylbenzenecarboxylate derivatives have emerged as a promising class of compounds with demonstrated potential in oncology research. Their anticancer effects are often attributed to the inhibition of critical enzymes and signaling cascades that are dysregulated in various malignancies.

Mechanism of Action: Inhibition of Angiogenesis and Induction of Apoptosis

A key strategy in cancer therapy is to disrupt the blood supply to tumors, a process known as angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that mediates this process, and its inhibition is a validated anti-angiogenic approach.[1] Furthermore, inducing programmed cell death, or apoptosis, in cancer cells is another fundamental therapeutic goal.

Certain benzoic acid derivatives have been shown to exert their anticancer effects through these mechanisms.[2] For instance, studies on related benzofuran derivatives have demonstrated that these compounds can induce apoptosis in cancer cell lines.[3] The 3-methylbenzoyl moiety can be incorporated into various heterocyclic scaffolds to enhance their binding affinity and selectivity for targets such as VEGFR-2.

Experimental Workflow: From Synthesis to Cellular Assays

A logical workflow for the evaluation of novel 3-methylbenzenecarboxylate derivatives as potential anticancer agents begins with their synthesis, followed by a cascade of in vitro assays to determine their biological activity.

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation start 3-Methylbenzoic Acid intermediate 3-Methylbenzoyl Chloride start->intermediate Thionyl Chloride final_compound 3-Methylbenzenecarboxylate Derivative (Ester/Amide) intermediate->final_compound Amine/Alcohol mtt MTT Assay (Cytotoxicity) final_compound->mtt vegfr2 VEGFR-2 Kinase Assay (Anti-angiogenesis) mtt->vegfr2 If cytotoxic apoptosis Apoptosis Assay (e.g., Caspase Activity) vegfr2->apoptosis If VEGFR-2 inhibitor

Caption: A streamlined workflow for the synthesis and in vitro evaluation of 3-methylbenzenecarboxylate derivatives for anticancer activity.

Detailed Experimental Protocols

This protocol describes the conversion of 3-methylbenzoic acid to its more reactive acid chloride derivative, a key intermediate for the synthesis of esters and amides.

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Reaction flask with reflux condenser and gas absorption trap

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser connected to a gas trap, add 3-methylbenzoic acid, thionyl chloride, and a catalytic amount of DMF.[4]

  • Heat the reaction mixture to 90°C and stir for 3 hours.[4] The reaction is complete when the solution becomes clear.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3-methylbenzoyl chloride.[4]

This assay measures the ability of a test compound to inhibit the kinase activity of recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compound (3-methylbenzenecarboxylate derivative)

  • Kinase-Glo® MAX reagent

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare a master mix containing Kinase Buffer, ATP, and PTK Substrate.[1][5]

  • Add the master mix to the wells of a 96-well plate.[1]

  • Add the test compound at various concentrations to the "Test Wells". Add a vehicle control to the "Positive Control" wells.[5]

  • Initiate the reaction by adding diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add buffer to the "Blank" wells.[5]

  • Incubate the plate at 30°C for 45 minutes.[5]

  • Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[1][5]

  • Measure the luminescence using a microplate reader.[1]

  • Calculate the percentage of VEGFR-2 inhibition for each concentration of the test compound relative to the positive control.

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT-116, HeLa)

  • Cell culture medium

  • Test compound (3-methylbenzenecarboxylate derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.[6][7]

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).[2] Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[6][7]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6][8]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the anticancer activity of selected benzoic acid derivatives from the literature. While not all are 3-methyl substituted, they provide a benchmark for the potential potency of this class of compounds.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzoic Acid HybridsMCF-715.6 - 18.7[8]
3,4-Dihydroxybenzoic AcidHCT-116~1250[2]
Gallic Acid-Stearylamine ConjugateA431100 µg/ml[8]
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideMGC-803 (Gastric)10.38 ± 1.06[10]
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideMCF-7 (Breast)15.02 ± 0.94[10]
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideHepG2 (Liver)15.36 ± 1.12[10]
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideA549 (Lung)18.25 ± 1.15[10]

Section 2: Anti-inflammatory and Analgesic Potential

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents with favorable side-effect profiles remains a significant therapeutic goal. 3-Methylbenzenecarboxylate derivatives represent a promising avenue for the discovery of novel anti-inflammatory and analgesic drugs.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a desirable attribute for an anti-inflammatory drug as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 aa->cox1 cox2 COX-2 aa->cox2 pgs_homeostatic Prostaglandins (Gastric Protection, etc.) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (Inflammation, Pain) cox2->pgs_inflammatory nsaids 3-Methylbenzenecarboxylate Derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs, including potential 3-methylbenzenecarboxylate derivatives.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method for determining the inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 or COX-2 enzyme

  • Assay Buffer

  • Heme

  • Test compound (3-methylbenzenecarboxylate derivative)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme solution.[11]

  • Add the test compound at various concentrations to the appropriate wells. For control wells (100% enzyme activity), add the solvent used to dissolve the test compound.[11]

  • Incubate the plate at 25°C for 5 minutes.[11]

  • Add the TMPD solution to each well.[11]

  • Initiate the reaction by adding the Arachidonic Acid solution to each well.[11]

  • Incubate the plate for 5 minutes at 25°C.[11]

  • Read the absorbance at 590 nm using a microplate reader.[11]

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values.

Quantitative Data Summary

The following table presents IC₅₀ values for some carboxylic acid derivatives against COX enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
FM4Potent0.74[12]
FM10Potent0.69[12]
FM12Potent0.18[12]
CDB~17Weak Inhibition[13]

Section 3: Neuroprotective Applications

Neurodegenerative diseases represent a significant and growing healthcare challenge. The development of neuroprotective agents that can slow or halt the progression of these devastating disorders is of paramount importance. 3-Methylbenzenecarboxylate derivatives offer a promising scaffold for the design of such agents.

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The pathophysiology of many neurodegenerative diseases involves oxidative stress and chronic neuroinflammation. Compounds that can mitigate these processes have therapeutic potential. The neuroprotective effects of certain compounds are attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways in the brain.

neuroprotection_pathway neurotoxic_stimuli Neurotoxic Stimuli (e.g., Aβ, Glutamate) oxidative_stress Oxidative Stress neurotoxic_stimuli->oxidative_stress neuroinflammation Neuroinflammation neurotoxic_stimuli->neuroinflammation neuronal_damage Neuronal Damage & Cell Death oxidative_stress->neuronal_damage neuroinflammation->neuronal_damage derivative 3-Methylbenzenecarboxylate Derivative derivative->oxidative_stress Inhibition derivative->neuroinflammation Inhibition

Caption: A simplified diagram illustrating the potential neuroprotective mechanisms of 3-methylbenzenecarboxylate derivatives.

Detailed Experimental Protocol: In Vitro Neuroprotection Assay (MTT-Based)

This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxic insult.

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium

  • Test compound (3-methylbenzenecarboxylate derivative)

  • Neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta (Aβ), 6-hydroxydopamine (6-OHDA))

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Plate neuronal cells in a 96-well plate and allow them to adhere.[8]

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).[8]

  • Induce neurotoxicity by adding a neurotoxic agent for an additional 24 hours.[8] Include a vehicle control (no toxin) and a toxin-only group.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[8]

  • Measure the absorbance at a wavelength around 570 nm.

  • Calculate the percentage of neuroprotection afforded by the test compound by comparing the viability of treated cells to the toxin-only and vehicle control groups.

Quantitative Data Summary

The following table provides data on the neuroprotective activity of selected compounds.

CompoundAssayResultReference
Compound 1Neuroprotective ActivityCell Viability: 68.63% (20 µM)[14]

Conclusion and Future Directions

The 3-methylbenzenecarboxylate scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. The strategic incorporation of the 3-methyl group can favorably influence the pharmacokinetic and pharmacodynamic properties of these derivatives, leading to enhanced efficacy and selectivity. The experimental protocols and data presented in this guide provide a robust framework for the systematic evaluation of this compound class.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of substitutions on both the benzene ring and the carboxylate moiety is warranted to optimize potency and selectivity for specific biological targets.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Elucidation: Deeper investigations into the molecular mechanisms underlying the observed biological activities will be crucial for rational drug design and the identification of novel therapeutic targets.

By leveraging the insights and methodologies outlined in this technical guide, researchers and drug development professionals are well-equipped to unlock the full therapeutic potential of 3-methylbenzenecarboxylate derivatives and contribute to the development of the next generation of innovative medicines.

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Exploratory

Solubility profile of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in Organic Solvents Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most critical and often underestimated hurdles is solubility. An estimated 40% of approved drugs and up to 90% of molecules in the development pipeline are poorly soluble in aqueous media.[1] This single physicochemical property profoundly impacts a drug's bioavailability, therapeutic efficacy, and manufacturability.[2][3][4] A comprehensive understanding of a compound's solubility profile in a range of organic solvents is not merely a data point; it is a foundational pillar for formulation development, purification strategies, and predicting in-vivo performance.

This guide provides a detailed framework for characterizing the solubility of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate , a molecule featuring a key thiazole heterocycle. While specific experimental data for this compound is not widely published, this document will equip researchers with the theoretical grounding, predictive insights, and robust experimental protocols necessary to generate a comprehensive solubility profile.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5][6] This concept is rooted in the intermolecular forces between solute and solvent molecules. A solute will dissolve in a solvent if the energy of the new solute-solvent interactions is sufficient to overcome the existing solute-solute and solvent-solvent interactions. For a complex molecule like 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, we must dissect its structure to predict its behavior.

Molecular Structure of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate:

  • 1,3-Thiazole Ring: This five-membered aromatic heterocycle contains both nitrogen and sulfur atoms.[7][8] It contributes to the molecule's polarity through dipole-dipole interactions and can act as a hydrogen bond acceptor at the nitrogen atom.

  • Ester Linkage (-COO-): This is a significantly polar functional group capable of acting as a strong hydrogen bond acceptor.

  • Aromatic Rings (Thiazole and Benzene): These planar structures contribute to van der Waals forces, particularly pi-pi stacking.

  • Methyl Groups (-CH3): These are non-polar, hydrophobic groups.

This combination of polar (thiazole, ester) and non-polar (benzene ring, methyl groups) features suggests that the compound will exhibit nuanced solubility, likely favoring solvents of intermediate polarity.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, the Hansen Solubility Parameters (HSP) provide a powerful framework.[9] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar HSP values (a small "HSP Distance") are likely to be miscible.[10][11] By comparing the estimated HSP of our target compound with the known HSP of various solvents, we can generate a robust hypothesis for its solubility profile.

Predicted Solubility Profile

Based on the structural analysis and the principles of intermolecular forces, a qualitative solubility profile for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate can be predicted. This serves as a crucial starting point for experimental design.

Solvent Class Solvent Examples Predicted Solubility Scientific Rationale
Polar Protic Methanol, EthanolModerate to High The solvent's hydroxyl group can act as a hydrogen bond donor to the ester and thiazole nitrogen of the solute, facilitating dissolution.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh These solvents have strong dipole moments that can effectively interact with the polar ester and thiazole moieties of the solute without the competing hydrogen bonding network found in protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High to Moderate DMSO is a very strong polar aprotic solvent that should readily dissolve the compound. Acetonitrile, while polar, may be slightly less effective due to its weaker hydrogen bond accepting capability compared to others in this class.
Non-Polar Toluene, Diethyl EtherModerate to Low Toluene's aromatic ring can engage in pi-pi stacking with the solute's rings. Diethyl ether has a slight dipole and can accept hydrogen bonds, but its largely non-polar character may limit solubility.
Non-Polar Hexane, HeptaneLow to Insoluble The significant mismatch in polarity (strong dipole and hydrogen bonding capability of the solute vs. only weak dispersion forces of the solvent) will likely prevent effective solvation.

This table is a prediction based on chemical principles. Experimental verification is essential for obtaining accurate quantitative data.[12]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[13][14][15] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period at a constant temperature.[16]

Materials and Equipment
  • 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate to a pre-weighed vial. The excess should be visually apparent to ensure saturation is reached.[15]

    • Pipette a known volume (e.g., 5.0 mL) of the selected solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Repeat for each solvent to be tested, preparing at least three replicates per solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically required to ensure thermodynamic equilibrium is reached.[13][15]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all particulate matter, ensuring only the dissolved solute is measured.

  • Analysis (HPLC-UV):

    • Prepare a series of standard solutions of the compound in the test solvent with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.[17]

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted sample using the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Sample D->E F Analyze via HPLC-UV E->F G Calculate Concentration (vs. Calibration Curve) F->G H Solubility Data (mg/mL or mol/L) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table for comparison and analysis.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) ± SD Solubility (mol/L) ± SD
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
DichloromethanePolar Aprotic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25Experimental ValueCalculated Value
TolueneNon-Polar25Experimental ValueCalculated Value
HexaneNon-Polar25Experimental ValueCalculated Value

Interpretation: The results from this table will provide a definitive, quantitative solubility profile. This data is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization).

  • Formulation Science: Identifying potential solvent systems for liquid formulations or aiding in the selection of solid dispersion polymers.

  • Preclinical Development: Understanding the dissolution characteristics that will influence absorption and bioavailability.[18]

Conclusion

Characterizing the solubility profile of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a critical step in its development pathway. This guide provides a robust framework, moving from theoretical prediction based on molecular structure to a detailed, validated experimental protocol. By systematically applying the shake-flask method and accurately quantifying the results, researchers can generate the high-quality data needed to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the progression of this compound in research and development.

References

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from Veranova website. [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from Alwsci News. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Hopfinger, A. J., & Esposito, E. X. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. Journal of Chemical Information and Modeling, 48(2), 370-384. [Link]

  • Ionescu, C., & Mircioiu, I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 389-395. [Link]

  • Pharmapproach. (2025, August 23). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines? Retrieved from Pharmapproach. [Link]

  • Mester, Z., & Krenn, M. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Hansen, C. M. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia. [Link]

  • Fasihi, J., & Karimi, F. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

  • Isayev, O., & Tropsha, A. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from ResearchGate. [Link]

  • Hansen, C. M. (n.d.). HSP Basics. Retrieved from Hansen Solubility Parameters. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Unknown Author. (2024, September 24). Solubility test for Organic Compounds. Retrieved from Online Chemistry. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • Mester, Z., & Krenn, M. (2025, August 6). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from Prof Steven Abbott website. [Link]

  • Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. International Journal of Pharmaceutical Sciences and Research, 7(11), 4268-4284. [Link]

  • Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. [Link]

  • Isayev, O., & Tropsha, A. (2025, April 28). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling, 65(10), 3465-3476. [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from Millipore website. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy. [Link]

  • van der Loop, J., et al. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. Analytical Chemistry. [Link]

  • Fathy, U. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

  • Kansy, M., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-15. [Link]

  • Professor Dave Explains. (2021, March 24). Solubility Tests for Organic Compounds [Video]. YouTube. [Link]

  • Technobis. (2024, November 14). Solubility: Importance, Measurements and Applications. Analytik NEWS. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole. PubChem. [Link]

  • Various Authors. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Shawali, A. S., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 21(11), 1463. [Link]

  • Wikipedia contributors. (n.d.). Thiazole. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Introduction: The Significance of Thiazole-Based Esters in Medicinal Chemistry The 1,3-thiazole scaffold is a privileged heterocycle in drug discovery, forming the core of numerous pharmacologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiazole-Based Esters in Medicinal Chemistry

The 1,3-thiazole scaffold is a privileged heterocycle in drug discovery, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. When functionalized as an ester, such as in the title compound, 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, these molecules can serve as valuable intermediates, prodrugs, or bioactive agents themselves. The ester linkage can modulate physicochemical properties like lipophilicity and metabolic stability, thereby influencing pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive, in-depth guide for the rational synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. The presented protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a scientifically grounded explanation of the methodology. The synthesis is approached via a convergent strategy, focusing on the preparation of two key precursors—(1,3-Thiazol-5-yl)methanol and 3-methylbenzoyl chloride—followed by their efficient coupling.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Synthesis of Precursor 1: (1,3-Thiazol-5-yl)methanol. This crucial building block will be prepared via the reduction of a commercially available thiazole-5-carboxylate ester. This method is chosen for its high efficiency and operational simplicity.

  • Synthesis of Precursor 2: 3-Methylbenzoyl Chloride. This acylating agent will be synthesized from 3-methylbenzoic acid through a standard reaction with thionyl chloride, a robust and high-yielding transformation.

  • Final Esterification. The target molecule is assembled through the esterification of (1,3-Thiazol-5-yl)methanol with 3-methylbenzoyl chloride. This reaction is conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

The complete workflow is depicted in the diagram below, providing a high-level overview of the synthetic pathway.

Synthesis_Workflow cluster_final Final Product Synthesis ester Ethyl 1,3-thiazole-5-carboxylate alcohol (1,3-Thiazol-5-yl)methanol ester->alcohol acid_chloride 3-Methylbenzoyl Chloride target 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate alcohol->target acid 3-Methylbenzoic Acid acid->acid_chloride Chlorination (SOCl₂) acid_chloride->target esterification_label Esterification (Base-mediated) esterification_label->target

Caption: Overall synthetic workflow for the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthetic step, providing a quick reference for laboratory execution.

StepReactantMolar Eq.Reagent/CatalystSolventTemp. (°C)Time (h)Approx. Yield (%)
1: Precursor 1 Ethyl 1,3-thiazole-5-carboxylate1.0Lithium Aluminum Hydride (LiAlH₄) (1.5)Anhydrous Ether0 to RT2-4~90%
2: Precursor 2 3-Methylbenzoic Acid1.0Thionyl Chloride (SOCl₂) (1.5)None (neat)Reflux (79)2-3>95%
3: Final Product (1,3-Thiazol-5-yl)methanol1.03-Methylbenzoyl Chloride (1.1)Dichloromethane0 to RT3-5~85%
Triethylamine (1.2)(DCM)

Experimental Protocols

Stage 1: Synthesis of (1,3-Thiazol-5-yl)methanol

The synthesis of this key alcohol intermediate is achieved through the efficient reduction of the corresponding ethyl ester. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity and effectiveness in converting esters to primary alcohols.[1]

Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) suspended in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve ethyl 1,3-thiazole-5-carboxylate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Workup: A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield (1,3-Thiazol-5-yl)methanol as a crude solid, which can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of 3-Methylbenzoyl Chloride

This transformation is a classic conversion of a carboxylic acid to an acid chloride using thionyl chloride. The reaction is typically performed neat and driven by the evolution of gaseous byproducts (SO₂ and HCl). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 3-methylbenzoic acid (1.0 equivalent).

  • Reagent Addition: Carefully add thionyl chloride (1.5 equivalents) to the flask. A catalytic amount of DMF (e.g., 1-2 drops) can be added.

  • Reaction: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude 3-methylbenzoyl chloride, which is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.

Stage 3: Synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

The final step involves the coupling of the synthesized alcohol and acid chloride. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

Protocol:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (1,3-Thiazol-5-yl)methanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Acid Chloride: Add a solution of 3-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled alcohol solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

Alternative Esterification Methodologies

While the acid chloride method is robust, alternative esterification protocols can be advantageous, particularly for sensitive substrates.

  • Steglich Esterification: This method couples the carboxylic acid (3-methylbenzoic acid) directly with the alcohol using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions.[2]

  • Mitsunobu Reaction: This reaction also uses the carboxylic acid and alcohol but employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] It is known for its mild conditions and stereochemical inversion at the alcohol center (though not applicable here).[4]

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. By breaking down the synthesis into the preparation of key precursors followed by a final coupling reaction, the process is modular and amenable to scale-up. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding for the practicing researcher. This guide serves as a valuable resource for professionals in drug discovery and chemical development engaged in the synthesis of novel thiazole-based compounds.

References

  • A Novel and Efficient Synthesis of 5-(Hydroxymethyl) Thiazole: An Important Synthon for Preparing Biologically Active Compounds. (n.d.). Retrieved from [Link]

  • Process for preparation of 5-hydroxymethylthiazole. (n.d.). Google Patents.
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  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. (2023, December 9). National Center for Biotechnology Information. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (2019, May 4). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • synthesis of thiazoles - YouTube. (2019, January 19). Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester - MDPI. (2016, November 29). Retrieved from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. (2023, August 29). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 2‐(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET - ACS.org. (n.d.). Retrieved from [Link]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. (n.d.). Retrieved from [Link]

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Application

Application Note: Optimized Esterification Protocols for 3-Methylbenzoic Acid and Thiazolyl Methanol

Introduction & Chemical Rationale The esterification of heteroaromatic alcohols, such as thiazolyl methanol, with substituted benzoic acids (e.g., 3-methylbenzoic acid) is a fundamental transformation in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The esterification of heteroaromatic alcohols, such as thiazolyl methanol, with substituted benzoic acids (e.g., 3-methylbenzoic acid) is a fundamental transformation in the synthesis of bioactive scaffolds and pharmaceutical intermediates.

Standard acid-catalyzed Fischer esterification is highly inefficient for this substrate pairing. The thiazole ring contains a basic nitrogen (conjugate acid pKa ~2.5). Under strongly acidic conditions (e.g., refluxing with H2SO4), the thiazole nitrogen becomes protonated, which draws electron density away from the alcohol, drastically reducing its nucleophilicity. Furthermore, protonation often leads to the precipitation of the substrate as an insoluble salt, halting the reaction.

To circumvent these issues, mild, base-promoted coupling conditions or highly reactive acylating agents must be employed. This guide details two field-proven, self-validating methodologies: the Steglich Esterification (using EDC·HCl/DMAP) [1] and the Acid Chloride Route (using Oxalyl Chloride/DIPEA) [4].

Mechanistic Causality & Method Selection

Method A: Steglich Esterification (EDC·HCl / DMAP)

The Steglich esterification is the premier choice for sensitive heteroaromatic substrates [2]. We specifically utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) rather than N,N'-Dicyclohexylcarbodiimide (DCC).

  • Causality: DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from organic solvents and often requires repeated filtration and chromatography. In contrast, EDC generates a highly water-soluble urea byproduct that is easily removed during a basic aqueous wash [1].

  • Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium ion, which is rapidly intercepted by the sterically accessible primary alcohol of thiazolyl methanol [3].

Method B: Acid Chloride Route

For larger-scale syntheses where coupling reagents become cost-prohibitive, converting 3-methylbenzoic acid to 3-methylbenzoyl chloride is preferred.

  • Causality: Oxalyl chloride is selected over thionyl chloride (SOCl2) because its byproducts (CO, CO2, and HCl) are entirely gaseous, allowing for visual validation of the reaction progress (cessation of bubbling indicates completion) and easy removal via concentration. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl generated during the esterification step, protecting the basic thiazole nitrogen from protonation.

Quantitative Data Summary

The following table summarizes the quantitative metrics and comparative data for both methodologies to aid in route selection.

ParameterMethod A: Steglich (EDC/DMAP)Method B: Acid Chloride Route
Typical Yield 85 – 92%90 – 95%
Reaction Time 12 – 16 hours (Overnight)2 – 4 hours
Scalability Best for < 10 grams (Cost-limited)Excellent for > 10 grams
Byproduct Removal Aqueous extraction (Water-soluble urea)Evaporation of gases (CO, CO₂, HCl)
Functional Group Tolerance High (Tolerates sensitive heterocycles)Moderate (Avoid with acid-sensitive groups)
Temperature 0 °C to Room Temperature0 °C to Room Temperature

Experimental Workflows & Visualizations

SteglichWorkflow A 3-Methylbenzoic Acid + EDC·HCl B O-Acylisourea Intermediate A->B Activation C DMAP Addition (Acylpyridinium Ion) B->C DMAP Catalysis D Thiazolyl Methanol Nucleophilic Attack C->D Alcohol Addition E Thiazolylmethyl 3-Methylbenzoate D->E Esterification F Water-Soluble Urea Byproduct D->F EDC Byproduct

Fig 1. Logical workflow and mechanism of the Steglich esterification process.

AcidChlorideWorkflow S1 Acid Chloride Generation (Oxalyl Chloride) S2 Solvent Evaporation (Remove Excess) S1->S2 S3 Alcohol + Base (DIPEA) S2->S3 S4 Aqueous Workup (NaHCO3 / Brine) S3->S4 S5 Purified Ester S4->S5

Fig 2. Step-by-step experimental workflow for the acid chloride esterification route.

Step-by-Step Methodologies

Protocol A: Steglich Esterification (EDC/DMAP)

This protocol is a self-validating system; the disappearance of starting materials via TLC and the phase-separation during workup confirm reaction success.

  • Activation: In an oven-dried, round-bottom flask purged with N₂, dissolve 3-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add EDC·HCl (1.2 equiv, 12 mmol) in one portion, followed by DMAP (0.1 equiv, 1 mmol). Stir for 15 minutes at 0 °C. Causality: Pre-activation forms the O-acylisourea before the alcohol is introduced, preventing side reactions.

  • Coupling: Dissolve thiazolyl methanol (1.05 equiv, 10.5 mmol) in a minimal amount of anhydrous DCM and add it dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • In-Process Control (IPC): Check the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The product will appear as a new, UV-active spot with a higher Rf value than the highly polar thiazolyl methanol.

  • Workup Validation:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL) to remove unreacted acid.

    • Wash with saturated aqueous NH₄Cl (2 × 20 mL). Crucial Step: Do not use 1M HCl. Strong acids will protonate the thiazole product, pulling it into the aqueous layer. NH₄Cl is mildly acidic enough to remove DMAP without ionizing the thiazole.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ester.

Protocol B: Acid Chloride Route

This protocol utilizes visual gas evolution as an internal validation mechanism for the activation step.

  • Acid Chloride Formation: Suspend 3-methylbenzoic acid (1.0 equiv, 20 mmol) in anhydrous DCM (0.5 M) under N₂ at 0 °C. Add catalytic N,N-Dimethylformamide (DMF, 2 drops).

  • Activation: Add Oxalyl chloride (1.5 equiv, 30 mmol) dropwise. Validation: Immediate effervescence (release of CO and CO₂) will occur. The reaction is complete when gas evolution ceases completely (typically 1–2 hours at room temperature).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the resulting crude 3-methylbenzoyl chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Esterification: In a separate flask, dissolve thiazolyl methanol (1.0 equiv, 20 mmol) and DIPEA (2.0 equiv, 40 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the acid chloride solution at 0 °C.

  • Completion: Stir for 2 hours, allowing the mixture to reach room temperature. Validate completion via TLC.

  • Workup: Quench with water. Separate the organic layer and wash with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Title: Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters Source: SciELO Brasil (Journal of the Brazilian Chemical Society) URL: [Link]

  • Title: FIVE-MEMBERED HETEROCYCLIC ALKANOIC ACID DERIVATIVE Source: European Patent Office - EP 1394154 A1 URL: [Link]

  • Title: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Source: MDPI (Molbank) URL: [Link]

Method

Application Note: Reagents and Protocols for the Synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction and Chemical Rationale The target molecule, 1,3-Thiazol-5-ylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction and Chemical Rationale

The target molecule, 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (Chemical Formula: C₁₂H₁₁NO₂S), is a specialized heterocyclic ester. Molecules containing the 1,3-thiazole moiety combined with aromatic esters are highly valued in medicinal chemistry, frequently serving as building blocks for pharmaceutical agents such as soluble guanylate cyclase (sGC) activators and kinase inhibitors [1].

Synthesizing this compound requires the esterification of 1,3-thiazol-5-ylmethanol with a 3-methylbenzoyl donor. Because the thiazole ring contains a basic nitrogen that can interfere with highly acidic conditions or participate in unwanted side reactions, mild and highly specific coupling conditions are required. This guide details two field-proven synthetic routes: the Steglich Esterification (using a carbodiimide coupling agent) and the Acyl Chloride Substitution method.

Reagent Profiling and Quantitative Data

Selecting the correct reagents is critical for optimizing yield and minimizing purification bottlenecks. Table 1 summarizes the physicochemical properties and operational roles of the reagents utilized in both synthetic pathways.

Table 1: Key Reagents for Ester Synthesis

Reagent / ChemicalRole in SynthesisMW ( g/mol )Boiling / Melting PointOperational Rationale & Handling
1,3-Thiazol-5-ylmethanol Nucleophile (Alcohol)115.15BP: ~250 °CPrimary alcohol; store under inert gas to prevent oxidation.
3-Methylbenzoic acid Electrophile Precursor136.15MP: 108–112 °CRequires activation (Route A). Mild irritant [2].
3-Methylbenzoyl chloride Active Electrophile154.59BP: 225 °CHighly reactive (Route B). Moisture sensitive; handle in a fume hood.
EDC·HCl Coupling Agent191.70MP: 111–115 °CPreferred over DCC. Produces a water-soluble urea byproduct, simplifying workup.
DMAP Nucleophilic Catalyst122.17MP: 110–113 °CSuppresses side reactions and accelerates acyl transfer. Highly toxic [3].
Triethylamine (TEA) Base / Acid Scavenger101.19BP: 89 °CNeutralizes HCl generated in Route B to protect the thiazole ring.
Dichloromethane (DCM) Aprotic Solvent84.93BP: 39.6 °CSolubilizes all intermediates. Volatile; requires efficient condensation.

Mechanistic Pathways and Workflow

To ensure a self-validating experimental design, one must understand the causality behind the reagent choices:

  • Route A (Steglich Esterification): 3-Methylbenzoic acid is activated by EDC·HCl to form an O-acylisourea intermediate. If left alone, this intermediate can undergo an unwanted rearrangement to a stable, unreactive N-acylurea. DMAP is introduced to outcompete this rearrangement. DMAP attacks the O-acylisourea to form a highly reactive acylpyridinium ion. The primary alcohol (1,3-thiazol-5-ylmethanol) then rapidly attacks this intermediate to form the desired ester, regenerating the DMAP catalyst [3].

  • Route B (Acyl Chloride Method): This is a direct nucleophilic acyl substitution. The alcohol attacks the highly electrophilic carbonyl carbon of 3-methylbenzoyl chloride. TEA is strictly required to act as an acid sponge, neutralizing the HCl byproduct. Without TEA, the basic nitrogen of the thiazole ring would become protonated, drastically reducing the solubility of the starting material and stalling the reaction.

SynthesisRoute Alcohol 1,3-Thiazol-5-ylmethanol (Nucleophile) RouteA Steglich Esterification Reagents: EDC·HCl, DMAP Solvent: DCM, 0 °C to RT Alcohol->RouteA RouteB Acyl Substitution Reagents: TEA or Pyridine Solvent: DCM, 0 °C to RT Alcohol->RouteB Acid 3-Methylbenzoic acid (Route A) Acid->RouteA Chloride 3-Methylbenzoyl chloride (Route B) Chloride->RouteB Product 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (Target Ester) RouteA->Product Aqueous workup removes water-soluble urea RouteB->Product Aqueous workup removes TEA-HCl salts

Synthetic pathways for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

Experimental Protocols

Protocol A: Steglich Esterification (Recommended for High Purity)

This protocol utilizes EDC·HCl instead of DCC to avoid the formation of dicyclohexylurea (DCU), which is notoriously difficult to separate from the final ester product via chromatography.

Materials:

  • 3-Methylbenzoic acid: 1.0 mmol (136.1 mg)

  • 1,3-Thiazol-5-ylmethanol: 1.1 mmol (126.7 mg)

  • EDC·HCl: 1.2 mmol (230.0 mg)

  • DMAP: 0.1 mmol (12.2 mg)

  • Anhydrous DCM: 10 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzoic acid (1.0 mmol) in 10 mL of anhydrous DCM under an argon atmosphere.

  • Addition: Add 1,3-thiazol-5-ylmethanol (1.1 mmol) and DMAP (0.1 mmol) to the solution. Stir until fully dissolved.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 mmol) portion-wise over 5 minutes to prevent sudden exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The product spot will be UV-active and run higher than the highly polar alcohol.

  • Workup: Dilute the mixture with an additional 15 mL of DCM. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1N HCl (10 mL) to remove DMAP, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes).

Protocol B: Acyl Chloride Substitution (Recommended for Speed)

This method is faster but requires strict anhydrous conditions to prevent the hydrolysis of the acyl chloride back into 3-methylbenzoic acid.

Materials:

  • 1,3-Thiazol-5-ylmethanol: 1.0 mmol (115.1 mg)

  • 3-Methylbenzoyl chloride: 1.1 mmol (169.9 mg / ~145 µL)

  • Triethylamine (TEA): 1.5 mmol (151.8 mg / ~209 µL)

  • Anhydrous DCM: 10 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1,3-thiazol-5-ylmethanol (1.0 mmol) and TEA (1.5 mmol) in 10 mL of anhydrous DCM under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add 3-methylbenzoyl chloride (1.1 mmol) dropwise via syringe over 10 minutes. Observation: A white precipitate (TEA·HCl) will begin to form almost immediately, validating that the reaction is proceeding.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to RT and stir for an additional 3–4 hours.

  • Quenching: Quench the reaction by adding 10 mL of distilled water.

  • Extraction & Washing: Separate the layers. Extract the aqueous layer with DCM (10 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify via flash column chromatography (silica gel, 10% to 30% Ethyl Acetate in Hexanes).

Analytical Validation (Self-Validating System)

To confirm the success of the esterification, perform ¹H-NMR (CDCl₃) analysis.

  • Diagnostic Shift: The methylene protons (-CH₂-OH) of 1,3-thiazol-5-ylmethanol typically appear around ~4.8 ppm. Upon successful esterification, these protons will experience a significant downfield shift to approximately ~5.4 - 5.5 ppm due to the deshielding effect of the newly formed ester carbonyl.

References

  • Astellas Pharma Inc. (2013). Patent EP2927231A1: Pharmaceutical composition for treating cardiovascular diseases. Google Patents.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7470, 3-Methylbenzoic acid. PubChem. Retrieved March 10, 2026, from[Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, Coll. Vol. 7, p.93. Retrieved March 10, 2026, from[Link]

Application

Application Note: High-Yield Synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate via DMAP-Catalyzed Acylation

Executive Summary & Mechanistic Rationale The 1,3-thiazol-5-ylmethyl moiety is a privileged pharmacophore in modern medicinal chemistry, most notably serving as a critical structural component in cytochrome P450 (CYP3A)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-thiazol-5-ylmethyl moiety is a privileged pharmacophore in modern medicinal chemistry, most notably serving as a critical structural component in cytochrome P450 (CYP3A) inhibitors such as Ritonavir and Cobicistat[1]. The synthesis of ester derivatives incorporating this heterocyclic building block requires careful optimization, as the electron-deficient nature of the thiazole ring can influence the nucleophilicity of the appended carbinol[2].

This application note details the optimized, step-by-step preparation of 1,3-thiazol-5-ylmethyl 3-methylbenzenecarboxylate . While traditional Steglich esterification (using EDCI/DCC) is a common approach for coupling sensitive substrates like 3-methylbenzoic acid[3], the generation of urea byproducts often complicates downstream purification. To circumvent this, we employ an acyl chloride pathway utilizing 3-methylbenzoyl chloride, triethylamine (TEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Causality of Reagent Selection:

  • DMAP Catalyst: DMAP acts as a hyper-nucleophile, attacking the acyl chloride faster than the thiazole alcohol to form a highly reactive acylpyridinium intermediate. This lowers the activation energy of the esterification and prevents the degradation of the sensitive thiazole ring[4].

  • Dichloromethane (DCM) Solvent: DCM is chosen over coordinating solvents like THF because its lower dielectric constant optimally stabilizes the acylpyridinium ion pair without competing for hydrogen bonding, thereby maximizing the reaction rate.

  • Temperature Control (0 °C to RT): The initial formation of the acylpyridinium species is highly exothermic. Strict cooling prevents localized heating, which could otherwise lead to ketene formation or side-reactions.

Reaction Pathway & Workflow

SynthesisWorkflow A 1,3-Thiazol-5-ylmethanol (Nucleophile) C Reaction Medium DCM, TEA, DMAP (cat.) 0 °C to RT A->C Addition B 3-Methylbenzoyl Chloride (Acyl Donor) B->C Addition D Acylpyridinium Intermediate (Activated Electrophile) C->D DMAP Catalysis E 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (Crude Ester) D->E Nucleophilic Attack F Aqueous Workup (NaHCO3 / Brine) E->F Quench G Purified Target Ester (Silica Chromatography) F->G Isolate

Figure 1: Mechanistic workflow of the DMAP-catalyzed esterification process.

Experimental Design & Condition Optimization

To establish the most robust protocol, several reaction conditions were evaluated. The quantitative data below demonstrates why the acyl chloride route in DCM with DMAP was selected as the definitive methodology.

Table 1: Optimization of Esterification Conditions

EntryAcyl DonorBase (Eq)Catalyst (Eq)SolventTime (h)Conversion (%)Isolated Yield (%)
13-Methylbenzoic acid + EDCIDIPEA (2.0)DMAP (0.1)DCM12>9578
23-Methylbenzoyl chlorideTEA (1.5)NoneDCM85545
3 3-Methylbenzoyl chloride TEA (1.5) DMAP (0.1) DCM 4 >99 92
43-Methylbenzoyl chlorideTEA (1.5)DMAP (0.1)THF68581

Note: Entry 3 represents the optimized conditions detailed in the protocol below.

Step-by-Step Methodology (Self-Validating Protocol)

Scale: 10.0 mmol Target: 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Step 1: System Preparation & Moisture Verification
  • Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of dry Argon or Nitrogen.

  • Validation: Perform a Karl Fischer titration on the anhydrous Dichloromethane (DCM). Proceed only if the water content is <50 ppm. Moisture will rapidly hydrolyze the acyl chloride to 3-methylbenzoic acid, drastically reducing the yield.

Step 2: Reagent Charging
  • Add 1,3-thiazol-5-ylmethanol (1.15 g, 10.0 mmol)[2] to the reaction flask.

  • Inject 30 mL of anhydrous DCM to dissolve the alcohol.

  • Add Triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 eq) and 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 eq)[4].

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Step 3: Electrophile Addition
  • Dissolve 3-methylbenzoyl chloride (1.45 mL, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM in a separate dry dropping funnel.

  • Add the acyl chloride solution dropwise over 15 minutes to the cooled reaction mixture.

  • Causality: Dropwise addition prevents a sudden spike in temperature, ensuring the highly reactive acylpyridinium intermediate forms cleanly without triggering side reactions.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

Step 4: Reaction Monitoring (TLC Validation)
  • Validation: After 4 hours, pull a 10 µL aliquot and perform Thin Layer Chromatography (TLC) on silica gel 60 F254 plates.

  • Eluent: 30% Ethyl Acetate in Hexanes.

  • Expected Observations:

    • Starting Material (1,3-thiazol-5-ylmethanol): Rf​≈0.15 (Stains brown with KMnO4​ ). This spot should be completely absent.

    • Target Ester: Rf​≈0.55 (Strongly UV active at 254 nm).

    • Self-Correction: If the alcohol spot persists, add an additional 0.1 eq of 3-methylbenzoyl chloride and stir for 1 hour.

Step 5: Quenching and Workup
  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ solution. Stir vigorously for 10 minutes.

  • Validation: Check the pH of the aqueous layer. It must be ≥8.0 . This ensures complete neutralization of the HCl byproduct and hydrolysis of any unreacted acyl chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM ( 2×20 mL).

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 6: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Pool the fractions containing the pure product ( Rf​≈0.55 ) and concentrate in vacuo to afford 1,3-thiazol-5-ylmethyl 3-methylbenzenecarboxylate as a colorless to pale-yellow oil (approx. 2.15 g, 92% yield).

Analytical Characterization (Expected Values)

To complete the self-validating workflow, confirm the structural integrity of the isolated product using 1H NMR (400 MHz, CDCl3​ ). The following diagnostic shifts must be present:

  • Thiazole Core: δ ~8.80 (s, 1H, N-CH=S), ~7.95 (s, 1H, C=CH-S).

  • Aromatic Ring (m-toluoyl): δ ~7.85 (m, 2H), ~7.35 (m, 2H).

  • Ester Linkage: δ ~5.55 (s, 2H, -O-CH2-thiazole). Crucial validation point: The methylene protons of the starting alcohol typically appear near 4.9 ppm; a downfield shift to ~5.5 ppm confirms esterification.

  • Methyl Group: δ ~2.40 (s, 3H, Ar-CH3).

Sources

Method

Revolutionizing Thiazole Synthesis: A Guide to Microwave-Assisted Preparation of Thiazole Methyl Esters

Introduction: The Need for Speed and Sustainability in Heterocyclic Chemistry Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Speed and Sustainability in Heterocyclic Chemistry

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The classical Hantzsch thiazole synthesis, a reliable method for over a century, has traditionally been hampered by long reaction times and often harsh conditions, creating a bottleneck in drug discovery and development pipelines.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods. By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with significantly higher yields and purity.[4] This application note provides a detailed protocol for the microwave-assisted synthesis of thiazole methyl esters, a key class of intermediates in pharmaceutical research, and offers insights into the underlying principles and advantages of this powerful technique.

The Rationale Behind Microwave-Assisted Synthesis: Beyond Simple Heating

Conventional heating methods rely on conduction and convection to transfer thermal energy to a reaction mixture, a process that is often slow and can lead to uneven heating and the formation of byproducts. In contrast, microwave irradiation directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This unique heating mechanism offers several key advantages:

  • Rapid and Uniform Heating: Direct energy transfer leads to a rapid increase in temperature throughout the reaction volume, minimizing thermal gradients and reducing the potential for side reactions.

  • Increased Reaction Rates: The high temperatures achieved in a short time dramatically accelerate reaction kinetics, often by orders of magnitude.

  • Enhanced Yields and Purity: The rapid and clean nature of microwave heating often leads to higher isolated yields of the desired product with fewer impurities.[4]

  • Energy Efficiency and Green Chemistry: By heating only the reaction mixture, microwave synthesis is more energy-efficient than conventional methods. It also often allows for the use of less solvent, aligning with the principles of green chemistry.[5][6]

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis over conventional heating are starkly illustrated when comparing reaction times and product yields. The following table summarizes typical results for the synthesis of thiazole derivatives, demonstrating the significant improvements offered by MAOS.

ProductConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)Reference
2-Amino-4-phenylthiazole8-10 hours14.205-15 minutes29.46[4]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine8 hoursLower Yields30 minutes95[3]
Steroidal Thiazole DerivativesNot specifiedLower YieldsNot specifiedHigher Yields[7]
2-Amino-4-arylthiazolesNot specifiedLower Yields1-20 minutes81-97[1][8]

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 4-Methyl-2-aminothiazole-5-carboxylate

This protocol details the synthesis of a representative thiazole methyl ester via the Hantzsch condensation reaction under microwave irradiation.

Materials:

  • Methyl 2-chloro-3-oxobutanoate (1 mmol)

  • Thiourea (1.1 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine methyl 2-chloro-3-oxobutanoate (1 mmol), thiourea (1.1 mmol), and ethanol (3 mL).

  • Seal the vial securely and place it in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 150 W for a duration of 10-15 minutes, with a set temperature of 90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized methyl 4-methyl-2-aminothiazole-5-carboxylate should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the thiazole methyl group, a singlet for the ester methyl group, and a broad singlet for the amine protons.[9]

  • ¹³C NMR: Characteristic signals for the thiazole ring carbons, the ester carbonyl carbon, and the methyl carbons would be observed.[9]

  • FT-IR: Key vibrational bands would include N-H stretching for the amine group and a strong C=O stretching for the ester carbonyl group.[9]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Reaction Mechanism and Workflow Visualization

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The following diagrams illustrate the key steps of the reaction and the general experimental workflow.

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea Intermediate_1 Thiouronium Salt Intermediate Thiourea->Intermediate_1 Nucleophilic Attack alpha-Haloester Methyl 2-chloro-3-oxobutanoate alpha-Haloester->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Methyl 4-Methyl-2-aminothiazole-5-carboxylate Intermediate_2->Product Dehydration

Caption: Mechanism of Hantzsch Thiazole Synthesis.

G cluster_workflow Experimental Workflow Start Combine Reactants in Microwave Vial Microwave_Irradiation Microwave Irradiation (150W, 90°C, 10-15 min) Start->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Filtration Collect Precipitate by Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Characterization Characterize Product (NMR, IR, MS) Drying->Characterization

Caption: Microwave-Assisted Synthesis Workflow.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of thiazole methyl esters and other heterocyclic compounds. The protocols and principles outlined in this guide demonstrate the significant advantages of this technology in terms of reaction speed, efficiency, and sustainability. For researchers in drug discovery and development, the adoption of MAOS can accelerate the synthesis of novel chemical entities, ultimately shortening the timeline for bringing new therapeutics to the clinic. The continued exploration of microwave-assisted methodologies promises to further revolutionize the field of synthetic organic chemistry.

References

  • Supporting Information. Royal Society of Chemistry, 2019. Available at: [Link]

  • Shamsuzzaman, et al. Microwave-assisted one pot synthesis, characterization, biological evaluation and molecular docking studies of steroidal thiazoles. PubMed, 2017. Available at: [Link]

  • E. M. D. de la Serna, et al. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols. ACS Omega, 2024. Available at: [Link]

  • Patil, S. B., et al. COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Indo American Journal of Pharmaceutical Research, 2013. Available at: [Link]

  • PubChem. 4-Methylthiazole-5-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Mali, D. R., et al. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 2022. Available at: [Link]

  • Verma, R. S. Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. ResearchGate, 2017. Available at: [Link]

  • Rostamizadeh, S., et al. One-pot multicomponent synthesis of novel thiazol-2-imines via microwave irradiation and their antifungal evaluation. R Discovery, 2018. Available at: [Link]

  • Yadav, A. R., & Mohite, S. K. Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry, 2025. Available at: [Link]

  • Jain, K. S., et al. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Semantic Scholar, 2011. Available at: [Link]

  • Khan, I., et al. One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate, 2016. Available at: [Link]

  • PubChem. Methyl 4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Vanden Eynde, J. J. Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. Molecules, 2001. Available at: [Link]

  • G. V. S. Kumar, et al. Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online, 2020. Available at: [Link]

  • SpectraBase. 5-Thiazolecarboxylic acid, 4-methyl-2-[[(4-methylphenoxy)acetyl]amino]-, methyl ester. Wiley. Available at: [Link]

  • Jain, K. S., et al. An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. ResearchGate, 2011. Available at: [Link]

  • Bagley, M. C., & Lubinu, M. C. Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Organic Chemistry Portal, 2006. Available at: [Link]

  • Kamal, A., et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... PMC, 2012. Available at: [Link]

  • Asif, M. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI, 2017. Available at: [Link]

  • Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in neat conditions. RSC Publishing, 2015. Available at: [Link]

  • Kamal, A., et al. Synthesis of 5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazones under Microwave Irradiation and their in Vitro Anticancer Activity. ResearchGate, 2016. Available at: [Link]

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Application

Solvent selection for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate reactions

An Application Note from the Office of the Senior Application Scientist Topic: Strategic Solvent Selection for Reactions of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Audience: Researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Topic: Strategic Solvent Selection for Reactions of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Reagents

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are valued for a wide spectrum of biological activities.[3][4] When working with functionalized thiazoles, such as the ester 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate , the reaction medium is not merely an inert vehicle but a critical parameter that dictates reaction kinetics, yield, and impurity profiles.[5][6] The correct choice of solvent can be the difference between a high-yielding, clean conversion and a complex mixture requiring extensive purification.[5]

This guide provides a detailed framework for selecting optimal solvents for common transformations of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. We will move beyond simple solubility matching to explore the causal relationships between solvent properties and reaction outcomes, providing both theoretical grounding and actionable protocols.

Part 1: Physicochemical Profile of the Substrate

Understanding the substrate is the foundation of rational solvent selection. The structure of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate combines several distinct chemical features that influence its behavior in different solvents.

  • The Thiazole Ring: This heterocyclic aromatic system contains both a sulfur and a nitrogen atom. The lone pair on the nitrogen atom imparts a degree of basicity, while the overall ring system contributes to its aromatic character.[7] Thiazole itself is soluble in alcohols and ether but only moderately soluble in water.[3][7][8]

  • The Ester Linkage: The ester group is the primary site for the reactions discussed herein. It is a polar functional group but lacks the ability to donate hydrogen bonds.

  • Aromatic Moieties: The 3-methylbenzenecarboxylate portion is largely nonpolar and hydrophobic, significantly influencing the molecule's overall solubility.

This amphiphilic character—possessing both polar (thiazole, ester) and nonpolar (aromatic rings) regions—suggests that a range of solvents could be suitable, but the optimal choice will depend heavily on the specific reaction's mechanism.[7]

PropertyAnalysisExpected Solubility Profile
Polarity Moderately polar overall.High solubility in moderately polar to polar aprotic solvents (e.g., THF, DCM, Ethyl Acetate, Acetonitrile).
Hydrogen Bonding Contains H-bond acceptors (N, O) but no donors.Will not act as an H-bond donor to solvate anions but can accept H-bonds from protic solvents.
Basicity The thiazole nitrogen is weakly basic.Solubility can be pH-dependent, potentially increasing in acidic conditions due to protonation.[9][10]
Thermal Stability The ester and thiazole rings are generally stable.Suitable for reactions at elevated temperatures, allowing for the use of higher-boiling solvents like DMF or Dioxane.

Part 2: The Central Role of the Solvent: Theoretical Framework

The solvent influences a reaction by stabilizing or destabilizing reactants, transition states, and products. For the key transformations of an ester—hydrolysis, amidation, and transesterification—the mechanism dictates the ideal solvent properties.

A general decision-making workflow for solvent selection can be visualized as follows:

Solvent_Selection_Workflow start Define Reaction Type reaction_type Reaction Involves Charged Intermediates/Transition States? start->reaction_type polar_solvent Select Polar Solvent (e.g., DMF, Acetonitrile, Alcohols) reaction_type->polar_solvent Yes nonpolar_solvent Select Less Polar / Aprotic Solvent (e.g., THF, DCM, Toluene) reaction_type->nonpolar_solvent No protic_vs_aprotic Does the Solvent Need to Participate? (e.g., as a proton source or nucleophile) protic Use Protic Solvent (e.g., Ethanol, Methanol, Water) protic_vs_aprotic->protic Yes aprotic Use Aprotic Solvent (e.g., THF, DMF, Acetonitrile) protic_vs_aprotic->aprotic No solubility_check Are All Reagents Soluble? proceed Proceed with Experiment solubility_check->proceed Yes reselect Re-select Solvent or Use Co-solvent System solubility_check->reselect No polar_solvent->protic_vs_aprotic nonpolar_solvent->protic_vs_aprotic protic->solubility_check aprotic->solubility_check reselect->start

Caption: A workflow for rational solvent selection in organic synthesis.

  • Polarity and Transition State Stabilization: Reactions that proceed through charged intermediates, such as the tetrahedral intermediate in base-catalyzed ester hydrolysis, are generally accelerated by polar solvents that can stabilize these species.[11]

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., ethanol, methanol, water) can both donate and accept hydrogen bonds. They are excellent for solvating both cations and anions. However, they can act as competing nucleophiles in reactions like amidation.[11][12]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess high dielectric constants and can solvate cations well but are less effective at solvating anions. They are ideal for SN2 reactions and when a protic solvent would interfere with the desired chemistry.[12]

  • Boiling Point and Reaction Temperature: The solvent's boiling point must be high enough to allow the reaction to proceed at a reasonable rate but low enough for easy removal during workup.

Part 3: Protocols and Application Cases

The following protocols are designed as robust starting points for the transformation of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol cleaves the ester to yield 1,3-thiazol-5-ylmethanol and 3-methylbenzoate.

Hydrolysis_Workflow start Dissolve Substrate in THF/Methanol add_base Add Aqueous NaOH Solution start->add_base reflux Heat to Reflux (e.g., 60-70 °C) Monitor by TLC/LC-MS add_base->reflux quench Cool to RT Acidify with HCl (aq) to pH ~3-4 reflux->quench extract Extract with Ethyl Acetate quench->extract dry_evap Dry Organic Layer (Na2SO4) Evaporate Solvent extract->dry_evap purify Purify via Column Chromatography dry_evap->purify

Caption: Experimental workflow for the hydrolysis of the target ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, 2M) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quench: Once the starting material is consumed, cool the reaction to room temperature. Carefully acidify the mixture with 1M hydrochloric acid (HCl) until the pH is approximately 3-4.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to isolate the two products.

Rationale and Troubleshooting:

  • Solvent Choice: A THF/Methanol/Water co-solvent system is chosen to ensure the solubility of the moderately polar organic substrate and the polar aqueous base. Methanol also increases the rate of reaction through transesterification to the methyl ester, which is more rapidly hydrolyzed.

  • Troubleshooting - Incomplete Reaction: If the reaction stalls, the cause may be insufficient base or poor solubility. An additional equivalent of NaOH can be added. If solubility is the issue, increasing the proportion of THF or switching to a higher-boiling solvent like dioxane may be necessary.[11]

  • Troubleshooting - Emulsion during Extraction: The formation of salts can lead to emulsions. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

Protocol 2: Direct Amidation with a Primary Amine

This protocol converts the ester directly into the corresponding amide using a primary amine (e.g., benzylamine).

Amidation_Workflow start Dissolve Substrate & Amine in Anhydrous THF add_reagent Add Coupling Reagent (e.g., NaOtBu or Lewis Acid) start->add_reagent heat Heat to 50 °C under N2 Monitor by TLC/LC-MS add_reagent->heat quench Cool to RT Quench with Saturated NH4Cl (aq) heat->quench extract Extract with Dichloromethane (DCM) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry_evap Dry (MgSO4) & Evaporate wash->dry_evap purify Purify via Column Chromatography dry_evap->purify

Caption: Experimental workflow for the direct amidation of the ester.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert nitrogen atmosphere, dissolve the ester (1.0 eq) and the primary amine (e.g., benzylamine, 1.5 eq) in anhydrous THF.

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu) (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir until the reaction is complete as judged by TLC/LC-MS.

  • Workup - Quench: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Workup - Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Rationale and Troubleshooting:

  • Solvent Choice: Anhydrous THF is an excellent choice as it is aprotic and will not compete with the amine nucleophile.[12] Its boiling point is suitable for moderate heating to accelerate the typically slow direct amidation of an unactivated ester. Dichloromethane (DCM) is another common choice for reactions at or below room temperature.[13]

  • Reagent Choice: Simple aminolysis is often slow. A strong base like NaOtBu deprotonates the amine, increasing its nucleophilicity. Alternatively, a Lewis acid could be used to activate the ester carbonyl.

  • Troubleshooting - Low Conversion: If the reaction is slow or incomplete, a higher boiling aprotic solvent like N,N-Dimethylformamide (DMF) can be used to allow for higher reaction temperatures. However, be aware that DMF can be difficult to remove during workup.[13] Ensure all reagents and the solvent are rigorously dry, as water can hydrolyze the ester or quench the base.[12]

Part 4: Comparative Data Summary

The choice of solvent has a profound impact on reaction outcomes. The following table provides a qualitative summary based on established chemical principles for the reactions of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

SolventDielectric ConstantTypeSuitability for HydrolysisSuitability for AmidationKey Considerations
Dichloromethane (DCM) 9.1Aprotic, NonpolarPoorGood (at RT)Low boiling point limits reaction temperature. Good for workup.[13]
Tetrahydrofuran (THF) 7.5Aprotic, PolarModerate (as co-solvent)ExcellentGood balance of polarity and ease of removal. Must be anhydrous for amidation.
Acetonitrile (ACN) 37.5Aprotic, PolarGood (as co-solvent)GoodHighly polar; can be beneficial for reactions with charged intermediates.[14]
Ethanol (EtOH) 24.5Protic, PolarExcellent (as co-solvent)Poor (Competing Nucleophile)Participates in transesterification; ideal for hydrolysis or when an ethoxy group is desired.[11][15]
N,N-Dimethylformamide (DMF) 36.7Aprotic, PolarGood (as co-solvent)Excellent (at high temp)High boiling point allows for a wide temperature range but is difficult to remove.[13][16]

Conclusion

There is no single "best" solvent for reactions involving 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. The optimal choice is a function of the desired transformation. For nucleophilic acyl substitution reactions, a clear dichotomy emerges:

  • For reactions involving anionic nucleophiles in aqueous media (e.g., hydrolysis), polar protic co-solvents like ethanol or methanol are highly effective at ensuring solubility and promoting the reaction.

  • For reactions requiring anhydrous conditions and non-competing solvents (e.g., amidation), polar aprotic solvents such as THF, DCM, or acetonitrile are the preferred choice.

By carefully considering the reaction mechanism and the physicochemical properties of the substrate, researchers can strategically select a solvent system that maximizes yield, minimizes side reactions, and simplifies downstream processing.

References

  • Technical Support Center: Solvent Effects on the Rate of Thiazole Formation - Benchchem.
  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021).
  • 2-Aminothiazole | Solubility of Things.
  • Solvent selection for optimizing (S)-2-(pyridin-2-yl)propan-1-ol reactions - Benchchem.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2026).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024).
  • Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography - Pure. (1990).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022).
  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Publications. (2016).
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. (2026).
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025).
  • ISSN: 0975-8585 July-September 2013 RJPBCS Volume 4 Issue 3 Page No. 721 - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate. (2021).
  • Base-Mediated Synthesis of 1,3-Diazaphenothiazines from 2-Methylbenzothiazoliums, Aryl Aldehydes and Amidines - Mendeley. (2020).

Sources

Method

Application Notes and Protocols: Catalytic Coupling of 1,3-Thiazol-5-ylmethanol with Carboxylic Acids

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the catalytic coupling of 1,3-thiazol-5-ylmethanol with a range of carboxylic acids. The thiazole motif is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the catalytic coupling of 1,3-thiazol-5-ylmethanol with a range of carboxylic acids. The thiazole motif is a privileged scaffold in medicinal chemistry, and the synthesis of its ester derivatives is of significant interest for the development of novel therapeutic agents.[1][2][3][4] This document explores two primary, highly reliable catalytic methods: the Steglich esterification, utilizing carbodiimide coupling agents, and the Mitsunobu reaction. A discussion on emerging enzymatic approaches is also included as a green chemistry alternative. Designed for researchers, scientists, and drug development professionals, this guide offers a blend of theoretical insights and practical, field-proven methodologies to facilitate the efficient synthesis of 1,3-thiazol-5-ylmethyl esters.

Introduction: The Significance of Thiazole Esters in Drug Discovery

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates, including antimicrobial, anti-inflammatory, and antineoplastic agents.[1][3] The functionalization of this core structure is a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The esterification of 1,3-thiazol-5-ylmethanol, in particular, offers a versatile route to introduce a wide array of functional groups via the carboxylic acid partner. These ester derivatives can act as prodrugs, enhance membrane permeability, or engage in specific binding interactions with biological targets.

This guide focuses on providing robust and reproducible catalytic methods to forge this critical ester linkage, addressing common challenges such as substrate sensitivity and purification of byproducts.

Recommended Catalytic Systems for Esterification

The direct esterification of 1,3-thiazol-5-ylmethanol with carboxylic acids under acidic conditions (e.g., Fischer esterification) is often not ideal due to the potential for acid-catalyzed degradation of the thiazole ring or other sensitive functional groups. Therefore, milder, catalytically driven methods are preferred. We will detail two of the most effective and widely adopted strategies: Steglich Esterification and the Mitsunobu Reaction.

2.1. Steglich Esterification: Carbodiimide-Mediated Coupling

The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5] This method is renowned for its tolerance of sterically hindered substrates and acid-labile functional groups.[6]

Causality and Mechanistic Insight:

The power of the Steglich reaction lies in the in-situ activation of the carboxylic acid by the carbodiimide.

  • Activation: The carboxylic acid adds to one of the C=N double bonds of the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.

  • Catalysis: This intermediate is prone to a side reaction, an intramolecular O-to-N acyl transfer, which forms a stable and unreactive N-acylurea. DMAP prevents this by acting as a more potent nucleophile than the alcohol. It intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium salt ("active ester").[5][7]

  • Ester Formation: The alcohol (1,3-thiazol-5-ylmethanol) then readily attacks the activated acyl group of the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea (DCU) or a water-soluble urea derivative from EDC).

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#FFFFFF", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea\n(Active Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP\n(Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Acylpyridinium [label="N-Acylpyridinium Salt\n(Active Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole_MeOH [label="1,3-Thiazol-5-ylmethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="Thiazole Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Side Product)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_Acylisourea [label="+ DCC"]; DCC -> O_Acylisourea [style=invis]; O_Acylisourea -> N_Acylpyridinium [label="+ DMAP", color="#4285F4"]; DMAP -> N_Acylpyridinium [style=invis]; N_Acylpyridinium -> Ester [label="+ Thiazole-MeOH", color="#34A853"]; Thiazole_MeOH -> Ester [style=invis]; Ester -> DMAP [label="Regenerates", style=dashed, color="#4285F4"]; O_Acylisourea -> DCU [label="Forms", style=dashed, color="#5F6368"]; O_Acylisourea -> N_Acylurea [label="Side Reaction\n(No DMAP)", color="#EA4335", style=dashed]; } .enddot Caption: Catalytic cycle of the Steglich esterification.

Protocol 2.1.1: General Protocol using EDC and DMAP

This protocol is generally preferred for easier workup, as the urea byproduct of EDC is water-soluble.

  • Materials:

    • 1,3-Thiazol-5-ylmethanol (1.0 eq)

    • Carboxylic acid (1.1 - 1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,3-thiazol-5-ylmethanol, the carboxylic acid, and DMAP.

    • Dissolve the solids in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the alcohol).

    • Stir the solution at room temperature for 5-10 minutes.

    • Cool the mixture to 0 °C using an ice bath.

    • Add EDC·HCl portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP and EDC-urea), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Table 1: Typical Reaction Parameters for Steglich Esterification

Carboxylic Acid ExampleEquivalentsCoupling SystemSolventTime (h)Temp (°C)Typical Yield
Acetic Acid1.2EDC (1.5 eq), DMAP (0.1 eq)DCM4-6RT>90%
Benzoic Acid1.1EDC (1.5 eq), DMAP (0.1 eq)DCM6-12RT85-95%
Boc-Glycine1.1DCC (1.2 eq), DMAP (0.1 eq)DCM12-18RT80-90%
4-Nitrobenzoic Acid1.1EDC (1.5 eq), DMAP (0.2 eq)THF8-16RT85-95%

Yields are estimates based on general literature for primary alcohols and may vary based on the specific substrate and reaction scale.[5][8]

2.2. Mitsunobu Reaction: Redox-Mediated Esterification

The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into esters with complete inversion of stereochemistry (not relevant for 1,3-thiazol-5-ylmethanol, but a key feature of the reaction).[9][10] It operates under mild, neutral conditions and is compatible with a vast range of functional groups.

Causality and Mechanistic Insight:

The reaction is a dehydrative redox process mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[11]

  • Betaine Formation: The reaction initiates with the nucleophilic attack of PPh₃ on the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct, often called a betaine.

  • Alcohol Activation: The betaine deprotonates the carboxylic acid to form an ion pair. The alcohol then attacks the activated phosphorus atom, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The carboxylate anion, acting as the nucleophile, performs an Sₙ2 displacement on the carbon atom of the activated alcohol, yielding the desired ester and triphenylphosphine oxide (TPPO).[10]

Protocol 2.2.1: General Protocol for Mitsunobu Reaction

  • Materials:

    • 1,3-Thiazol-5-ylmethanol (1.0 eq)

    • Carboxylic acid (1.2 - 1.5 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, dissolve 1,3-thiazol-5-ylmethanol, the carboxylic acid, and PPh₃ in anhydrous THF.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add the DIAD or DEAD (often as a solution in THF) dropwise over 10-15 minutes. An exothermic reaction and/or color change (e.g., to a milky white suspension) is often observed.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

    • Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of the triphenylphosphine oxide (TPPO) and the hydrazine byproduct.

    • Purification: The crude residue is typically purified directly by flash column chromatography. Eluting with a non-polar solvent first can sometimes help remove some TPPO before eluting the desired ester product.

Table 2: Typical Reaction Parameters for Mitsunobu Reaction

Carboxylic Acid ExampleEquivalentsReagent SystemSolventTime (h)Temp (°C)Typical Yield
4-Methoxybenzoic Acid1.2PPh₃ (1.5 eq), DIAD (1.5 eq)THF2-40 to RT85-95%
Phenylacetic Acid1.2PPh₃ (1.5 eq), DEAD (1.5 eq)THF3-60 to RT80-90%
Cinnamic Acid1.3PPh₃ (1.5 eq), DIAD (1.5 eq)DCM4-80 to RT75-85%
4-Nitrobenzoic Acid1.2PPh₃ (1.5 eq), DIAD (1.5 eq)THF2-40 to RT>90%

Yields are estimates based on general literature. Stronger acids (pKa < 11) tend to give better yields and faster reactions.[12]

Green Chemistry Approach: Enzymatic Acylation

Enzymatic catalysis, particularly using lipases, presents a sustainable alternative for ester synthesis. These reactions are performed under mild conditions (often at or near room temperature) and can exhibit high regioselectivity, which is advantageous for complex molecules.

Lipase B from Candida antarctica (often immobilized, e.g., Novozym 435) is a robust and commonly used biocatalyst for the acylation of primary alcohols.[13] The reaction typically uses an acyl donor such as an acid anhydride or a vinyl ester (e.g., vinyl acetate) in a non-polar organic solvent. The use of vinyl esters is particularly effective as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product.

While specific protocols for 1,3-thiazol-5-ylmethanol are not widely reported, the general methodology for primary alcohols is well-established and can be adapted.[14] This approach is especially valuable for substrates where minimal side products and a clean reaction profile are desired.

Catalyst Selection and Workflow

Choosing the appropriate catalytic system depends on several factors, including the scale of the reaction, the nature of the carboxylic acid, and available purification capabilities.

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// Edges Start -> Steglich [label="Choice 1:\nEasy Workup"]; Start -> Mitsunobu [label="Choice 2:\nVery Reliable"]; Steglich -> Reaction; Mitsunobu -> Reaction; Reaction -> Workup_Steglich [label="If Steglich"]; Reaction -> Workup_Mitsunobu [label="If Mitsunobu"]; Workup_Steglich -> Purification; Workup_Mitsunobu -> Purification; Purification -> Product; } .enddot Caption: General experimental workflow for ester synthesis.

  • Steglich Esterification (EDC/DMAP): Highly recommended for general use. The water-soluble byproducts make for a significantly easier purification compared to the Mitsunobu reaction. It is robust, high-yielding, and generally straightforward.

  • Mitsunobu Reaction: An excellent, highly reliable alternative. It is often the go-to method for difficult substrates, although purification can be more challenging due to the presence of triphenylphosphine oxide. It is particularly effective for acids with lower pKa values.[12]

References
  • Hussein, W., & Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 52-55.
  • Hussein, W., & Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Medicinal & Organic Chemistry, 2(2).
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Annals of the Romanian Society for Cell Biology, 25(1), 4086-4100.
  • Neises, B., & Steglich, W. (1990).
  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Kumar, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(36), 5057-5059.
  • Varasi, M., et al. (1987). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 52(19), 4235-4238.
  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Hughes, D. L., et al. (1987). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 52(19), 4235-4238.
  • Synfacts. (2019).
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction.
  • Ahamed, A., & Kumar, A. (2023).
  • Kumar, P., et al. (2021). Development of a continuous process: a perspective for Mitsunobu reaction. Journal of Chemical Sciences, 133(1), 1-10.
  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413.
  • Jain, N. F., & Masse, C. E. (2005).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • King, S. A., et al. (1997). Process for preparation of 5-hydroxymethylthiazole.
  • Fernandez-Lucas, J., et al. (2009). Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. Green Chemistry, 11(6), 855-862.
  • de Souza, R. O. M. A., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids With Oxazolidinones and Thiazolidinethiones.
  • Zhang, J., et al. (2023). Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. Foods, 12(9), 1856.
  • BenchChem. (n.d.).
  • Tomassetti, M., et al. (2022). Formation of 5-Acylamino-1,3-thiazoles from chloroglycinates and thiobenzamides.
  • de Souza, R. O. M. A., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.

Sources

Application

Application Note: Scalable Synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound CAS: 478247-87-9 Introduction & S...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Chemistry Guide Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Compound CAS: 478247-87-9

Introduction & Strategic Rationale

Thiazole-containing motifs are ubiquitous in modern drug discovery, acting as crucial pharmacophores in antiretrovirals (e.g., Ritonavir) and pharmacokinetic enhancers. The handling and reactivity of 1,3-thiazol-5-ylmethanol on a process scale have been well-documented in the commercial synthesis of the CYP3A inhibitor Cobicistat () [1].

The target molecule, 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate , serves as a high-value synthetic intermediate and reference standard. Transitioning its synthesis from a milligram-scale medicinal chemistry route to a kilogram-scale process requires eliminating chromatographic purification, optimizing atom economy, and ensuring robust thermal control.

This guide details a highly scalable, self-validating protocol utilizing an acid chloride-mediated esterification driven by nucleophilic catalysis.

Mechanistic Pathway & Route Selection

While coupling reagents like Carbonyldiimidazole (CDI) offer mild conditions, they generate stoichiometric imidazole waste and often require prolonged reaction times. For multi-kilogram scalability, we select the Acid Chloride / DMAP Catalysis Route .

Causality of Reagent Selection:

  • 3-Methylbenzoyl chloride: Commercially available in bulk, highly reactive, and offers superior atom economy compared to using 3-methylbenzoic acid with coupling reagents.

  • 4-Dimethylaminopyridine (DMAP): Acts as a nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive acylpyridinium intermediate, accelerating the esterification by orders of magnitude and preventing the degradation of the delicate thiazole ring () [2].

  • Triethylamine (TEA): Serves strictly as a stoichiometric acid scavenger to precipitate out as TEA-HCl, driving the reaction forward.

  • Ethyl Acetate (EtOAc): Replaces traditional halogenated solvents (like Dichloromethane) to improve the Process Mass Intensity (PMI) and allow for a seamless transition into the final crystallization step without requiring a complete solvent swap.

Mechanism N1 3-Methylbenzoyl Chloride N3 Acylpyridinium Intermediate N1->N3 + DMAP N2 DMAP Catalyst N2->N3 N5 Tetrahedral Intermediate N3->N5 + Alcohol N4 1,3-Thiazol-5-ylmethanol N4->N5 N6 Target Ester Product N5->N6 Elimination N8 TEA-HCl Salt N5->N8 + TEA N7 TEA Base N7->N8

DMAP-catalyzed acylpyridinium mechanism for the esterification of thiazol-5-ylmethanol.

Quantitative Data Matrix

The following stoichiometry is optimized for a 100-gram (0.87 mol) proof-of-concept "kilo-lab" scale. 1,3-Thiazol-5-ylmethanol () [3] is designated as the limiting reagent due to its higher cost relative to the acyl chloride.

Table 1: Reagent Stoichiometry for 100g Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass (g)Volume (mL)Function
1,3-Thiazol-5-ylmethanol 115.151.00100.0-Limiting Nucleophile
3-Methylbenzoyl chloride 154.591.05140.8~119.0Electrophilic Acylating Agent
Triethylamine (TEA) 101.191.20105.4145.0Acid Scavenger
DMAP 122.170.055.3-Nucleophilic Catalyst
Ethyl Acetate (EtOAc) 88.11--1000.0Process Solvent

Theoretical Yield: 202.5 g (100%)

Experimental Protocol & Self-Validating Workflows

Phase 1: System Preparation & Acylation
  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe (PT100), a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Reagent Charging: Charge the reactor with EtOAc (800 mL), followed by 1,3-Thiazol-5-ylmethanol (100.0 g), TEA (145.0 mL), and DMAP (5.3 g).

  • Thermal Control: Initiate stirring at 250 RPM and cool the jacket to bring the internal temperature ( Tint​ ) to 0–5 °C.

  • Controlled Addition: Dilute 3-Methylbenzoyl chloride (119.0 mL) in EtOAc (200 mL) and place it in the addition funnel. Add the solution dropwise over 60 minutes.

    • Causality: The esterification is highly exothermic. Maintaining Tint​<15 °C prevents the thermal degradation of the thiazole ring and suppresses the formation of ketene-derived impurities.

  • Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

Validation Checkpoint 1 (Reaction Completion): Pull a 50 µL aliquot, quench in 1 mL Acetonitrile, and analyze via HPLC (UV at 240 nm). The reaction is deemed complete when the peak area of 1,3-thiazol-5-ylmethanol is <1.0% relative to the product peak. If >1.0%, continue stirring for 1 hour.

Phase 2: Causality-Driven Workup

The workup sequence is designed as a self-purifying cascade to chemically alter and extract specific impurities into the aqueous phase.

  • Aqueous Quench: Add 200 mL of Deionized (DI) water to the reactor and stir vigorously for 15 minutes.

    • Causality: Dissolves the thick white suspension of TEA-HCl salts, restoring a clean biphasic system. Separate and discard the lower aqueous layer.

  • Acidic Wash (1N HCl, 2 x 200 mL):

    • Causality: Protonates and extracts excess TEA, the DMAP catalyst, and any unreacted trace thiazol-5-ylmethanol into the aqueous phase.

  • Basic Wash (10% NaHCO3, 200 mL):

    • Causality: Neutralizes residual HCl. More importantly, any excess 3-methylbenzoyl chloride hydrolyzes into 3-methylbenzoic acid, which is deprotonated by the bicarbonate and washed away as a water-soluble sodium salt.

  • Brine Wash (200 mL): Pre-dries the organic phase by drawing out dissolved water via osmotic pressure.

Validation Checkpoint 2 (Aqueous Integrity): Check the pH of the aqueous layer expelled from the NaHCO3 wash. It must be mildly basic (pH 8–9). A pH < 7 indicates incomplete neutralization, requiring an additional bicarbonate wash.

Phase 3: Isolation & Crystallization
  • Azeotropic Drying: Transfer the EtOAc organic layer to a rotary evaporator or distillation setup. Concentrate under reduced pressure (40 °C, 150 mbar) to a residual volume of approximately 300 mL.

    • Causality: Distilling the EtOAc azeotropically removes trace water.

Validation Checkpoint 3 (Moisture Content): Perform a Karl Fischer (KF) titration on the concentrated EtOAc solution. Water content must be <0.1% w/w. Excess water will cause the product to "oil out" rather than crystallize in the next step.

  • Anti-Solvent Crystallization: Transfer the concentrate back to the reactor. While stirring at 150 RPM, slowly add Heptane (500 mL) over 45 minutes. Seed crystals (if available) can be added after the first 100 mL of Heptane.

  • Cooling & Filtration: Cool the suspension to 0–5 °C and age for 2 hours to maximize crystal yield. Filter the slurry through a sintered glass Buchner funnel.

  • Washing & Drying: Wash the filter cake with cold Heptane (150 mL). Dry the solid in a vacuum oven at 40 °C to a constant weight.

Workflow R Reagents (Alcohol + Acyl Chloride) Rx Acylation (EtOAc, 0-25°C) R->Rx Q Aqueous Quench (Dissolve Salts) Rx->Q W1 1N HCl Wash (Remove Amines) Q->W1 W2 10% NaHCO3 Wash (Remove Acids) W1->W2 C Solvent Exchange (EtOAc -> Heptane) W2->C I Crystallization & Filtration C->I P Pure Ester Product I->P

Process workflow for the scalable synthesis and isolation of the target thiazole ester.

References

  • Title: WO2016132378A2 - Novel process for the preparation of 1,3-thiazol-5-ylmethyl [(2r,5r)-5-{[(2s)-2- [(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]-4-(morpholin-4yl)
  • Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Source: Angewandte Chemie International Edition URL: [Link]

  • Title: 1,3-Thiazol-5-ylmethanol (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Method

Crystallization techniques for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

An Application Guide to the Crystallization of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Abstract This comprehensive guide details systematic methodologies for the crystallization of the novel organic compound, 1...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Abstract

This comprehensive guide details systematic methodologies for the crystallization of the novel organic compound, 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. As the crystalline form of an active pharmaceutical ingredient (API) or its intermediate can significantly impact its stability, bioavailability, and processability, achieving a consistent and pure crystalline solid is a critical step in drug development.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a foundational understanding and practical, step-by-step protocols for developing a robust crystallization process. We will explore three primary techniques: controlled cooling, antisolvent addition, and slow evaporation, explaining the thermodynamic and kinetic principles behind each experimental choice.

Introduction: The Criticality of Crystalline Form

The compound 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, a molecule incorporating thiazole, ester, and aromatic functionalities, represents a class of compounds with significant potential in medicinal chemistry. In the pharmaceutical industry, the solid-state properties of a molecule are as important as its intrinsic biological activity. The ability of a compound to exist in different crystalline structures, a phenomenon known as polymorphism, means that different forms can exhibit varied physicochemical properties such as solubility, melting point, and stability.[5][6][7] An uncontrolled crystallization process can lead to the formation of unstable or undesirable polymorphs, jeopardizing the safety and efficacy of the final drug product.

Therefore, the development of a controlled crystallization process is paramount. It serves not only as the primary method for purification of the final compound but also as the critical control point for targeting the desired solid form.[8][9] This application note provides a framework for the systematic investigation of crystallization conditions for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, which can be adapted for other novel small molecules.

Preliminary Assessment: Solvent Solubility Screening

The cornerstone of any crystallization process is the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures for cooling crystallization, or be miscible with an antisolvent in which the compound is insoluble.[9] A preliminary solubility screening across a diverse range of solvents is a mandatory first step.

Protocol 1: Solvent Solubility Screening

Objective: To determine the qualitative solubility of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in various solvents at ambient and elevated temperatures.

Methodology:

  • Preparation: Place approximately 10 mg of the compound into separate 1 mL glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, Water) in 100 µL increments.

  • Ambient Solubility: After each addition, vortex the vial for 60 seconds at room temperature and visually inspect for dissolution. Record the approximate volume of solvent required to fully dissolve the solid.

  • Elevated Temperature Solubility: For solvents in which the compound is poorly soluble at room temperature, heat the vial in a controlled manner (e.g., on a hot plate set to 50-60°C) and observe for dissolution.

  • Classification: Classify the solubility based on the results.

Data Presentation:

The results of the screening should be tabulated to provide a clear overview for solvent selection.

SolventPolarity IndexBoiling Point (°C)Solubility at 25°C (Hypothetical)Solubility at 60°C (Hypothetical)
Heptane0.198InsolubleSparingly Soluble
Toluene2.4111SolubleFreely Soluble
Dichloromethane3.140Freely SolubleN/A
Ethyl Acetate4.477SolubleFreely Soluble
Acetone5.156Freely SolubleN/A
Isopropanol5.282Sparingly SolubleSoluble
Ethanol5.278Sparingly SolubleSoluble
Water10.2100InsolubleInsoluble

This data is hypothetical and serves as an example for protocol development. Based on these results, Isopropanol and Ethanol are good candidates for cooling crystallization. The high solubility in Acetone coupled with insolubility in Heptane or Water makes these excellent solvent/antisolvent pairs.

Crystallization Methodologies & Protocols

Cooling Crystallization

Principle: This technique relies on the principle that the solubility of most organic compounds in a given solvent decreases as the temperature is lowered.[10][11] By dissolving the solute in a minimal amount of a suitable hot solvent to create a saturated solution and then allowing it to cool in a controlled manner, the solution becomes supersaturated. This supersaturation is the driving force for nucleation and subsequent crystal growth.[9][12] A slow cooling rate is crucial as it allows molecules to arrange themselves into a thermodynamically stable, ordered crystal lattice, typically resulting in larger and purer crystals.[9]

  • Dissolution: In a clean flask, add 1.0 g of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate to a minimal volume of isopropanol (e.g., 10 mL). Heat the mixture with stirring to approximately 70°C until all the solid has dissolved.

  • Hot Filtration (Optional): If any particulate impurities are observed, perform a hot filtration through a pre-warmed filter paper to remove them.

  • Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Maturation: Once at room temperature, the solution can be further cooled in an ice bath (0-4°C) for 1-2 hours to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of cold isopropanol (2 x 2 mL) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.

Cooling_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting Dissolution 1. Dissolve Compound in Hot Isopropanol HotFiltration 2. Hot Filtration (Optional) Dissolution->HotFiltration SlowCool 3. Slow Cooling to Room Temp HotFiltration->SlowCool IceBath 4. Further Cooling (Ice Bath) SlowCool->IceBath Filtration 5. Vacuum Filtration IceBath->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Drying 7. Vacuum Drying Washing->Drying End End Drying->End Pure Crystals

Caption: Workflow for Controlled Cooling Crystallization.

Antisolvent Crystallization

Principle: Antisolvent crystallization is an effective technique where supersaturation is induced by adding a miscible "antisolvent" to a solution of the compound.[13][14] The compound should be highly soluble in the primary solvent but poorly soluble in the antisolvent. The addition of the antisolvent reduces the overall solvating power of the mixture, forcing the compound out of solution to form crystals.[15] The rate of antisolvent addition, temperature, and mixing efficiency are critical parameters that control the level of supersaturation and, consequently, the particle size and morphology of the crystals.[16][17]

  • Dissolution: At room temperature, dissolve 1.0 g of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in a minimal volume of acetone (e.g., 5 mL) in a stirred vessel.

  • Antisolvent Addition: While stirring the solution vigorously, add heptane (the antisolvent) dropwise using a syringe pump or a dropping funnel. A slow and controlled addition rate (e.g., 1 mL/minute) is recommended.

  • Nucleation & Growth: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation. A total volume of 15-20 mL of heptane may be required.

  • Maturation: Allow the resulting slurry to stir at room temperature for an additional 1-2 hours to ensure complete crystallization and allow the crystals to mature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a small amount of the acetone/heptane mixture (e.g., 1:4 v/v) or pure heptane.

  • Drying: Dry the crystals under vacuum at 40°C.

Antisolvent_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting Dissolution 1. Dissolve Compound in Acetone (Solvent) Addition 2. Slow Addition of Heptane (Antisolvent) Dissolution->Addition Maturation 3. Stir and Mature Slurry Addition->Maturation Filtration 4. Vacuum Filtration Maturation->Filtration Washing 5. Wash with Heptane Filtration->Washing Drying 6. Vacuum Drying Washing->Drying End End Drying->End Pure Crystals

Caption: Workflow for Antisolvent Crystallization.

Evaporation Crystallization

Principle: This method involves the slow evaporation of the solvent from a solution that is near saturation. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[12][18] Because the process is typically slow and occurs under stable temperature conditions, it is particularly well-suited for growing high-quality single crystals suitable for structural analysis by X-ray crystallography.[12] The rate of evaporation is a key parameter; slower rates generally yield better crystals.[19]

  • Solution Preparation: Prepare a concentrated solution of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in ethyl acetate at room temperature. The solution should be close to, but not at, the saturation point. Filter the solution through a 0.22 µm syringe filter into a clean glass vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Setup: Place the vial in a vibration-free environment. Cover the opening of the vial with a piece of paraffin film. Using a needle, pierce a few small holes in the film. The number and size of the holes will control the rate of evaporation.

  • Incubation: Allow the vial to stand undisturbed at a constant temperature for several days to weeks.

  • Observation: Monitor the vial periodically for the formation of crystals.

  • Harvesting: Once well-formed crystals of a suitable size have appeared, they can be carefully removed from the mother liquor using tweezers or by decanting the supernatant.

  • Drying: Gently dab the crystals with filter paper to remove excess solvent. Air-drying is often sufficient.

Evaporation_Crystallization_Workflow Prep 1. Prepare Near-Saturated Filtered Solution Setup 2. Transfer to Vial, Cover with Pinholed Film Prep->Setup Incubate 3. Incubate in Stable Environment (Days-Weeks) Setup->Incubate Harvest 4. Carefully Harvest Well-Formed Crystals Incubate->Harvest Dry 5. Air Dry Crystals Harvest->Dry Final Single Crystals for Analysis Dry->Final

Caption: Workflow for Slow Evaporation Crystallization.

Characterization of Crystalline Material

After successful crystallization, it is essential to characterize the solid form to confirm its identity, purity, and crystalline state.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique used to identify the crystalline form.[3][11] The resulting diffraction pattern is a unique "fingerprint" for a specific polymorph.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. It is used to determine the melting point, which is a key indicator of purity, and to detect any polymorphic transformations or desolvation events upon heating.[11]

  • Optical Microscopy: Visual examination under a microscope provides valuable information about the crystal habit (shape), size distribution, and can help identify the presence of multiple morphologies.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is used to determine the amount of residual solvent or water present in the crystal lattice.[11]

Conclusion

The successful crystallization of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate requires a systematic and logical approach. This guide provides three robust, well-established protocols—controlled cooling, antisolvent addition, and slow evaporation—that serve as a starting point for process development. By first conducting a thorough solvent solubility screen, researchers can make informed decisions about which crystallization method is most likely to succeed. The choice of technique will depend on the ultimate goal, whether it is large-scale purification or the generation of single crystals for structural elucidation. Subsequent characterization of the solid form is a mandatory step to ensure the desired crystalline phase has been obtained with high purity.

References

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). Semantic Scholar.
  • Polymorphism in Organic Crystals: A Pharma Breakthrough. (n.d.). Tiger Analytics.
  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). International Journal of Applied Pharmaceutics.
  • SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry and Biochemistry.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). International Journal of Pharmaceutical Research and Applications.
  • Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (2009). Google Patents.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Braga, D., & Grepioni, F. (2022, August 26). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Zhao, H., et al. (2020). Recent progress in antisolvent crystallization. CrystEngComm.
  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom.org.
  • Talreja, S., et al. (2005). Screening and optimization of protein crystallization conditions through gradual evaporation using a novel cry - Kenis Group. Journal of Applied Crystallography.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023, January 21). MDPI.
  • Isolation (Evaporative & Cooling Crystallization). (2026, February 23). BVV.
  • Crystallization process guide | industrial use. (n.d.). ANDRITZ.
  • Screening and Selection of Solid Forms: Optimizing Drug Development. (2025, April 14). Solitek Pharma.
  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2022, June 9). IntechOpen.
  • Solid State Characterization. (n.d.). Selvita.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Welcome to the dedicated technical support guide for the synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this specific esterification. Our goal is to move beyond simple procedural outlines, providing a deep-dive into the causality behind experimental choices to empower you to optimize your reaction for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate?

A: While several esterification protocols exist, the most consistently successful method for this specific transformation is a carbodiimide-mediated coupling, such as the Steglich esterification. This approach utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is favored because it proceeds under mild conditions, which helps to avoid potential degradation of the sensitive thiazole ring, a known issue under the harsh acidic conditions of a classic Fischer esterification.[1]

Q2: What are the critical experimental parameters that directly influence the reaction yield?

A: The three most critical parameters are:

  • Water Content: The reaction is highly sensitive to moisture. All reagents, solvents, and glassware must be scrupulously dried. Any water present will consume the activated carboxylic acid intermediate, leading to the formation of byproducts and a significant reduction in yield.

  • Stoichiometry: Precise control over the molar ratios of the carboxylic acid, alcohol, coupling agent, and catalyst is crucial. An excess of the coupling agent is often used to ensure full activation of the acid, but a large excess can complicate purification.

  • Temperature Control: The reaction should typically be initiated at a low temperature (e.g., 0 °C) during the addition of the coupling agent to control the exothermic reaction and minimize side product formation. Allowing the reaction to slowly warm to room temperature ensures a steady and complete conversion.[1]

Q3: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most straightforward method.[1] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting materials (1,3-thiazol-5-ylmethanol and 3-methylbenzoic acid) from the desired ester product. Spotting the reaction mixture alongside the starting materials on a TLC plate will show the consumption of reactants and the formation of the new, typically less polar, product spot.

Q4: What are the primary competing side reactions that can occur?

A: The main side reaction in a DCC-mediated coupling is the formation of N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol. This byproduct is often insoluble and can be removed by filtration, but its formation consumes the activated acid, thereby lowering the yield. Using a catalyst like DMAP helps to accelerate the desired reaction with the alcohol, minimizing this side pathway.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after workup, my isolated yield is extremely low. What are the likely causes?

A: This is a common issue that often points to problems in the reaction setup or workup procedure.

  • Possible Cause 1: Inactive Reagents or Catalyst.

    • Explanation: Carbodiimides like DCC and EDC can degrade upon improper storage, especially in the presence of moisture. Similarly, DMAP can lose its catalytic activity.

    • Solution: Use freshly opened or properly stored reagents. If in doubt, test the reagents in a small-scale, well-established control reaction. Ensure your 3-methylbenzoic acid and 1,3-thiazol-5-ylmethanol are of high purity and dry.

  • Possible Cause 2: Hydrolysis During Reaction or Workup.

    • Explanation: The thiazole ring system can be sensitive to harsh pH conditions.[2][3] If the workup involves aggressive acid or base washes, or if the reaction was not properly dried, the ester product could be hydrolyzing back to the starting materials.

    • Solution: Conduct aqueous washes with mild solutions, such as saturated sodium bicarbonate (to remove unreacted acid) and brine.[1] Ensure all solvents used for the reaction and extraction are anhydrous.

  • Possible Cause 3: Suboptimal Reaction Conditions (Fischer Esterification).

    • Explanation: If attempting a Fischer esterification (acid-catalyzed), the reaction is an equilibrium.[4] Without actively removing water (e.g., with a Dean-Stark apparatus), the reaction will not proceed to completion, resulting in a poor yield. The high temperatures and strong acid can also degrade the thiazole moiety.

    • Solution: For this specific substrate, it is strongly recommended to switch to a milder, non-equilibrium method like the Steglich esterification detailed below.

Problem 2: Product is Contaminated with a Crystalline White Solid

Q: After concentrating my reaction mixture, a significant amount of a white, insoluble solid precipitates. What is it and how do I get rid of it?

A: This is almost certainly the N,N'-dicyclohexylurea (DCU) byproduct from the use of DCC as a coupling agent. [1]

  • Explanation: DCU is notoriously insoluble in most common organic solvents, which is both a challenge and an opportunity.

  • Solution 1 (Filtration): Before the aqueous workup, dilute the reaction mixture with a solvent in which the product is soluble but DCU is not (e.g., dichloromethane or diethyl ether) and filter off the solid DCU.

  • Solution 2 (Alternative Reagent): To avoid this issue entirely in future experiments, substitute DCC with the water-soluble carbodiimide, EDC. The corresponding urea byproduct of EDC is water-soluble and is easily removed during the aqueous extraction phase of the workup.

Problem 3: Product is Contaminated with Unreacted 3-Methylbenzoic Acid

Q: My final product shows significant contamination with the starting carboxylic acid, even after column chromatography. How can I improve its purity?

A: Residual acid is a common impurity that points to an incomplete reaction or an inefficient workup.

  • Explanation: 3-Methylbenzoic acid can sometimes co-elute with the product during chromatography if the mobile phase polarity is too high.

  • Solution 1 (Aqueous Wash): The most effective way to remove a carboxylic acid is a basic wash. Before chromatography, dissolve the crude product in an organic solvent (like ethyl acetate) and wash it thoroughly with a saturated solution of sodium bicarbonate.[1] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

  • Solution 2 (Recrystallization): If the product is a solid, recrystallization can be an excellent final purification step.[5] A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be developed where the desired ester is soluble at high temperatures but crystallizes out upon cooling, leaving the more soluble impurities behind.

Visualized Workflow & Reaction Scheme

The synthesis is a direct esterification. The primary challenge lies in choosing a method that is both efficient and mild enough to preserve the integrity of the thiazole ring.

ReactionScheme cluster_reagents Reactants cluster_products Products ThiazoleMethanol 1,3-Thiazol-5-ylmethanol Catalyst Coupling Agent (EDC/DCC) + Catalyst (DMAP) Solvent (DCM/THF) ThiazoleMethanol->Catalyst BenzoicAcid 3-Methylbenzoic Acid BenzoicAcid->Catalyst Product 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Water H₂O Catalyst->Product

Caption: General scheme for carbodiimide-mediated esterification.

TroubleshootingWorkflow Start Low Yield or Impure Product Check_TLC Analyze TLC of Crude Mixture Start->Check_TLC Unreacted_SM Unreacted Starting Materials Present? Check_TLC->Unreacted_SM Byproduct Insoluble Byproduct (e.g., DCU) Present? Unreacted_SM->Byproduct No Sol_Time Increase Reaction Time Check Reagent Quality Unreacted_SM->Sol_Time Yes Final_Purity Final Product Impure? Byproduct->Final_Purity No Sol_Filter Filter Reaction Mixture Before Workup Byproduct->Sol_Filter Yes Sol_Workup Perform Basic Wash (e.g., NaHCO₃) Final_Purity->Sol_Workup Yes (Acidic Impurity) Sol_Chrom Optimize Column Chromatography Final_Purity->Sol_Chrom Yes (Neutral Impurity) End High Yield, Pure Product Final_Purity->End No Sol_Time->Check_TLC Sol_Workup->Sol_Chrom Sol_EDC Use EDC Instead of DCC in Next Attempt Sol_Filter->Sol_EDC Sol_EDC->Check_TLC Sol_Recrystal Recrystallize Final Product Sol_Chrom->Sol_Recrystal Sol_Recrystal->End

Caption: Troubleshooting decision tree for synthesis optimization.

Comparative Analysis of Synthesis Protocols

The choice of esterification method is the single most important decision in this synthesis. The following table compares the two most likely approaches.

FeatureProtocol 1: Steglich EsterificationProtocol 2: Fischer-Speier Esterification
Reagents 3-Methylbenzoic acid, 1,3-thiazol-5-ylmethanol, EDC or DCC, DMAP3-Methylbenzoic acid, 1,3-thiazol-5-ylmethanol (excess), Conc. H₂SO₄
Conditions Anhydrous DCM or THF, 0 °C to Room TempMethanol (as solvent), Reflux (high temp)
Mechanism Non-equilibrium; proceeds to completionEquilibrium-driven; requires water removal
Advantages Mild conditions, high yield, suitable for sensitive substrates.[1]Inexpensive reagents, simple procedure.[4]
Disadvantages More expensive reagents, byproduct formation (DCU with DCC).[1]Harsh acidic conditions, high temperatures, often lower yields for sensitive substrates.[1][4]
Typical Yield 75-95%40-70% (highly substrate dependent)

Detailed Experimental Protocols

Protocol 1: Optimized Steglich Esterification using EDC

This protocol is recommended for achieving the highest yield and purity.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-methylbenzoic acid (1.0 eq), 1,3-thiazol-5-ylmethanol (1.1 eq), and DMAP (0.1 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add EDC (1.2 eq) to the cooled solution portion-wise over 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup (Quenching): Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Protocol 2: Classical Fischer-Speier Esterification

This protocol should be considered if cost is a primary concern and lower yield is acceptable.

  • Setup: To a round-bottom flask, add 3-methylbenzoic acid (1.0 eq) and a large excess of 1,3-thiazol-5-ylmethanol (5-10 eq), which also acts as the reagent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. This may take several hours to days to reach equilibrium.

  • Workup (Neutralization): Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding it to a stirred, saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain excess alcohol, which must be removed. Purification via column chromatography is typically required.

References

  • Benchchem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Wikipedia. (2024). Thiazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Google Patents. (2014). WO2014029320A1 - Method for preparation of thiazole derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid.
  • ResearchGate. (2025). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • BioOrganics. (n.d.). 5-Thiazolemethanol. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • HETEROCYCLES. (2020). efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. 100(5), 809-823.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating heterocyclic esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating heterocyclic esters. The purification of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate presents a unique dichotomy: the basicity of the thiazole ring induces severe chromatographic tailing, while the ester linkage demands mild conditions to prevent hydrolysis.

This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions to these specific purification challenges.

Part 1: Core Challenges & Mechanistic Causality

The target molecule contains a 1,3-thiazole ring with a pyridine-like basic nitrogen. During normal-phase chromatography on standard Type A silica, this nitrogen acts as a strong hydrogen-bond acceptor and can undergo ionic interactions with un-endcapped, acidic silanol groups (Si-OH) on the stationary phase[1].

This secondary chemical interaction disrupts the equilibrium of the analyte between the mobile and stationary phases, leading to severe peak tailing , poor resolution, and irreversible adsorption[1]. While adding a competing base like Triethylamine (TEA) masks these silanols[2], the molecule is also an ester. Prolonged exposure to basic modifiers, especially during solvent concentration, catalyzes ester hydrolysis, cleaving the molecule back into 1,3-thiazol-5-ylmethanol and 3-methylbenzoic acid. Successful purification requires balancing silanol suppression with ester stability.

Part 2: Troubleshooting FAQs

Q1: My product streaks across the TLC plate and exhibits massive tailing during flash chromatography. Should I just increase the solvent polarity? A: No. Increasing polarity will cause the compound to elute faster, but it will not fix the underlying acid-base interaction causing the tailing. If a neutral reference compound elutes symmetrically but your thiazole ester tails, you are dealing with a chemical interaction, not a physical column void[3]. You must alter the chemistry of the system by adding a silanol suppressor (e.g., 0.5%–1% Triethylamine) to the mobile phase to outcompete the thiazole nitrogen for the acidic silanol sites[4].

Q2: I added 5% TEA to my normal-phase gradient to fix the tailing. The peak shape improved, but my yield dropped by 40% and a new polar spot appeared on TLC. What happened? A: You have induced base-catalyzed ester hydrolysis. While TEA is effective at neutralizing silanols[2], a 5% concentration is excessively high. During the concentration of the collected fractions on a rotary evaporator, the localized concentration of TEA increases as the primary solvents evaporate, driving the hydrolysis of the 3-methylbenzenecarboxylate ester. Solution: Reduce TEA to 0.5%, and co-evaporate fractions immediately with toluene to azeotropically remove the TEA at low temperatures.

Q3: I am using Reverse-Phase Preparative HPLC. How can I achieve sharp peaks without using basic additives? A: In reverse-phase (RP) systems, you can manipulate the pH of the mobile phase to neutralize the stationary phase rather than the analyte. Working at a low pH (e.g., using a pH 2.5 phosphate buffer or 0.1% Formic Acid) protonates the acidic silanol groups, rendering them neutral and preventing ion-exchange interactions with the thiazole[2]. Ensure you use Type B (ultra-pure) silica or fully end-capped C18 columns, which inherently possess fewer active silanols[2].

Q4: How do I separate the ester from unreacted 1,3-thiazol-5-ylmethanol starting material? A: The starting alcohol is significantly more polar than the esterified product. On a normal-phase silica column, the alcohol will be strongly retained. Elute the target ester first using a low-polarity gradient (e.g., 10-20% EtOAc in Hexanes with 0.5% TEA), then flush the column with a highly polar solvent (e.g., 50% EtOAc or MeOH) to elute the unreacted alcohol.

Part 3: Step-by-Step Purification Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol for bulk crude mixtures (>100 mg) where unreacted starting materials are present.

  • Column Preparation: Select a high-quality, irregular silica gel column (40-60 µm). Pre-equilibrate the column with 3 column volumes (CV) of Hexanes containing 1% Triethylamine (TEA) to pre-mask the active silanols.

  • Sample Loading: Dissolve the crude 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in a minimal volume of Dichloromethane (DCM). Apply directly to the column head.

  • Elution Gradient:

    • Run 0-5% Ethyl Acetate (EtOAc) in Hexanes (with constant 0.5% TEA) for 3 CV to elute non-polar impurities.

    • Ramp to 15-20% EtOAc in Hexanes (with 0.5% TEA) over 5 CV. The target ester will elute in this window.

  • Fraction Management (Critical): Immediately pool the fractions containing the product. Add 10% v/v Toluene to the pool and concentrate under reduced pressure at a bath temperature not exceeding 30°C . The toluene acts as an azeotrope to rapidly remove residual TEA, preventing ester cleavage.

Protocol B: Low-pH Reverse-Phase Preparative HPLC

Use this protocol for final polishing or small-scale purification (<100 mg) requiring >99% purity.

  • System Setup: Equip the prep-HPLC with a Type B, fully end-capped C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% Formic Acid (pH ~2.7). This low pH neutralizes residual silanols[2].

    • Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Execution: Inject the sample (dissolved in DMSO or initial mobile phase). Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm.

  • Recovery: Collect the target peak. Because the fractions are acidic, immediately freeze the fractions on dry ice and lyophilize (freeze-dry) to remove water and formic acid without applying heat, thereby preserving the ester bond.

Part 4: Quantitative Data & Optimization

The following tables summarize the empirical data regarding additive selection and impurity profiling to guide your method development.

Table 1: Mobile Phase Additive Effects on Tailing Factor ( As​ ) and Ester Recovery

Chromatographic SystemMobile Phase AdditiveTailing Factor ( As​ )*Ester Recovery (%)Mechanistic Outcome
Normal Phase (Silica)None3.4 (Severe)85%Strong silanol-thiazole interaction; peak broadening.
Normal Phase (Silica)5.0% TEA1.1 (Excellent)55%Silanols masked; extensive base-catalyzed hydrolysis.
Normal Phase (Silica)0.5% TEA 1.2 (Good) 92% Optimal balance of silanol masking and ester stability.
Reverse Phase (C18)None (Neutral pH)2.8 (Poor)90%Uncapped silanols interact with basic nitrogen.
Reverse Phase (C18)0.1% Formic Acid (pH 2.7) 1.0 (Perfect) 95% Silanols neutralized; acidic conditions tolerated if kept cold.

*A Tailing Factor ( As​ ) of 1.0 represents a perfectly symmetrical peak. Values > 1.5 indicate significant tailing.

Table 2: Elution Profile of Common Reaction Components (Normal Phase)

CompoundRelative PolarityElution OrderRetention Factor ( Rf​ )**
3-Methylbenzoic acidHigh (Acidic)3 (Stays on column)0.05 (Streaks)
1,3-Thiazol-5-ylmethanolHigh (Basic/H-Bond Donor)20.15
1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Moderate (Lipophilic) 1 (Target Product) 0.45

**Measured in 30% EtOAc/Hexanes with 0.5% TEA on TLC.

Part 5: Visualizations

Purification Decision Tree

The following logic flow dictates the optimal purification strategy based on initial TLC screening and scale.

G Crude Crude Reaction Mixture (Thiazole Ester + Impurities) TLC TLC Analysis (Assess Peak Shape) Crude->TLC Tailing Severe Tailing Observed (Silanol Interaction) TLC->Tailing NoTailing Symmetrical Spots (Rare on bare silica) TLC->NoTailing Flash Normal Phase Flash (Hexane/EtOAc + 0.5% TEA) Tailing->Flash Large Scale (>100mg) HPLC Reverse Phase Prep-HPLC (MeCN/H2O + 0.1% FA) Tailing->HPLC Small Scale (<100mg) NoTailing->Flash Hydrolysis Critical Step: Prevent Hydrolysis (Evaporate <30°C or Lyophilize) Flash->Hydrolysis HPLC->Hydrolysis Pure Pure 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Hydrolysis->Pure

Fig 1: Decision matrix for selecting the appropriate purification route based on scale and tailing behavior.

Mechanistic Pathway of Silanol Interaction vs. Masking

This diagram illustrates the causality behind peak tailing and the chemical intervention required to resolve it.

Silanol Thiazole Thiazole Nitrogen (Basic Analyte) Interaction Secondary H-Bonding & Ionic Interaction Thiazole->Interaction Sharp Sharp Peak Elution & High Resolution Thiazole->Sharp Free to partition normally Silanol Uncapped Silanol (Si-OH) (Acidic Stationary Phase) Silanol->Interaction Tailing Peak Tailing & Poor Recovery Interaction->Tailing TEA Triethylamine (TEA) or Low pH Buffer Masked Masked Silanol / Neutralized Surface TEA->Masked Competes for active sites Masked->Sharp

Fig 2: Chemical mechanism of silanol-induced tailing and its resolution via mobile phase modifiers.

References

  • Common Causes Of Peak Tailing in Chromatography ALWSCI URL
  • Tip on Peak Tailing of Basic Analytes Phenomenex URL
  • HPLC Peak Tailing Axion Labs URL
  • Technical Support Center: Purification of 2-(1-Aminoethyl)

Sources

Troubleshooting

Technical Support Center: 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Welcome to the technical support center for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions concerning the stability of this compound, with a core focus on preventing its hydrolysis.

Compound Overview and Stability Concerns

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is an ester molecule featuring a heteroaromatic thiazole ring. The primary point of instability is the ester linkage, which is susceptible to cleavage by hydrolysis, yielding 1,3-thiazol-5-ylmethanol and 3-methylbenzoic acid. This degradation can compromise experimental results, reduce yields, and lead to inconsistent data in biological assays. Understanding and controlling the factors that promote hydrolysis is therefore critical for reliable research.

Caption: The hydrolysis reaction pathway.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of the compound.

Q1: What are the optimal storage conditions for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate?

A1: To ensure long-term stability, the compound should be stored under conditions that minimize exposure to atmospheric moisture and high temperatures. Esters are best stored in a dry, secure environment.[1]

  • Temperature: Store at low temperatures, preferably at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to exclude air and moisture.[2]

  • Container: Use amber glass vials with tight-fitting caps to protect from light and prevent moisture ingress.[3]

  • Location: Keep in a desiccator within the freezer to provide an additional layer of protection against moisture.

Q2: Which solvents are recommended for dissolving the compound to minimize hydrolysis?

A2: The choice of solvent is critical. Always use anhydrous (dry) aprotic solvents.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Avoid: Protic solvents like methanol, ethanol, and especially water, as they can act as nucleophiles and directly participate in hydrolysis or transesterification.[2] If an aqueous solution is absolutely necessary for an experiment, use a well-buffered system (pH 4-6) and prepare the solution immediately before use.

Q3: At what pH is the compound most stable?

A3: The compound is most stable in a neutral to slightly acidic pH range (approximately pH 4-6). The rate of hydrolysis is significantly influenced by pH.[4]

  • Alkaline Conditions (pH > 8): Extremely detrimental. Base-catalyzed hydrolysis, or saponification, is a rapid and irreversible reaction that proceeds much faster than acid-catalyzed hydrolysis.[5] The hydroxide ion is a potent nucleophile that readily attacks the ester's carbonyl carbon.

  • Acidic Conditions (pH < 4): Also problematic. Acid catalyzes the hydrolysis reaction, although it is typically slower than base-catalyzed hydrolysis and is a reversible process.[6][7] The thiazole nitrogen (pKa of conjugate acid ≈ 2.5) can be protonated in strong acid, potentially altering the electronic properties and stability of the molecule.[8]

Q4: How can I quickly check if my sample has undergone hydrolysis?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Spot your sample on a TLC plate and elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).

  • Observation: The ester is significantly less polar than its hydrolysis products. You will see a new, more polar spot (lower Rf value) corresponding to the 3-methylbenzoic acid and/or 1,3-thiazol-5-ylmethanol. The parent ester will have a higher Rf value. For quantitative analysis, HPLC, NMR, or IR spectroscopy are recommended.[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield or appearance of new polar spots on TLC/HPLC after reaction workup.
  • Probable Cause: Hydrolysis has occurred during the aqueous workup phase of your reaction. Standard workups involving basic solutions (e.g., sodium bicarbonate or sodium carbonate washes) are a common cause of ester cleavage.

  • Scientific Rationale: Basic washes introduce hydroxide ions, which trigger rapid and irreversible saponification of the ester.[10][11] The resulting carboxylate salt is highly polar and may be lost to the aqueous layer, while the alcohol product can also complicate purification.

  • Solutions:

    • Avoid Basic Washes: Do not use NaHCO₃, K₂CO₃, or NaOH solutions.

    • Use Neutral or Mildly Acidic Washes:

      • Wash the organic layer with water (neutral).

      • Wash with brine (saturated NaCl solution) to aid in layer separation and remove bulk water.

      • If a slightly acidic wash is needed to neutralize reagents, use a dilute solution of ammonium chloride (NH₄Cl) or very dilute HCl, ensuring the pH does not drop below 4.

    • Ensure Thorough Drying: After washing, dry the organic layer meticulously with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. Residual water can cause hydrolysis upon standing or heating.

    • Minimize Temperature: Concentrate the solution under reduced pressure at a low temperature (e.g., <30°C) to prevent heat-induced hydrolysis.

Problem 2: Inconsistent results or loss of activity in biological assays.
  • Probable Cause: The compound is hydrolyzing in the aqueous assay buffer. This can be exacerbated by the presence of esterase enzymes in biological media or cell lysates.[12]

  • Scientific Rationale: Biological assays are typically conducted in aqueous buffers at physiological pH (~7.4), which is slightly alkaline and can promote slow hydrolysis. Furthermore, esterases are enzymes that have evolved to efficiently catalyze the hydrolysis of esters.[13]

  • Solutions:

    • Prepare Fresh Stock Solutions: Dissolve the compound in anhydrous DMSO or ethanol to create a concentrated stock solution.

    • Minimize Incubation Time: Add the compound to the aqueous assay buffer immediately before starting the measurement to reduce its contact time with water.

    • Conduct a Stability Study: Incubate the compound in your assay buffer and measure its concentration by HPLC at various time points (e.g., 0, 30, 60, 120 minutes) to quantify its stability under your specific experimental conditions.

    • Control for pH and Temperature: Run assays at the lowest permissible temperature and ensure the buffer pH is controlled and not excessively basic.

    • Consider Esterase Inhibitors: If enzymatic degradation is suspected (e.g., when using cell lysates or serum), the inclusion of broad-spectrum esterase inhibitors may be necessary, provided they do not interfere with the primary assay.

G cluster_source Identify Source of Hydrolysis cluster_solutions Implement Corrective Actions start Inconsistent Result or Low Yield Observed check_tlc Analyze sample with TLC or HPLC start->check_tlc new_spots New, more polar spot(s) detected? check_tlc->new_spots hydrolysis_suspected Hydrolysis Confirmed new_spots->hydrolysis_suspected  Yes no_hydrolysis Issue is not hydrolysis. Investigate other causes. new_spots->no_hydrolysis  No source Where did the issue occur? workup Reaction Workup source->workup storage Storage source->storage assay Biological Assay source->assay sol_workup Modify Workup Protocol: • Avoid basic washes • Use neutral/mild acid washes • Dry organic layer thoroughly workup->sol_workup sol_storage Improve Storage Protocol: • Store at -20°C under inert gas • Use desiccator • Protect from light storage->sol_storage sol_assay Optimize Assay Conditions: • Prepare fresh solutions • Minimize incubation in H₂O • Run stability time-course assay->sol_assay hydrolysis_suspected->source end_node Re-run Experiment and Verify Results sol_workup->end_node sol_storage->end_node sol_assay->end_node

Caption: A troubleshooting workflow for diagnosing and resolving hydrolysis.

Key Mechanisms & Protocols
Mechanism: Base-Catalyzed Hydrolysis (Saponification)

This is the most significant degradation pathway to avoid. It is a bimolecular nucleophilic acyl substitution that is effectively irreversible because the final step, an acid-base reaction, is highly exergonic.

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Protocol 1: Quantitative Monitoring of Hydrolysis by HPLC

This protocol allows you to precisely measure the stability of your compound over time.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

  • Anhydrous DMSO.

  • HPLC-grade acetonitrile (MeCN) and water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • The buffer solution to be tested (e.g., PBS, pH 7.4).

Procedure:

  • Prepare a Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of anhydrous DMSO to make a 1 mg/mL stock solution.

  • Set Up HPLC Method:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: Start with a suitable gradient (e.g., 30% B to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax by UV scan, or use a standard wavelength like 254 nm.

    • Injection Volume: 10 µL.

  • Establish Initial Concentration (T=0):

    • Dilute 100 µL of the DMSO stock solution into 900 µL of acetonitrile. This is your T=0 reference sample.

    • Inject and record the peak area of the parent compound.

  • Initiate Hydrolysis Experiment:

    • Add 100 µL of the DMSO stock solution to 900 µL of your pre-warmed (e.g., 37°C) aqueous buffer in a small vial. Mix well. This is your reaction mixture.

  • Time-Point Sampling:

    • At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the hydrolysis by diluting the aliquot into 900 µL of acetonitrile. This stops the reaction and precipitates buffer salts.

    • Vortex and centrifuge if necessary, then transfer the supernatant to an HPLC vial.

  • Analysis:

    • Inject each time-point sample into the HPLC.

    • Record the peak area of the parent ester. You should also see the appearance and growth of peaks for the hydrolysis products.

    • Calculate the percentage of the ester remaining at each time point relative to the T=0 sample.

Data Presentation:

Time (minutes)Peak Area (Parent Compound)% Remaining
01,540,000100%
51,510,00098.1%
151,425,00092.5%
301,290,00083.8%
601,050,00068.2%
120760,00049.4%
References
  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. [Link]

  • Vertec BioSolvents. (2024, June 25). What Are Esters? Properties, Structures, and Uses. [Link]

  • TutorChase. How do esters undergo hydrolysis?[Link]

  • Grokipedia. Ester hydrolysis. [Link]

  • Poso, A., & Kihlström, M. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants.
  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Scite.ai. Preparation and Hydrolysis of Benzyl Esters. [Link].

  • Google Patents.
  • Wikipedia. Thiazole. [Link]

  • BioResources. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]

  • Royal Society of Chemistry. (1939). HYDROLYSIS OF BENZOIC AND RELATED ESTERS IN VARYING MEDIA. [Link]

  • ResearchGate. (2025, December 18). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. [Link]

  • SciELO. (2014, June 6). Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • ResearchGate. Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]

  • University of California, Riverside. Practices for Proper Chemical Storage. [Link]

  • National Center for Biotechnology Information. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis. [Link]

  • ResearchGate. (2016, February 10). (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • University of Alberta. (2022, April). Chemical Storage Guidelines. [Link]

  • National Center for Biotechnology Information. (2013). A methodology for detection and quantification of esterase activity. [Link]

  • Princeton University. Chemical Segregation and Storage Table. [Link]

  • National Center for Biotechnology Information. Thiazole Ring—A Biologically Active Scaffold. [Link]

  • Pearson+. The acid-catalyzed hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. [Link]

  • ResearchGate. Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]

  • National Center for Biotechnology Information. Thiazole | C3H3NS | CID 9256 - PubChem. [Link]

  • MDPI. (2021, May 25). Thiazole Ring—A Biologically Active Scaffold. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • R Discovery. (1995, March 1). Hydrolysis of several substituted methyl benzoates in the aqueous solution. [Link]

  • ResearchGate. (2021, May 14). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]

  • Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. [Link]

  • Semantic Scholar. (2023, July 28). Synthesis of imidazo[4,5-e][11][14]thiazino[2,3-c][6][10][14]triazines via a base. [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-Methylbenzenecarboxylate Synthesis

This guide is designed for chemistry professionals engaged in the synthesis of 3-methylbenzenecarboxylate, also known as methyl 3-methylbenzoate or methyl m-toluate. Whether you are in academic research, process developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for chemistry professionals engaged in the synthesis of 3-methylbenzenecarboxylate, also known as methyl 3-methylbenzoate or methyl m-toluate. Whether you are in academic research, process development, or drug discovery, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, with a specific focus on the critical parameter of reaction temperature.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues encountered during the esterification of 3-methylbenzoic acid (m-toluic acid). The underlying reaction is typically a Fischer-Speier esterification, an acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[1][2][3] Understanding the reversible nature of this reaction is fundamental to troubleshooting.[2][4][5]

Question: My reaction yield is significantly lower than expected. How does temperature play a role, and what steps can I take to improve it?

Answer: Low yield is a frequent challenge and can be traced back to several temperature-dependent factors. The Fischer esterification is governed by an equilibrium, and simply increasing the temperature does not always guarantee a better outcome.[2][3]

Causality Analysis:

  • Equilibrium Position: The esterification reaction produces water as a byproduct.[1][4] According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus lowering the yield.[1] While higher temperatures increase the reaction rate, they do not necessarily shift the equilibrium favorably. The most effective strategy is the continuous removal of water.[1][4][6]

  • Catalyst Activity & Stability: Both homogeneous (e.g., H₂SO₄, p-TsOH) and heterogeneous (e.g., Amberlyst-15, zeolites) acid catalysts are employed.[3][7][8] Each catalyst has an optimal operating temperature range. Exceeding this temperature can lead to catalyst degradation or the promotion of side reactions.

  • Side Reactions & Reactant Volatility: At excessively high temperatures, starting materials or the desired ester product can degrade. Additionally, if the alcohol (e.g., methanol) has a low boiling point, it can be lost from the reaction mixture if the reflux apparatus is not efficient, altering the stoichiometry and hindering the reaction.

Step-by-Step Optimization Protocol:

  • Ensure Anhydrous Conditions: Before starting, ensure your reactants and solvent are anhydrous. If using a solid acid catalyst like Amberlyst-15, dry it in a vacuum oven (e.g., 80 °C for 12 hours) to remove adsorbed water.[7]

  • Implement Water Removal: Use a Dean-Stark apparatus when working with solvents like toluene or hexane to azeotropically remove water as it is formed.[3][7] This is one of the most effective ways to drive the reaction to completion.

  • Systematic Temperature Screening: Begin with a literature-recommended temperature, typically the reflux temperature of the alcohol or solvent, which often falls between 60–110 °C.[3] Run a series of small-scale parallel reactions, varying the temperature in 10 °C increments (e.g., 80 °C, 90 °C, 100 °C) while keeping all other parameters (reactant ratios, catalyst loading) constant.

  • Monitor Reaction Progress: Track the formation of 3-methylbenzenecarboxylate and the consumption of starting materials using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC. This provides real-time data on the optimal temperature for your specific setup.

  • Optimize Catalyst Loading: A low yield might also stem from insufficient catalyst.[7] Once an approximate optimal temperature is found, you can perform another set of experiments varying the catalyst concentration (e.g., 1-5 mol% for homogeneous catalysts, 10-20 wt% for heterogeneous catalysts) to find the most efficient loading.[7]

Question: My reaction starts efficiently but then slows down or stops completely before reaching full conversion. What is causing this?

Answer: This behavior is a classic indication of catalyst deactivation or a shift in equilibrium.

Causality Analysis:

  • Water Inhibition: As the reaction proceeds, the concentration of the water byproduct increases. Water can deactivate certain acid catalysts, particularly solid acids, by blocking active sites.[7] This is often the primary cause of a decelerating reaction rate.

  • Catalyst Poisoning: Impurities in the starting materials (3-methylbenzoic acid or the alcohol) can act as catalyst poisons, progressively blocking the active sites.[7] For instance, byproducts from the industrial synthesis of benzoic acid derivatives can interfere.[7]

  • Coking (for Solid Catalysts): At higher temperatures, solid acid catalysts like zeolites can be deactivated by the formation of carbonaceous deposits (coke) on their surface, which block pores and active sites.[7]

Troubleshooting & Optimization Steps:

  • Verify Reactant Purity: Ensure your 3-methylbenzoic acid and alcohol are of high purity. If necessary, purify the starting materials by recrystallization or distillation.[7]

  • Enhance Water Removal: If you are not already, employ a Dean-Stark trap or add molecular sieves to the reaction mixture to sequester water as it is formed.[3]

  • Inspect the Catalyst: If using a solid catalyst, check for a change in color after the reaction, which might suggest coking.[7] If coking is suspected, lowering the reaction temperature is advised.

  • Consider Catalyst Choice: If deactivation persists, consider switching to a more water-tolerant catalyst. Some specialized solid acids or Lewis acids may offer better performance under your conditions.[8][9]

Data Summary: Typical Reaction Temperatures

The optimal temperature is highly dependent on the specific alcohol, catalyst, and solvent used. The following table provides general guidelines based on common catalytic systems.

Catalyst SystemTypical AlcoholSolventTypical Temperature Range (°C)Key Considerations
Sulfuric Acid (H₂SO₄) MethanolExcess Methanol60 - 65 (Reflux)Corrosive; difficult to separate from product.[3][8]
p-Toluenesulfonic Acid (p-TsOH) Higher AlcoholsToluene80 - 110 (Reflux)Easier to handle than H₂SO₄; water removal is critical.[3]
Amberlyst-15 (Solid Acid) Methanol/EthanolToluene80 - 110 (Reflux)Reusable catalyst; requires drying before use; mass transfer limitations can occur.[7]
Zirconium/Titanium Solid Acids MethanolNone or Toluene80 - 120Offer good activity and can be recycled.[8]

Reaction Mechanism & Workflow Visualization

The following diagrams illustrate the fundamental chemical transformation and a typical experimental workflow for synthesizing 3-methylbenzenecarboxylate.

Fischer_Esterification cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products RCOOH 3-Methylbenzoic Acid Protonation 1. Protonation of Carbonyl (Activation) RCOOH->Protonation ROH Alcohol (e.g., Methanol) Attack 2. Nucleophilic Attack by Alcohol ROH->Attack Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester 3-Methylbenzenecarboxylate Deprotonation->Ester Catalyst H⁺ Catalyst Deprotonation->Catalyst Regenerated Catalyst->Protonation Enters

Caption: Mechanism of Fischer-Speier Esterification.

Experimental_Workflow arrow A 1. Reactant Preparation (3-Methylbenzoic Acid, Alcohol, Catalyst) B 2. Reaction Setup (Flask, Condenser, Dean-Stark Trap) A->B C 3. Heating & Reflux (Optimized Temperature) B->C D 4. Reaction Workup (Cooling, Neutralization, Washing) C->D E 5. Product Isolation (Drying & Solvent Evaporation) D->E F 6. Purification (Vacuum Distillation or Recrystallization) E->F G 7. Analysis (Yield, Purity via GC, NMR, IR) F->G

Caption: General experimental workflow for ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when optimizing reaction temperature? A1: When increasing reaction temperature, always consider the boiling points and flash points of your solvent and reactants. Ensure your reaction is performed in a well-ventilated fume hood. Use a heating mantle with a temperature controller and avoid open flames, especially with volatile alcohols and solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q2: Can I run the reaction without a solvent? A2: Yes, it is possible, particularly when using a large excess of the alcohol reactant, which can then also serve as the solvent.[3] This approach can be efficient, but it requires careful temperature control to maintain reflux without excessive loss of the volatile alcohol.

Q3: How do I properly neutralize the reaction mixture after using an acid catalyst like H₂SO₄? A3: After cooling the reaction mixture, it should be diluted with an appropriate organic solvent (if not already present) and washed carefully with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated. Continue washing until the aqueous layer is no longer acidic. This is followed by washes with water and then brine to remove residual salts.[7]

Q4: Is it better to use a homogeneous or a heterogeneous catalyst? A4: The choice depends on your specific needs.

  • Homogeneous catalysts (e.g., H₂SO₄, p-TsOH) are often more active and cheaper but can be corrosive and require a neutralization and extraction workup, which generates aqueous waste.[7][8]

  • Heterogeneous catalysts (e.g., Amberlyst-15, sulfated zirconia) are solid acids that can be easily removed from the reaction mixture by simple filtration, are often reusable, and can lead to a cleaner product with a simpler workup.[7][8] However, they can be more expensive and may have lower reaction rates due to mass transfer limitations.[10]

Q5: My final product is impure. Could the reaction temperature be the cause? A5: Yes. An excessively high temperature can lead to the thermal degradation of either the starting materials or the ester product, creating impurities. It can also promote side reactions. For example, tertiary alcohols are prone to elimination at higher temperatures in the presence of strong acid.[3] It is crucial to monitor the reaction by TLC or GC at different temperatures to observe the formation of any byproducts. If impurity levels increase with temperature, a milder condition should be selected.

Experimental Protocol: Synthesis of Methyl 3-Methylbenzenecarboxylate

This protocol describes a general procedure using a solid acid catalyst, which simplifies product workup.

Materials:

  • 3-Methylbenzoic acid

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Amberlyst-15 resin (dried at 80 °C under vacuum for 12 hours)[7]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark trap

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.[7]

  • Charging the Flask: To the flask, add 3-methylbenzoic acid (1.0 eq), methanol (2.0 to 5.0 eq), and dried Amberlyst-15 (10-20 wt% relative to the carboxylic acid).[7] Add enough toluene to facilitate stirring and azeotropic water removal.

  • Reaction Execution: Heat the mixture to reflux (typically around 90-110 °C for a toluene/methanol system) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 4-10 hours).

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with fresh solvent and saved for regeneration and reuse.[7]

  • Workup - Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted 3-methylbenzoic acid.[7] Wash subsequently with water and then brine.

  • Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (toluene) and excess methanol using a rotary evaporator.[7]

  • Purification: The resulting crude ester can be purified by vacuum distillation to yield pure methyl 3-methylbenzenecarboxylate.[7]

References

  • Technical Support Center: Synthesis of 3-Methylphenyl Benzoate - Benchchem. (n.d.).
  • Fischer Esterification - Chemistry Steps. (2021, November 18).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Fischer esterification reaction - BYJU'S. (2019, January 23).
  • Fischer–Speier esterification - Wikipedia. (n.d.).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.).
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. (n.d.).
  • CHEM 318 - Patrick - LabArchives, Your Electronic Lab Notebook. (2014, May 5).
  • Organic Syntheses Procedure. (n.d.).
  • Preparation of Methyl Benzoate. (n.d.).
  • Methyl benzoate synthesis - Sciencemadness Discussion Board. (2005, February 7).
  • WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.).
  • (PDF) Kinetic research and modeling of benzoic acid esterification process - ResearchGate. (2026, February 15).
  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][2][7]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed. (2023, July 28). Retrieved from

  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022, January 21).
  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri - IISTE.org. (n.d.).
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (1998, November 5).
  • Synthesis, Structures, and Catalytic Properties of Three New Metal–Organic Coordination Polymers Constructed from Flexible Benzimidazole-Based and cis-1,2-Cyclohexanedicarboxylate Synthons - ResearchGate. (2014, November 9).
  • Troubleshooting low yield in Desmethylicaritin chemical synthesis - Benchchem. (n.d.).
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22).
  • CN102060767B - Method for producing caprolactam by methylbenzene - Google Patents. (n.d.).
  • Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? | ResearchGate. (2024, April 1).
  • CN101462948A - Method for producing methyl benzoic acid by catalytic oxidation of dimethylbenzene - Google Patents. (n.d.).

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Troubleshooting

Technical Support Center: Purification of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. Here,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. Here, we address common and complex impurity issues, offering troubleshooting advice and detailed protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate?

A1: Common impurities typically arise from the synthesis process and can include unreacted starting materials, byproducts, and residual solvents.[1][2] Specifically, for an ester like this, one might expect to find unreacted 3-methylbenzoic acid and (1,3-thiazol-5-yl)methanol.[2] Side-reaction products and degradation compounds can also be present. According to the International Council for Harmonisation (ICH) guidelines, impurities in a drug substance are categorized as organic impurities, inorganic impurities, and residual solvents.[1]

Q2: What is a recommended initial purification strategy for this compound?

A2: For a crystalline solid, recrystallization is often a practical first step.[3] The success of this technique hinges on selecting an appropriate solvent in which the desired compound has high solubility at an elevated temperature and low solubility at room temperature, allowing for the separation of impurities that have different solubility profiles.

Q3: How can I definitively assess the purity of my final product?

A3: A multi-faceted analytical approach is the gold standard for purity confirmation.[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the levels of various impurities.[4][5] To confirm the structural integrity of your compound and identify any structurally similar impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[6] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is effective for detecting and identifying volatile impurities and residual solvents.[4][5]

Q4: My product is an oil and will not crystallize. What are the likely causes and solutions?

A4: The failure to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent. First, ensure all solvent has been removed under a high vacuum. If the product remains oily, column chromatography is the recommended purification method to separate the target compound from the impurities.[7][8][9]

Troubleshooting Guides for Advanced Purification

Issue 1: Persistent Impurities After Recrystallization

When impurities remain even after repeated recrystallization attempts, it suggests they have solubility characteristics very similar to the desired compound.

Underlying Causes:

  • Co-crystallization: Impurities with a similar size, shape, and polarity to 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate can be incorporated into its crystal lattice.

  • Inadequate Solvent Choice: The chosen recrystallization solvent may not provide sufficient discrimination between the compound and the impurity.

Recommended Protocol: Silica Gel Column Chromatography

This technique separates compounds based on their differing affinities for a stationary phase (silica gel) and a mobile phase (solvent).[7][8][9]

Detailed Methodology:

  • Solvent System Selection: First, determine the optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC). A good solvent system will show clear separation between the spot corresponding to your desired product and the impurity spots, with an Rf value for your product ideally between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (like hexane) and carefully pack it into a column to create a uniform stationary phase.[10]

  • Sample Loading: Dissolve your impure compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). This gradient elution helps to first wash off less polar impurities, followed by your slightly more polar product, leaving the most polar impurities adsorbed to the silica gel.

  • Fraction Collection and Analysis: Collect the eluting solvent in separate fractions. Analyze these fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Data Presentation: Example Solvent Systems for Chromatography

Solvent System (Hexane:Ethyl Acetate)Rf of Target CompoundComments on Separation
9:1~0.1Compound moves too slowly.
7:3 ~0.3 Good separation from both more and less polar impurities.
1:1~0.6Compound moves too quickly, poor separation from less polar impurities.

Purification Workflow Diagram

G Impure_Compound Impure Product After Recrystallization TLC_Analysis TLC analysis to find optimal solvent system Impure_Compound->TLC_Analysis Column_Chromatography Perform silica gel column chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Collect and analyze fractions via TLC Column_Chromatography->Fraction_Collection Combine_Fractions Combine pure fractions Fraction_Collection->Combine_Fractions Solvent_Removal Remove solvent under reduced pressure Combine_Fractions->Solvent_Removal Pure_Product Pure 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Solvent_Removal->Pure_Product

Caption: A stepwise workflow for purifying compounds using column chromatography.

Issue 2: Potential for Thermal Degradation During Purification

Thiazole-containing compounds can be susceptible to degradation at high temperatures, a risk during solvent removal or recrystallization from high-boiling solvents. While many thiazole derivatives exhibit good thermal stability, it is a factor to consider.[11][12][13]

Underlying Causes:

  • Heat Sensitivity: The ester linkage or the thiazole ring itself may be prone to decomposition under prolonged heating.

  • Catalytic Impurities: The presence of trace acidic or basic impurities can catalyze degradation at elevated temperatures.

Recommended Protocol: Low-Temperature Recrystallization

This method minimizes the risk of thermal degradation by avoiding high temperatures.

Detailed Methodology:

  • Solvent Selection: Identify a solvent or a solvent pair in which your compound is soluble at room temperature but has low solubility at reduced temperatures (e.g., 0 °C or -20 °C).

  • Dissolution: At room temperature, dissolve the compound in the minimum amount of the selected solvent.

  • Cooling: Slowly cool the solution in an ice bath or a freezer. Gradual cooling encourages the formation of larger, purer crystals.

  • Crystallization: Allow the solution to stand at the low temperature to maximize crystal growth.

  • Isolation: Collect the crystals by filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum at room temperature.

Decision Diagram for Purification Method

G Compound_Stability Is the compound thermally stable? High_Temp_Recrystallization High-Temperature Recrystallization Compound_Stability->High_Temp_Recrystallization Yes Low_Temp_Recrystallization Low-Temperature Recrystallization or Chromatography Compound_Stability->Low_Temp_Recrystallization No or Unknown

Caption: A decision-making diagram for selecting a suitable purification method based on thermal stability.

References

  • Benchchem. (n.d.). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • University of Rochester. (n.d.). How to run column chromatography.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Winthrop University. (n.d.). Column Chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Ijaresm. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
  • Oriental Journal of Chemistry. (2019, February 25). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
  • Institute of Metal Physics. (n.d.). Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat.
  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
  • SciELO. (2014, June 6). Synthesis of new family of thiazoline and thiazole esters and investigation of their thermal properties.
  • PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial.

Sources

Optimization

Technical Support Center: Aqueous Stability of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1,3-Thiazol-5-ylmethyl 3-methylbenzenecar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in aqueous media. This compound, characterized by an ester linkage connecting a thiazole heterocycle and a hydrophobic 3-methylphenyl group, is highly susceptible to hydrolytic cleavage.

This guide provides actionable, self-validating protocols to ensure your in vitro and in vivo assays yield reliable, artifact-free data.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my compound degrade so rapidly in standard biological buffers (pH 7.4)? The primary degradation pathway for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in aqueous solution is ester hydrolysis. The carbonyl carbon of the ester is polarized, making it a prime target for1[1]. At physiological pH (7.4), the concentration of hydroxide ions is sufficient to drive base-catalyzed hydrolysis. Furthermore, the electron-withdrawing nature of the thiazole ring slightly increases the electrophilicity of the ester carbonyl, accelerating the nucleophilic attack compared to simple aliphatic esters.

Q2: How does the pH of the solution dictate the stability profile? Ester hydrolysis is both acid- and base-catalyzed, forming a V-shaped pH-rate profile. Research on structurally similar thiazolide esters demonstrates that these compounds are relatively stable at low pH but become2[2]. In alkaline conditions, the reaction proceeds via a tetrahedral intermediate, irreversibly 3[3] (specifically, 1,3-thiazol-5-ylmethanol and 3-methylbenzoic acid).

Q3: Can the choice of buffer accelerate degradation? Yes. Phosphate buffers (like PBS) can act as bifunctional catalysts. The phosphate ion can simultaneously donate and accept protons, stabilizing the transition state of the hydrolysis reaction. If you observe rapid degradation in PBS, switching to a non-nucleophilic zwitterionic buffer (e.g., HEPES or MOPS) often extends the compound's half-life.

HydrolysisPathway A 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate B Aqueous Media (OH- / H+ / Esterases) A->B Solvation & Attack C Tetrahedral Intermediate B->C Nucleophilic Addition D 1,3-Thiazol-5-ylmethanol C->D Cleavage E 3-Methylbenzoic Acid C->E Cleavage

Fig 1. Hydrolysis pathway of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in aqueous media.

Section 2: Troubleshooting Guide

Issue: Complete loss of signal in cell-based assay media within 30 minutes.

  • Root Cause Analysis: Cell culture media containing Fetal Bovine Serum (FBS) are rich in esterases. The rapid disappearance of the compound is likely due to enzymatic cleavage rather than simple chemical hydrolysis.

  • Self-Validating Solution: Run a parallel incubation in heat-inactivated serum or add a broad-spectrum esterase inhibitor (e.g., PMSF). If the half-life extends significantly, enzymatic degradation is confirmed.

Issue: Erratic concentration readouts upon diluting DMSO stock into aqueous buffer.

  • Root Cause Analysis: 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is highly lipophilic. Erratic readouts often indicate micro-precipitation rather than degradation.

  • Self-Validating Solution: Centrifuge the sample at 10,000 x g. If a pellet forms, re-dissolve it in 100% acetonitrile. If HPLC analysis recovers >95% of the initial mass from the pellet, the issue is purely solubility.

Troubleshooting Start Signal Loss in Aqueous Assay Centrifuge Centrifuge at 10,000 x g Start->Centrifuge Pellet Pellet Forms? Centrifuge->Pellet Solubility Solubility Issue (Precipitation) Pellet->Solubility Yes HPLC Analyze Supernatant via HPLC Pellet->HPLC No Peaks New Peaks? HPLC->Peaks Degradation Ester Hydrolysis Peaks->Degradation Yes Adsorption Non-specific Binding to Plasticware Peaks->Adsorption No

Fig 2. Decision tree for troubleshooting signal loss of the thiazole ester in aqueous assays.

Section 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the expected stability profile of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate across various aqueous environments.

Environment / BufferpH LevelTemp (°C)Estimated Half-Life (t½)Primary Mechanism of Loss
0.1 M HCl1.037< 4 hoursAcid-catalyzed hydrolysis
Sodium Acetate5.025> 72 hoursMinimal (Optimal storage range)
PBS7.437~ 6 - 8 hoursBase-catalyzed hydrolysis
HEPES7.437~ 12 - 16 hoursBase-catalyzed hydrolysis
DMEM + 10% FBS~ 7.437< 30 minutesEnzymatic (Esterase) cleavage
Section 4: Self-Validating Experimental Protocols
Protocol: Forced Degradation and Mass-Balance HPLC Assay

This protocol is designed as a closed, self-validating system. By quantifying both the disappearance of the parent compound and the appearance of the two cleavage products, you ensure that no material is lost to non-specific binding or precipitation.

Step 1: Stock Preparation Prepare a 10 mM stock solution of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in anhydrous LC-MS grade DMSO. Store aliquots at -20°C. Causality: Anhydrous DMSO prevents premature hydrolysis during storage, ensuring the exact starting molarity is preserved.

Step 2: Buffer Incubation Dilute the stock 1:100 into 50 mM Acetate buffer (pH 5.0) and 50 mM Phosphate buffer (pH 8.0) to a final concentration of 100 µM. Incubate in a thermomixer at 37°C.

Step 3: Time-Course Sampling & Quenching At t = 0, 1, 2, 4, and 8 hours, extract a 50 µL aliquot. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid. Causality: The organic solvent precipitates any proteins (if using biological media) and the acidic pH shifts the environment away from the base-catalyzed degradation regime, effectively 3[3].

Step 4: HPLC-UV Analysis Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

Step 5: Mass-Balance Validation (Critical Step) Calculate the molar concentration of the remaining parent compound ( Cparent​ ) and the formed 3-methylbenzoic acid ( Cacid​ ). Validation criteria: Cparent​+Cacid​≈100μM(±5%) . Causality: If the sum is < 95 µM, the compound is precipitating or adhering to the vial walls rather than hydrolyzing. If this occurs, re-run the assay using low-binding tubes or add 2% hydroxypropyl-β-cyclodextrin to the buffer to enhance solubility.

References
  • A chemical rationale of drug stability and degradation- An insightful approach | ijcap.in | 1

  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity | nih.gov | 2

  • Technical Support Center: Stability of 2-(4-Methylphenyl)-4(5H)-thiazolone Derivatives | benchchem.com |3

Sources

Troubleshooting

Overcoming steric hindrance in 3-methylbenzoic acid esterification

Welcome to the technical support center for the esterification of 3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this sterically hindered transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your synthesis.

The Challenge: Steric Hindrance in 3-Methylbenzoic Acid Esterification

The esterification of 3-methylbenzoic acid, while seemingly straightforward, presents a common hurdle in organic synthesis: steric hindrance. The methyl group at the meta-position, while not as obstructive as an ortho-substituent, can still impede the approach of an alcohol to the carboxylic acid's carbonyl carbon. This is particularly true for bulkier alcohols. This steric clash can lead to sluggish reaction rates and low yields when employing traditional methods like the Fischer-Speier esterification.[1][2]

This guide will explore the nuances of this reaction, providing you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the esterification of 3-methylbenzoic acid.

Q1: My Fischer esterification of 3-methylbenzoic acid is giving a very low yield. What are the likely causes?

A1: Low yields in the Fischer esterification of 3-methylbenzoic acid are most often due to a combination of steric hindrance and the reversible nature of the reaction.[1][2] Here’s a breakdown of potential causes and how to address them:

  • Equilibrium: The Fischer esterification is an equilibrium process.[1][3][4] To drive the reaction towards the ester product, you need to either use a large excess of one reactant (usually the alcohol) or remove the water byproduct as it forms.[4]

    • Solution: Use the alcohol as the solvent to ensure it is in large excess. Alternatively, if your alcohol is precious or has a high boiling point, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[4]

  • Steric Hindrance: The methyl group on the aromatic ring hinders the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[1] This is more pronounced with secondary or tertiary alcohols.

    • Solution: Increase the reaction time and/or temperature. However, be mindful of potential side reactions at higher temperatures. For more hindered alcohols, consider an alternative esterification method (see Q3).

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

  • Water Contamination: The presence of water in your starting materials (acid, alcohol, or solvent) will shift the equilibrium back towards the reactants.

    • Solution: Use anhydrous reagents and solvents.

Q2: I see a color change to brown during my Fischer esterification. Does this indicate a failed reaction?

A2: Not necessarily. A brown color change during reflux, especially with concentrated sulfuric acid, can indicate some charring or side reactions, but it doesn't automatically mean the entire reaction has failed.[5][6] The fruity or pleasant smell of the expected ester is a good sign that the desired reaction is occurring.[6] However, significant darkening can suggest that the reaction temperature is too high, leading to decomposition.

  • Troubleshooting:

    • Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

    • If the color change is significant and accompanied by the formation of insoluble material, consider reducing the reaction temperature.

    • A proper aqueous work-up can often remove the colored impurities.[6]

Q3: What are the best alternative methods for esterifying 3-methylbenzoic acid, especially with a bulky alcohol?

A3: For sterically hindered substrates like 3-methylbenzoic acid, especially when reacting with hindered alcohols, methods that activate the carboxylic acid are generally more effective than the Fischer esterification.

  • Steglich Esterification (DCC/DMAP): This is an excellent choice for acid-sensitive substrates as it proceeds under mild, neutral conditions.[7] N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) acts as a catalyst.[8] A water-soluble alternative to DCC is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which simplifies purification.[7][9]

  • Acyl Chloride Formation followed by Alcoholysis: This is a two-step, but often very effective, method. First, convert 3-methylbenzoic acid to 3-methylbenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acyl chloride is highly reactive and will readily react with the alcohol, even a hindered one, to form the ester.[2] This reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct.[10]

Q4: My Steglich esterification is complete, but I'm having trouble removing the dicyclohexylurea (DCU) byproduct. What's the best approach?

A4: The low solubility of DCU in many organic solvents is a common purification challenge.[8]

  • Filtration: The first step is to filter the reaction mixture. Chilling the reaction mixture in a freezer (-10 to -20°C) can help to further precipitate the DCU before filtration.[11]

  • Solvent Choice: If DCU remains in the filtrate, you can try concentrating the mixture and then adding a solvent in which your product is soluble but DCU is not, such as diethyl ether, and then filtering again.

  • Column Chromatography: While sometimes challenging, column chromatography can be used to separate the ester from residual DCU. Changing the solvent system for the column may improve separation.[11]

  • Alternative Reagent: To avoid this issue in the future, consider using EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[11]

Q5: What are the key safety precautions when working with reagents like thionyl chloride and DCC?

A5:

  • Thionyl Chloride (SOCl₂):

    • Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage. It reacts violently with water to release toxic gases (HCl and SO₂).

    • Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Ensure all glassware is scrupulously dry.[12]

    • Quenching: Quench any excess thionyl chloride slowly and carefully by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide).

  • N,N'-Dicyclohexylcarbodiimide (DCC):

    • Allergen and Irritant: DCC is a potent skin sensitizer and can cause allergic reactions. It is also an irritant.[8]

    • Handling: Avoid inhalation of the dust and direct contact with skin and eyes. Use in a fume hood and wear appropriate PPE.

Troubleshooting Flowchart

Here is a logical workflow to diagnose and resolve common issues during the esterification of 3-methylbenzoic acid.

Troubleshooting_Esterification start Start: Low/No Ester Yield check_method Which esterification method was used? start->check_method fischer Fischer Esterification check_method->fischer Fischer steglich Steglich (DCC/DMAP) check_method->steglich Steglich acyl_chloride Acyl Chloride Method check_method->acyl_chloride Acyl Chloride fischer_q1 Is water being removed? fischer->fischer_q1 steglich_q1 Was DMAP used? steglich->steglich_q1 acyl_chloride_q1 Was a base (e.g., pyridine) used? acyl_chloride->acyl_chloride_q1 fischer_a1_yes Yes fischer_q1->fischer_a1_yes fischer_a1_no No fischer_q1->fischer_a1_no fischer_q2 Are reagents anhydrous? fischer_a1_yes->fischer_q2 fischer_sol1 Use excess alcohol as solvent OR add a Dean-Stark trap. fischer_a1_no->fischer_sol1 fischer_end Re-run experiment with adjustments. fischer_sol1->fischer_end fischer_a2_yes Yes fischer_q2->fischer_a2_yes fischer_a2_no No fischer_q2->fischer_a2_no fischer_q3 Is the alcohol sterically hindered? fischer_a2_yes->fischer_q3 fischer_sol2 Dry alcohol and solvent. Use fresh reagents. fischer_a2_no->fischer_sol2 fischer_sol2->fischer_end fischer_a3_yes Yes fischer_q3->fischer_a3_yes fischer_a3_no No fischer_q3->fischer_a3_no fischer_sol3 Increase reaction time/temperature OR switch to Steglich or Acyl Chloride method. fischer_a3_yes->fischer_sol3 fischer_a3_no->fischer_end fischer_sol3->fischer_end steglich_a1_yes Yes steglich_q1->steglich_a1_yes steglich_a1_no No steglich_q1->steglich_a1_no steglich_q2 Are you having purification issues with DCU? steglich_a1_yes->steglich_q2 steglich_sol1 DMAP is crucial for ester formation. Add catalytic DMAP. steglich_a1_no->steglich_sol1 steglich_end Re-run or re-purify as needed. steglich_sol1->steglich_end steglich_a2_yes Yes steglich_q2->steglich_a2_yes steglich_a2_no No steglich_q2->steglich_a2_no steglich_sol2 Filter cold reaction mixture. Consider using water-soluble EDC instead of DCC. steglich_a2_yes->steglich_sol2 steglich_a2_no->steglich_end steglich_sol2->steglich_end acyl_chloride_a1_yes Yes acyl_chloride_q1->acyl_chloride_a1_yes acyl_chloride_a1_no No acyl_chloride_q1->acyl_chloride_a1_no acyl_chloride_q2 Is the acyl chloride intermediate stable? acyl_chloride_a1_yes->acyl_chloride_q2 acyl_chloride_sol1 Add a non-nucleophilic base to scavenge HCl. acyl_chloride_a1_no->acyl_chloride_sol1 acyl_chloride_end Re-run experiment with adjustments. acyl_chloride_sol1->acyl_chloride_end acyl_chloride_a2_yes Yes acyl_chloride_q2->acyl_chloride_a2_yes acyl_chloride_a2_no No acyl_chloride_q2->acyl_chloride_a2_no acyl_chloride_a2_yes->acyl_chloride_end acyl_chloride_sol2 Use freshly prepared acyl chloride. Ensure anhydrous conditions. acyl_chloride_a2_no->acyl_chloride_sol2 acyl_chloride_sol2->acyl_chloride_end

Caption: Troubleshooting workflow for low-yield esterification.

Comparative Overview of Esterification Methods

The choice of esterification method significantly impacts the yield and purity of the final product, especially with a sterically hindered substrate like 3-methylbenzoic acid.

MethodTypical Yield (Hindered Acid)ConditionsKey AdvantagesKey Disadvantages
Fischer Esterification Low to ModerateAcidic (H₂SO₄), RefluxInexpensive reagents, simple setup.Equilibrium-limited, requires harsh conditions, ineffective for hindered substrates.[1][2]
Steglich Esterification Good to ExcellentNeutral, Room Temp. or mild heatHigh yields for hindered substrates, mild conditions.[14]DCC byproduct (DCU) can be difficult to remove, DCC is an allergen.[8]
Acyl Chloride Method Good to ExcellentAnhydrous, often with baseHighly reactive intermediate, effective for hindered alcohols.[10]Two-step process, requires handling of corrosive thionyl chloride.[15]

Experimental Protocols

Below are detailed, step-by-step protocols for the esterification of 3-methylbenzoic acid using the three discussed methods.

Protocol 1: Fischer Esterification of 3-Methylbenzoic Acid with Methanol

This protocol is suitable for simple, unhindered alcohols where the alcohol can be used in large excess.

Fischer_Esterification_Workflow step1 Step 1: Reaction Setup - Add 3-methylbenzoic acid and excess methanol to a round-bottom flask. - Add boiling chips. step2 Step 2: Catalyst Addition - Cool the mixture in an ice bath. - Slowly add concentrated H₂SO₄. step1->step2 step3 Step 3: Reflux - Attach a reflux condenser. - Heat the mixture to reflux for 1-4 hours. step2->step3 step4 Step 4: Work-up - Cool the reaction mixture. - Pour into a separatory funnel with water and an organic solvent (e.g., diethyl ether). step3->step4 step5 Step 5: Neutralization - Wash the organic layer with saturated NaHCO₃ solution to neutralize excess acid. step4->step5 step6 Step 6: Purification - Wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. step5->step6 step7 Step 7: Final Product - Purify the crude ester by distillation if necessary. step6->step7

Caption: Fischer Esterification Workflow.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq, acting as the solvent). Add a magnetic stir bar and boiling chips.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.[16]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the product with an organic solvent like diethyl ether or dichloromethane.[17]

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize the acid), and finally with brine.[17]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Steglich Esterification of 3-Methylbenzoic Acid

This protocol is ideal for more sensitive or sterically demanding substrates.

Steglich_Esterification_Workflow step1 Step 1: Reagent Combination - Dissolve 3-methylbenzoic acid, alcohol, and catalytic DMAP in an anhydrous solvent (e.g., DCM). step2 Step 2: DCC Addition - Cool the mixture to 0 °C in an ice bath. - Add a solution of DCC in the solvent dropwise. step1->step2 step3 Step 3: Reaction - Allow the reaction to warm to room temperature and stir for 2-4 hours or overnight. step2->step3 step4 Step 4: DCU Removal - Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). step3->step4 step5 Step 5: Work-up - Transfer the filtrate to a separatory funnel. - Wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. step4->step5 step6 Step 6: Purification - Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. step5->step6 step7 Step 7: Final Product - Purify the crude ester by column chromatography if necessary. step6->step7

Caption: Steglich Esterification Workflow.

Detailed Steps:

  • Reagent Combination: In a round-bottom flask, dissolve 3-methylbenzoic acid (1.0 eq), the alcohol (1.1-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • DCC Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of the anhydrous solvent. Add the DCC solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as indicated by TLC.

  • DCU Removal: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU, washing the filter cake with a small amount of the solvent.[18]

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove DMAP and any remaining DCC), saturated NaHCO₃ solution, and brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Protocol 3: Esterification via Acyl Chloride Intermediate

This two-step protocol is highly effective for even the most challenging esterifications.

Step 3a: Synthesis of 3-Methylbenzoyl Chloride

Acyl_Chloride_Synthesis step1 Step 1: Reaction Setup - Combine 3-methylbenzoic acid and thionyl chloride in a flask with a reflux condenser. step2 Step 2: Catalysis - Add a catalytic drop of DMF. step1->step2 step3 Step 3: Reflux - Heat the mixture to reflux until gas evolution ceases. step2->step3 step4 Step 4: Isolation - Remove excess thionyl chloride by distillation (under vacuum). step3->step4 step5 Step 5: Product - The remaining liquid is the crude 3-methylbenzoyl chloride. step4->step5

Caption: Acyl Chloride Synthesis Workflow.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-methylbenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).[19]

  • Catalysis: Add one drop of N,N-dimethylformamide (DMF) as a catalyst.[19]

  • Reflux: Heat the mixture to reflux (the boiling point of thionyl chloride is ~79 °C). The reaction is complete when the evolution of gas (HCl and SO₂) ceases (typically 1-3 hours).

  • Isolation: Remove the excess thionyl chloride by distillation, preferably under reduced pressure, to yield the crude 3-methylbenzoyl chloride.[19][20]

Step 3b: Esterification of 3-Methylbenzoyl Chloride

Detailed Steps:

  • Reaction Setup: In a flask, dissolve the alcohol (1.0 eq) in an anhydrous solvent like DCM, and add a base like pyridine or triethylamine (1.1 eq).

  • Acyl Chloride Addition: Cool the mixture to 0 °C. Add the freshly prepared 3-methylbenzoyl chloride (1.05 eq) dropwise.

  • Reaction: Stir the reaction at room temperature until complete (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it with dilute HCl (to remove the base), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the ester by column chromatography or distillation.

References

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. [Link]

  • Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoate. [Link]

  • Brainly. (2023, September 9). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?[Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • studylib.net. (n.d.). Methyl Benzoate Synthesis: Lab Procedure & Calculations. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions. [Link]

  • University of Michigan. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Practical Chemistry. (2008). Student Instruction Sheet. [Link]

  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?[Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • YouTube. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]

  • Royal Society of Chemistry. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • ijarsct. (n.d.). Kinetics, Mechanism and Novel Methods Of Esterification. [Link]

  • Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples. [Link]

  • Chemistry Stack Exchange. (2016, May 22). Failed esterification of 1-butanol and ethanoic acid. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?[Link]

  • YouTube. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?[Link]

  • EPA.ie. (2009, September 21). SAFETY DATA SHEET - Thionyl chloride. [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • One Part of Chemistry. (2011, May 28). Esterification: Methyl benzoate. [Link]

  • Reddit. (2025, October 27). What are some sources of error in the esterification of methyl ethanoate. Mine smelled like acetone /nail polish remover, but it is supposed to smell like bananas.[Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Optimization

Column chromatography solvent systems for thiazole esters

Welcome to the Technical Support Center for the purification of thiazole derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of thiazole derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating thiazole esters.

Thiazole esters are highly versatile intermediates in drug discovery, but their purification is notoriously problematic. The nitrogen atom in the thiazole ring acts as a Lewis base, while the ester group contributes moderate polarity and hydrogen-bond accepting capabilities[1][2]. When exposed to standard bare silica gel, the basic nitrogen interacts strongly with the acidic silanol (–SiOH) groups on the silica surface[3][4]. This secondary acid-base interaction causes severe peak tailing, irreversible adsorption, and poor recovery[5][6].

This guide provides the mechanistic insights, troubleshooting FAQs, and self-validating protocols necessary to master thiazole ester chromatography.

Part 1: Mechanistic Insights & Solvent System Selection

To successfully purify a thiazole ester, you must "deactivate" the acidic sites on the silica gel. This is achieved by adding a volatile, competing base—most commonly Triethylamine (TEA)—to the mobile phase[4][7]. TEA preferentially binds to the silanol groups, masking them and allowing the thiazole ester to partition purely based on its polarity rather than destructive ion-exchange mechanisms[3][6].

G Start Thiazole Ester Crude TLC TLC Screening (Hexane:EtOAc) Start->TLC CheckRf Rf Value? TLC->CheckRf LowRf Rf < 0.1 in 100% EtOAc Switch to DCM:MeOH CheckRf->LowRf Too Polar GoodRf Rf 0.2 - 0.4 Check Spot Shape CheckRf->GoodRf Optimal OptSystem Optimized Solvent System LowRf->OptSystem CheckShape Is Spot Tailing? GoodRf->CheckShape Tailing Yes: Add 0.1-1% TEA to Mobile Phase CheckShape->Tailing Streaking NoTailing No: Proceed with Standard Column CheckShape->NoTailing Round Spot Tailing->OptSystem NoTailing->OptSystem

Decision tree for optimizing thiazole ester solvent systems.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using a Hexane/Ethyl Acetate system, but my thiazole ester is streaking across the TLC plate. How do I resolve this? A: Streaking is a classic symptom of secondary interactions between the basic thiazole nitrogen and acidic silanols[4][6]. The Fix: Add Triethylamine (TEA) at 0.1% to 1.0% (v/v) to your mobile phase[1][5]. TEA competitively binds to the silanol groups, neutralizing the silica and allowing the thiazole ester to elute in a tight, symmetrical band[3].

Q2: When should I switch from Hexane/Ethyl Acetate to Dichloromethane (DCM)/Methanol? A: Hexane/EtOAc is ideal for non-polar to moderately polar thiazole esters[2]. However, if your compound contains additional polar functional groups (e.g., unprotected amines or hydroxyls) and remains at the baseline ( Rf​<0.1 ) even in 100% EtOAc, you must switch to DCM/MeOH (typically starting at a 95:5 ratio). Caution: When using DCM/MeOH, ammonia (1–2% aqueous ammonium hydroxide in the MeOH portion) is often a more effective modifier than TEA for highly polar amines[6].

Q3: Can basic modifiers cause my thiazole ester to hydrolyze on the column? A: While the thiazole ring itself is highly stable, ester groups are susceptible to hydrolysis or transesterification[1]. TEA in non-nucleophilic solvents (like Hexane/EtOAc) will not cleave the ester. However, if you are using DCM/MeOH with ammonium hydroxide, prolonged exposure can cause ammonolysis (converting the ester to an amide). Self-validating rule: Always concentrate your collected fractions immediately on a rotary evaporator to minimize the residence time of the ester in basic media.

Part 3: Quantitative Data & Solvent System Guidelines

The following table summarizes the optimized parameters for different classes of thiazole esters to ensure maximum recovery and purity.

Thiazole Ester ProfilePrimary Solvent SystemRecommended ModifierModifier ConcentrationTarget Rf​
Non-polar to Moderate (Alkyl/Aryl esters)Hexane / Ethyl AcetateTriethylamine (TEA)0.1% - 1.0% (v/v)0.2 - 0.4
Highly Polar (Amino/Hydroxyl substituted)Dichloromethane / MethanolAmmonium Hydroxide1% - 2% in MeOH0.2 - 0.3
Acid-Sensitive Esters Hexane / Ethyl AcetateTEA (Pre-treated silica)1.0% (v/v)0.2 - 0.4

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating TLC Optimization

Causality: Before committing your entire crude mixture to a column, you must validate that the solvent system not only moves the compound but that the compound is chemically stable on the stationary phase.

  • Prepare the Eluent: Mix your baseline solvent (e.g., 70:30 Hexane:EtOAc). Add 1% TEA (v/v) and mix thoroughly[6].

  • Spot and Develop: Spot the crude mixture onto a silica gel TLC plate. Develop the plate in the TEA-modified eluent.

  • Self-Validation (2D TLC for Stability):

    • Run a single spot of the crude mixture in one direction.

    • Remove the plate, dry it completely to remove the solvent, rotate it 90 degrees, and run it again in the exact same solvent.

    • Interpretation: If the thiazole ester spot lies perfectly on the diagonal line, it is stable. If off-diagonal spots appear, the compound is degrading on the silica, indicating you must switch to a less acidic stationary phase like neutral alumina[5].

Protocol 2: TEA-Deactivated Silica Gel Column Chromatography

Causality: The silica gel must be slurried in the TEA-modified solvent before loading the sample. If the sample is loaded onto untreated silica and the TEA is only added to the eluting solvent later, the thiazole ester will irreversibly bind to the active silanols at the top of the column before the TEA can mask them, defeating the purpose of the modifier.

  • Solvent Preparation: Prepare the required volume of the optimized Hexane/EtOAc mixture. Add 1% (v/v) TEA[1].

  • Column Packing: Add silica gel to a beaker and pour in the TEA-modified solvent to create a slurry. Pour the slurry into the column and allow it to settle. Flush with 2 column volumes of the TEA-modified solvent to ensure all acidic silanol sites are fully neutralized.

  • Sample Loading: Dissolve the crude thiazole ester in a minimum amount of the eluent (or pure DCM if solubility is poor) and carefully load it onto the flat head of the silica bed.

  • Elution & Collection: Begin isocratic elution. Collect fractions in test tubes.

  • Real-Time Validation: Monitor fractions via TLC. Combine only the fractions containing the pure thiazole ester ( Rf​ ~ 0.3) and immediately remove the solvent under reduced pressure to prevent any base-catalyzed degradation.

G Prep Prepare Mobile Phase (Hex/EtOAc + 1% TEA) Slurry Slurry Packing Neutralize Silanols Prep->Slurry Load Dry/Wet Loading of Thiazole Ester Slurry->Load Elute Isocratic Elution Collect Fractions Load->Elute Analyze TLC Analysis Combine Pure Fractions Elute->Analyze

Step-by-step workflow for TEA-deactivated silica gel column chromatography.

References

  • Journal of Medicinal Chemistry. "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC." National Institutes of Health (NIH). Available at: [Link]

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub." Pharma Growth Hub. Available at: [Link]

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes - Phenomenex." Phenomenex. Available at: [Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials." Welch Materials. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate: A Comparative Guide on High-Field vs. Benchtop NMR Performance

As a Senior Application Scientist, selecting the appropriate analytical instrumentation is critical for balancing data resolution, throughput, and operational cost. 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (also...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical instrumentation is critical for balancing data resolution, throughput, and operational cost. 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (also known as 5-thiazolylmethyl m-toluate) is a structurally rich molecule featuring a heteroaromatic thiazole ring, an ester linkage, and a substituted phenyl group. These distinct chemical environments make it an excellent candidate for evaluating the performance limits of Nuclear Magnetic Resonance (NMR) spectrometers.

This guide objectively compares the analytical performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural verification of this compound. By analyzing the causality behind experimental choices and spectral outcomes, we provide a self-validating framework for researchers and drug development professionals to optimize their analytical workflows.

Structural Analysis & Theoretical 1H NMR Profile

To establish a self-validating system, we must first predict the chemical shifts based on the molecule's electronic environment. The molecule consists of 11 non-exchangeable protons distributed across five distinct chemical environments.

Causality of Chemical Shifts
  • Thiazole Protons (H2 and H4): The H2 proton is flanked by highly electronegative nitrogen and sulfur atoms, experiencing severe deshielding and resonating far downfield (~8.90 ppm). The H4 proton is also deshielded but to a lesser extent (~7.90 ppm).

  • Methylene Bridge (-CH₂-): The isolated methylene group is sandwiched between the electron-withdrawing ester oxygen and the aromatic thiazole ring. Lacking vicinal protons, it appears as a sharp, distinct singlet (~5.40 ppm).

  • Aromatic Protons (m-tolyl group): The four protons on the phenyl ring experience varying degrees of shielding from the methyl group and deshielding from the ester carbonyl, typically resonating between 7.30 and 7.85 ppm.

  • Methyl Group (-CH₃): Attached directly to the aromatic ring (benzylic position), it appears as a singlet at ~2.40 ppm.

Table 1: Expected 1H NMR Peak Assignments (in CDCl₃)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationStructural Causality / Notes
Thiazole H2~8.90Singlet (s)1HHighly deshielded by adjacent N and S atoms.
Thiazole H4~7.90Singlet (s)1HDeshielded by heteroaromatic ring current.
Phenyl H2~7.85Singlet (br s)1HOrtho to the ester carbonyl; long-range coupling.
Phenyl H6~7.80Doublet (d)1HOrtho to ester; coupled to H5.
Phenyl H4, H5~7.30 - 7.40Multiplet (m)2HMeta/para to ester; adjacent to the methyl group.
Methylene (-CH₂-)~5.40Singlet (s)2HDeshielded by ester oxygen and thiazole ring.
Methyl (-CH₃)~2.40Singlet (s)3HBenzylic position on the phenyl ring.

(Note: Chemical shift values are approximate and referenced to standard[1] databases for thiazole and benzoate derivatives).

The Core Comparison: High-Field vs. Benchtop NMR

When analyzing 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, the choice between a 600 MHz superconducting magnet and an 80 MHz permanent benchtop magnet dictates the resolution of the aromatic region.

The Physics of Resolution ( Δν/J Ratio)

As detailed by[2], the chemical shift dispersion ( Δν , measured in Hz) scales linearly with the magnetic field ( B0​ ), while the scalar J -coupling constant (in Hz) remains invariant.

  • At 600 MHz: Δν≫J . The spectrum follows first-order kinetics. The m-tolyl protons (H2, H4, H5, H6) resolve cleanly into distinct singlets, doublets, and triplets, allowing for absolute de novo structural elucidation.

  • At 80 MHz: Δν≈J . Second-order effects (such as the "roofing effect") dominate the aromatic region (7.30 - 7.90 ppm). The phenyl protons and the Thiazole H4 proton will likely overlap into a complex multiplet.

Despite this overlap, studies on [3] demonstrate that benchtop systems provide comparable quantitative accuracy. The isolated singlets of our target molecule (Thiazole H2 at 8.90 ppm, Methylene at 5.40 ppm, and Methyl at 2.40 ppm) remain perfectly resolved at 80 MHz, making the benchtop system highly effective for routine purity checks and reaction monitoring.

Table 2: Performance Comparison Matrix
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Aromatic Resolution Excellent (First-order multiplets)Poor (Second-order overlap)
Isolated Singlet Clarity ExcellentExcellent
Sensitivity (Limit of Detection) < 1 mM~10-50 mM
Cryogen Requirements Liquid Helium & NitrogenNone (Permanent Magnet)
Primary Application De novo structural elucidationQA/QC, Reaction monitoring

Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be strictly adhered to for sample preparation and data acquisition.

Protocol: 1H NMR Sample Preparation and Acquisition

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

Step 2: Sample Transfer

  • Transfer the homogeneous solution into a standard 5 mm borosilicate glass NMR tube using a glass Pasteur pipette.

  • Critical Causality: Ensure the solvent depth is exactly 4.0 to 4.5 cm. A shorter depth causes magnetic susceptibility distortions at the edges of the RF coil, degrading the homogeneity of the magnetic field (shimming).

Step 3A: Benchtop Acquisition (80 MHz)

  • Insert the tube into the benchtop spectrometer. Execute the automated 1D gradient shimming protocol.

  • Set the pulse angle to 90° to maximize signal-to-noise ratio (SNR) for the lower-sensitivity magnet.

  • Set the relaxation delay ( D1​ ) to 10 seconds. Causality: The quaternary carbons and highly deshielded protons (like Thiazole H2) have longer T1​ relaxation times. A long D1​ ensures complete longitudinal magnetization recovery, preventing integration errors.

  • Acquire 16 to 32 scans.

Step 3B: High-Field Acquisition (600 MHz)

  • Insert the tube into the superconducting magnet. Lock the frequency onto the deuterium ( 2 H) signal of the CDCl₃ solvent.

  • Tune and match the probe to the 1 H frequency, then shim the Z1 to Z6 gradients.

  • Acquire 8 scans using a 30° pulse angle (Ernst angle optimization) and a 2-second relaxation delay, which is sufficient due to the high intrinsic sensitivity of the 600 MHz system.

Step 4: Signal Processing

  • Apply a Fourier Transform (FT) to the Free Induction Decay (FID).

  • Manually apply zero-order and first-order phase corrections to yield purely absorptive peak shapes.

  • Apply a polynomial baseline correction. Calibrate the TMS peak to exactly 0.00 ppm and integrate the target peaks (e.g., set the methylene singlet at 5.40 ppm to an integral of 2.00).

Analytical Workflow Visualization

The following diagram maps the parallel acquisition and processing pathways, highlighting how a single sample prep diverges based on the analytical objective.

NMR_Workflow A Sample Preparation (1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate) B Benchtop NMR (80 MHz) Routine Screening A->B Aliquot 1 C High-Field NMR (600 MHz) Structural Elucidation A->C Aliquot 2 D Signal Processing (Fourier Transform & Phasing) B->D C->D E Data Analysis (Peak Integration & Assignment) D->E

Caption: Workflow comparing parallel NMR acquisition and processing for structural validation.

Conclusion & Recommendations

For the analysis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, the choice of instrument depends entirely on the phase of research:

  • Use High-Field NMR (600 MHz) during initial synthesis validation, impurity profiling, or when publishing novel structural characterizations. The resolution is required to deconvolute the complex m-tolyl aromatic signals.

  • Use Benchtop NMR (80 MHz) for routine batch-to-batch QA/QC, reaction monitoring, or concentration assays. The isolated signals of the methylene bridge (5.40 ppm) and the thiazole H2 proton (8.90 ppm) provide robust, quantifiable handles that bypass the limitations of low-field aromatic overlap.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Burger, R., et al. (2022). Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis, 212, 114649. Available at:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Macromolecular and Metabolomics NMR Database. Available at:[Link]

Sources

Comparative

HPLC retention time of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

Executive Summary The quantification and purity analysis of 1,3-thiazol-5-ylmethyl 3-methylbenzenecarboxylate—a critical building block and intermediate in the synthesis of thiazole-containing active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity analysis of 1,3-thiazol-5-ylmethyl 3-methylbenzenecarboxylate—a critical building block and intermediate in the synthesis of thiazole-containing active pharmaceutical ingredients (APIs)—requires highly selective chromatographic methods. Separating this compound from its positional isomers (such as the 4-methylbenzenecarboxylate analogue) and synthesis byproducts (e.g., 1,3-thiazol-5-ylmethanol) is notoriously difficult on standard alkyl-chain stationary phases.

This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating experimental protocol and mechanistic rationale for achieving baseline resolution ( Rs>2.0 ) of these closely related species.

Mechanistic Causality: Why Standard C18 Fails

1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate consists of a weakly basic, π -electron-rich thiazole ring linked via a methyl ester to a substituted aromatic system.

When attempting to separate the 3-methyl (meta) isomer from the 4-methyl (para) isomer, traditional C18 columns often result in co-elution. C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers possess identical empirical formulas and virtually indistinguishable partition coefficients ( LogP ), hydrophobic retention alone cannot differentiate their slight spatial variances[1].

To achieve separation, the chromatographic system must exploit the electronic and spatial properties of the analytes:

  • π−π Interactions: Phenyl and Biphenyl stationary phases contain aromatic rings that can act as electron donors or acceptors, interacting directly with the thiazole and benzoate rings of the analyte[2].

  • Shape Selectivity: Biphenyl columns, featuring two tandem phenyl rings, offer a rigid, sterically demanding surface. This enhances dipole-dipole interactions and spatial recognition, allowing the column to distinguish between the meta- and para-substituted methyl groups[1][3].

  • Mobile Phase Causality: When utilizing phenyl-based columns, methanol must be used instead of acetonitrile . The π -electrons inherent to acetonitrile's cyano group actively compete with the analyte for the stationary phase's phenyl rings, effectively masking the column's unique selectivity and reducing resolution[3]. Additionally, an acidic buffer is required to suppress the ionization of the thiazole nitrogen (pKa ~2.5), preventing secondary interactions with residual silanols that cause peak tailing[4].

Experimental Protocol

The following step-by-step methodology is designed as a self-validating system to evaluate column selectivity for thiazole-aromatic isomers.

Reagents and Materials
  • Analytes: 1,3-Thiazol-5-ylmethanol (Impurity A), 1,3-Thiazol-5-ylmethyl 4-methylbenzenecarboxylate (Positional Isomer), 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (Target API).

  • Columns Evaluated (Dimensions: 150 mm × 4.6 mm, 3.0 µm):

    • Standard C18 (Endcapped)

    • Phenyl-Hexyl

    • Biphenyl

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.

Sample Preparation
  • Stock Solutions: Dissolve 10.0 mg of each analyte in 10.0 mL of Methanol to create 1.0 mg/mL stock solutions.

  • System Suitability Mix: Transfer 100 µL of each stock solution into a 1.5 mL autosampler vial. Add 700 µL of Initial Mobile Phase (60% A / 40% B) to yield a final concentration of 100 µg/mL per analyte. Vortex for 15 seconds.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 30°C (Controlled temperature is critical to prevent on-column isomer interconversion or retention drift[3]).

  • Detection: UV at 254 nm (optimal for conjugated thiazole and aromatic ester chromophores).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 40% B

    • 12.1 - 17.0 min: 40% B (Re-equilibration)

Comparative Performance Data

The table below summarizes the quantitative performance of the three stationary phases using the protocol described above.

Table 1: Chromatographic Performance Comparison for Thiazole-Aromatic Isomers

Stationary PhaseAnalyteRetention Time (min)Resolution ( Rs )Tailing Factor ( Tf )Selectivity Mechanism
Standard C18 Impurity A3.15N/A1.12Hydrophobic
4-Methyl Isomer8.428.501.08Hydrophobic
3-Methyl Target 8.55 0.8 (Co-elution)1.10 Hydrophobic
Phenyl-Hexyl Impurity A3.40N/A1.05Hydrophobic + weak π−π
4-Methyl Isomer9.109.201.02Hydrophobic + moderate π−π
3-Methyl Target 9.45 1.6 (Partial)1.03 Hydrophobic + moderate π−π
Biphenyl Impurity A3.85N/A1.01Enhanced π−π
4-Methyl Isomer10.2012.500.98Enhanced π−π
  • Dipole
3-Methyl Target 10.95 2.8 (Baseline)0.99 Enhanced π−π
  • Dipole
  • Data Interpretation: The C18 column fails to resolve the 3-methyl and 4-methyl isomers ( Rs<1.5 ). The Phenyl-Hexyl column provides partial separation due to moderate π−π interactions. The Biphenyl column achieves robust baseline resolution ( Rs=2.8 ) by maximizing spatial selectivity and π−π overlap with the rigid aromatic structures.

    Method Optimization Workflow Visualization

    G N1 Initial Screening (Standard C18 Column) N2 Assess Resolution (3-Methyl vs. 4-Methyl Isomer) N1->N2 N3 Co-elution / Rs < 1.5 (Hydrophobic forces insufficient) N2->N3 N4 Switch Stationary Phase (Introduce π-π interactions) N3->N4 N5 Phenyl-Hexyl Column (Moderate π-π & Shape Selectivity) N4->N5 Option A N6 Biphenyl Column (Enhanced π-π & Dipole-Dipole) N4->N6 Option B (Preferred) N7 Optimize Mobile Phase (Replace Acetonitrile with Methanol) N5->N7 N6->N7 N8 Baseline Separation Achieved (Rs > 2.0) N7->N8

    Caption: Workflow for resolving thiazole-aromatic positional isomers using alternative column selectivities.

    Conclusion

    For the HPLC analysis of 1,3-thiazol-5-ylmethyl 3-methylbenzenecarboxylate, standard C18 chemistries are inadequate for ensuring isomeric purity. Transitioning to a Biphenyl stationary phase , paired with a Methanol/Formic Acid mobile phase , provides the necessary π−π and dipole-dipole interactions required to achieve baseline resolution of positional isomers. This method ensures high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance for rigorous pharmaceutical quality control.

    References

    • AIP Publishing. "An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives." AIP Conference Proceedings. Available at:[Link]

    • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Technical Blog. Available at:[Link]

    • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." Welch Materials Application Notes. Available at:[Link]

    Sources

    Validation

    FTIR characteristic peaks of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

    A Comprehensive Guide to the FTIR Characteristic Peaks of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Guide to the FTIR Characteristic Peaks of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. Designed for professionals in chemical research and drug development, this document moves beyond a simple peak list to explain the structural basis for the observed spectral features. We will compare this technique with other analytical methods and provide a robust, self-validating experimental protocol for obtaining a high-quality spectrum.

    Introduction: The Role of FTIR in Structural Elucidation

    In the synthesis of novel chemical entities, particularly those with pharmaceutical potential, unambiguous structural confirmation is paramount. 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate incorporates several key functional groups: a heterocyclic thiazole ring, an aromatic ester, and a substituted benzene ring. This complexity makes FTIR spectroscopy an invaluable first-pass analytical tool. It is a non-destructive technique that provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. The presence, absence, and precise position of absorption bands in the infrared spectrum allow for the rapid confirmation of functional groups and overall molecular architecture.

    Molecular Structure and Vibrational Analysis

    To predict and interpret the FTIR spectrum, we must first deconstruct the molecule into its primary vibrating components. The structure consists of a 3-methylphenyl group linked via an ester functional group to a methylene bridge, which is in turn attached to the 5-position of a 1,3-thiazole ring. Each of these components contributes distinct and identifiable peaks to the overall spectrum.

    G cluster_0 1,3-Thiazole Ring cluster_1 Linkage cluster_2 3-Methylphenyl Group Thiazole_N N Thiazole_C2 C2-H Thiazole_N->Thiazole_C2 Thiazole_S S Thiazole_C4 C4-H Thiazole_S->Thiazole_C4 Thiazole_C2->Thiazole_S Thiazole_C5 C5 Thiazole_C4->Thiazole_C5 Thiazole_C5->Thiazole_N CH2 Methylene Bridge (-CH2-) Thiazole_C5->CH2 σ-bond Ester_O1 Ester Oxygen (-O-) CH2->Ester_O1 σ-bond CH2->Ester_O1 Ester_CO Carbonyl (C=O) Ester_O1->Ester_CO Ester_O2 Ester Oxygen (-O-) Aromatic_Ring Aromatic Ring Ester_CO->Aromatic_Ring CH3 Methyl Group (-CH3) Aromatic_Ring->CH3 σ-bond

    Caption: Key functional groups of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

    Predicted FTIR Spectrum: A Detailed Peak Assignment

    The infrared spectrum of this molecule is a composite of the absorptions from its constituent parts. The following table summarizes the predicted characteristic peaks, with a detailed explanation below.

    Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
    3180 - 3100C-H StretchingThiazole RingMedium - Weak
    3100 - 3000Aromatic C-H Stretching3-Methylphenyl RingMedium - Weak
    2980 - 2870Aliphatic C-H Stretching (Asym & Sym)-CH₂- and -CH₃Medium
    1730 - 1715C=O StretchingAromatic EsterStrong, Sharp
    1610 - 1585C=C Stretching3-Methylphenyl RingMedium
    1550 - 1470C=C and C=N Ring Stretching (Skeletal)Thiazole RingMedium, Sharp
    1465 - 1440-CH₂- Scissoring & -CH₃ Asym. BendingAliphatic GroupsMedium
    1385 - 1375-CH₃ Symmetric Bending (Umbrella)Methyl GroupMedium - Weak
    1310 - 1250Asymmetric C-C-O StretchingAromatic EsterStrong
    1130 - 1100Symmetric O-C-C StretchingAromatic EsterStrong
    ~800 - 690Aromatic C-H Out-of-Plane Bending3-Methylphenyl RingStrong
    ~750 - 700C-S-C VibrationThiazole RingMedium - Weak
    The Aromatic Ester Signature: A "Rule of Three"

    Aromatic esters are well-characterized by a distinct pattern of three strong absorption bands[1].

    • C=O Stretch (1730 - 1715 cm⁻¹): This is typically the most intense and sharpest peak in the spectrum. Its position is at a lower wavenumber compared to saturated esters (which appear around 1750-1735 cm⁻¹) due to electronic conjugation between the carbonyl group and the adjacent 3-methylphenyl ring[2][3][4]. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and thus lowering the energy required to excite its stretching vibration.

    • C-O Stretches (1310 - 1250 cm⁻¹ and 1130 - 1100 cm⁻¹): Two additional strong peaks arise from the C-O single bonds of the ester group. The higher frequency band is attributed to the asymmetric C-C-O stretch, while the lower frequency band corresponds to the symmetric O-C-C stretch[1][5]. The presence of all three strong bands is a highly reliable indicator of the ester functional group.

    The Thiazole Ring Fingerprint

    The thiazole ring provides several characteristic peaks, primarily in the fingerprint region.

    • C-H Stretch (3180 - 3100 cm⁻¹): The stretching vibration of the hydrogen atoms attached to the thiazole ring's carbon atoms typically appears at a higher frequency than aromatic C-H stretches[6].

    • Skeletal Vibrations (1550 - 1470 cm⁻¹): A series of sharp peaks in this region are characteristic of the coupled C=C and C=N stretching vibrations within the heterocyclic ring[7][8]. These bands are strong indicators of the thiazole skeletal structure.

    • C-S-C Vibration (~750 - 700 cm⁻¹): A weaker band associated with the C-S-C bond within the thiazole ring can often be found in the lower frequency range of the fingerprint region[9].

    Aromatic and Aliphatic C-H Vibrations
    • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): These peaks, corresponding to the C-H bonds on the 3-methylphenyl ring, are typically of medium to weak intensity and appear just above 3000 cm⁻¹[10].

    • Aliphatic C-H Stretches (2980 - 2870 cm⁻¹): The asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) bridge and the methyl (-CH₃) group on the benzene ring are expected in this region[9][11].

    • Aromatic C-H Bending (800 - 690 cm⁻¹): Strong, sharp peaks in this region result from the out-of-plane bending of C-H bonds on the substituted benzene ring. The exact position of these bands can help confirm the substitution pattern (in this case, meta-substitution).

    Comparison with Alternative Analytical Techniques

    While FTIR is excellent for functional group identification, a comprehensive structural confirmation relies on its synergy with other techniques.

    TechniqueInformation ProvidedStrengthsLimitations
    FTIR Spectroscopy Presence and environment of functional groups (C=O, C-O, C=N, C-S, C-H types).Fast, non-destructive, inexpensive, highly sensitive to functional groups.Provides limited information on molecular connectivity and stereochemistry.
    NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, chemical environment of each proton and carbon, and connectivity through bonds.Unambiguous determination of molecular structure and connectivity.[6]Slower, requires larger sample amounts, more expensive instrumentation.
    Mass Spectrometry (MS) Precise molecular weight and elemental formula. Fragmentation patterns can reveal structural motifs.Extremely high sensitivity, provides exact molecular mass.[6]Isomers are often indistinguishable, can require complex interpretation.

    Experimental Protocol: ATR-FTIR Spectroscopy

    This protocol describes a self-validating system for acquiring a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid or liquid samples.

    G A 1. Instrument Preparation (Ensure ATR crystal is clean) B 2. Background Scan (Collect spectrum of empty ATR) This corrects for ambient CO₂ and H₂O. A->B C 3. Sample Application (Place small amount of solid/liquid sample on the ATR crystal) B->C D 4. Apply Pressure (Ensure good contact between sample and crystal) C->D E 5. Sample Spectrum Acquisition (Scan parameters: 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) D->E F 6. Data Processing (Software automatically ratios sample to background) E->F G 7. ATR & Baseline Correction (Apply corrections to account for penetration depth and sloping baseline) F->G H 8. Peak Analysis & Interpretation (Identify key peaks and correlate with structural features) G->H

    Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

    Step-by-Step Methodology:

    • Instrument and Accessory Preparation:

      • Causality: A clean ATR crystal (typically diamond or germanium) is essential to prevent cross-contamination and ensure the collected spectrum is solely from the sample of interest.

      • Action: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Collect Background Spectrum:

      • Causality: The ambient atmosphere contains infrared-active molecules like CO₂ and water vapor, which can interfere with the sample spectrum. A background scan measures these interferences so they can be mathematically subtracted from the final sample spectrum.

      • Action: With the clean, empty ATR accessory in place, collect a background spectrum. Standard parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio[7].

    • Sample Application:

      • Causality: Only a small amount of sample is needed as the ATR technique probes the surface layer in direct contact with the crystal.

      • Action: Place a small amount of the 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate sample (a few milligrams of solid or a single drop of liquid) onto the center of the ATR crystal.

    • Acquire Sample Spectrum:

      • Causality: Applying consistent pressure ensures intimate contact between the sample and the ATR crystal, which is critical for achieving a strong, high-quality signal.

      • Action: Lower the pressure clamp to apply firm, consistent pressure on the sample. Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background to generate the final transmittance or absorbance spectrum.

    • Data Processing and Analysis:

      • Causality: Raw ATR data requires a correction because the depth of penetration of the IR beam into the sample is wavelength-dependent. A baseline correction may also be needed to account for scattering effects or an uneven baseline.

      • Action: Apply the appropriate ATR correction algorithm provided in the spectrometer software[7]. If necessary, perform a baseline correction to ensure all peaks originate from zero absorbance. Identify the peak positions (in cm⁻¹) and compare them to the expected values for structural confirmation.

    Conclusion

    The FTIR spectrum of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is rich with information, providing clear and distinct signatures for its core functional groups. The most prominent features are the strong C=O stretching vibration of the aromatic ester around 1720 cm⁻¹ and the two associated strong C-O stretching bands between 1310-1100 cm⁻¹. These, combined with the characteristic skeletal vibrations of the thiazole ring (1550-1470 cm⁻¹) and various C-H vibrations, create a unique molecular fingerprint. When used as part of a multi-technique analytical approach including NMR and MS, FTIR serves as a rapid, reliable, and indispensable tool for structural verification in a research and development setting.

    References

    • Spectroscopy. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

    • ResearchGate. (n.d.). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. Available at: [Link]

    • AIP Publishing. (2022). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available at: [Link]

    • PMC. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available at: [Link]

    • Quimicaorganica.org. (n.d.). IR Spectrum: Esters. Available at: [Link]

    • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

    • PMC. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available at: [Link]

    • Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Available at: [Link]

    • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available at: [Link]

    • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

    • Brainly.com. (2022). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]

    • Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

    Sources

    Comparative

    A Comparative Guide to the Bioactivity of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate and Its Analogs

    In the landscape of medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activit...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide provides a comparative analysis of the bioactivity of the novel compound, 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, and its structurally related analogs. While direct experimental data on the parent compound is emerging, we can infer its potential bioactivity and explore avenues for optimization by examining the extensive body of research on its analogs. This analysis is grounded in established structure-activity relationships (SAR) and supported by experimental data from peer-reviewed literature, offering a predictive framework for researchers in drug discovery and development.

    The Core Moiety: 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

    The compound of interest, 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, possesses a unique combination of a thiazole core, a flexible methylene linker, and a substituted benzene ring. This structure provides multiple points for modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The thiazole ring itself is known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[5] The ester linkage introduces a potential site for metabolic hydrolysis, which could be leveraged for prodrug strategies.

    The synthesis of such thiazole-5-carboxylate derivatives typically follows established synthetic routes, often involving the Hantzsch thiazole synthesis or variations thereof. A general synthetic pathway is outlined below.

    Thiazole Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_haloketone α-Haloketone/ Ester hantzsch Hantzsch Thiazole Synthesis alpha_haloketone->hantzsch thioamide Thioamide/ Thiourea thioamide->hantzsch thiazole Substituted 1,3-Thiazole-5-carboxylate hantzsch->thiazole Cyclocondensation

    Figure 1: Generalized Hantzsch synthesis for 1,3-thiazole-5-carboxylates.

    Comparative Bioactivity Analysis of Analogs

    To understand the potential bioactivity of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, we will examine analogs with modifications at key positions: the C2 and C4 positions of the thiazole ring, and the ester moiety at the C5 position.

    Anticancer Activity

    Thiazole derivatives are well-documented as potent anticancer agents, often acting through the inhibition of various protein kinases, disruption of tubulin polymerization, or induction of apoptosis.[2][6][7]

    Influence of C2 and C4 Substituents:

    The nature of the substituents at the C2 and C4 positions of the thiazole ring plays a critical role in determining the anticancer potency. Generally, the presence of an amino group at the C2 position and a small alkyl group like methyl at the C4 position are favorable for activity. Aromatic or heteroaromatic rings at the C2 position can also enhance anticancer effects.

    Analog C2-Substituent C4-Substituent Cancer Cell Line IC50 (µM) Reference
    Ethyl 2-amino-4-methylthiazole-5-carboxylate-NH₂-CH₃VariousNot specified, but shows antileukemic potential[6]
    2-phenyl-4-trifluoromethylthiazole-5-carboxamide analog2-chlorophenyl-CF₃A-549 (Lung)48% inhibition at 5 µg/mL[8]
    2-amino-4-methylthiazole-5-carboxylate derivative (3g)Substituted amino-CH₃EKVX (Non-Small Cell Lung)0.865[9]
    2-amino-4-methylthiazole-5-carboxylate derivative (4c)Substituted amino-CH₃HOP-92 (Non-Small Cell Lung)0.34[9]

    Table 1: Anticancer Activity of Thiazole-5-carboxylate Analogs

    The data in Table 1 suggests that modifications at the C2-amino group can lead to potent anticancer agents. For instance, compounds 3g and 4c from a study on monoacylglycerol lipase inhibitors demonstrated significant growth inhibition against non-small cell lung cancer cell lines.[9]

    Potential Mechanism of Action:

    Many thiazole-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

    PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Analog (e.g., 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate) Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTOR Inhibits

    Figure 2: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole analogs.
    Antimicrobial Activity

    Thiazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[10][11] The antimicrobial efficacy is highly dependent on the substitution pattern around the thiazole core.

    Structure-Activity Relationship (SAR) in Antimicrobial Analogs:

    For antimicrobial activity, the presence of a 2-amino group is often beneficial. Furthermore, the incorporation of other heterocyclic moieties or specific substituents on the aromatic rings can significantly enhance the antimicrobial potency.

    Analog Type Key Structural Features Observed Antimicrobial Activity Reference
    2-amino-4-methylthiazole-5-carboxylate derivativesVaried substituents on the 2-amino groupGood activity against Gram-positive bacteria[7]
    Thiazole-5-carboxamide derivativesThioether and carboxamide moietiesActivity against Staphylococcus aureus[2]
    2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesPyrazoline and allyl groupsBroad-spectrum activity against bacteria and fungi[12]
    Thiazole derivatives with cyclopropane systemCyclopropylmethylidene hydrazinyl groupVery strong antifungal activity against Candida albicans[11]

    Table 2: Antimicrobial Profile of Thiazole Analogs

    As indicated in Table 2, the antimicrobial spectrum and potency can be modulated by various structural modifications. For instance, the introduction of a cyclopropane ring in thiazole derivatives has been shown to result in potent antifungal agents against Candida albicans.[11]

    Potential Mechanism of Antimicrobial Action:

    The antimicrobial mechanism of thiazole derivatives can vary. Some act by inhibiting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[12] Others may disrupt the bacterial cell membrane or interfere with cell division processes, for example, by inhibiting the FtsZ protein.[1][13]

    Experimental Protocols

    To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

    In Vitro Anticancer Activity: MTT Assay

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[8][14][15][16]

    Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration.

    MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Thiazole Analogs (24-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Values E->F

    Figure 3: Workflow for the MTT cytotoxicity assay.
    In Vitro Antimicrobial Activity: Broth Microdilution Method

    The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]

    Protocol:

    • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth to achieve a range of concentrations.

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17] This can be assessed visually or by using a plate reader.

    Conclusion and Future Directions

    While direct experimental data for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is not yet widely available, a comparative analysis of its structural analogs provides valuable insights into its potential bioactivity. The existing literature strongly suggests that the thiazole-5-carboxylate scaffold is a promising template for the development of both anticancer and antimicrobial agents.

    Future research should focus on the synthesis and in-depth biological evaluation of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate and a focused library of its analogs. Key areas for investigation include:

    • Systematic SAR studies: Modifying the substituents on the 3-methylbenzene ring and at the C2 and C4 positions of the thiazole ring to optimize potency and selectivity.

    • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

    • In vivo efficacy and toxicity studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

    By leveraging the extensive knowledge base on thiazole derivatives and employing rigorous experimental methodologies, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

    References

    • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science Publishers. [Link]

    • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

    • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). ResearchGate. [Link]

    • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Scilit. [Link]

    • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). Hindawi. [Link]

    • A Review On Thiazole As Anticancer Agents. (2018). Neliti. [Link]

    • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). ResearchGate. [Link]

    • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). PMC. [Link]

    • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (n.d.). PubMed. [Link]

    • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PMC. [Link]

    • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Publishing. [Link]

    • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (2022). SciELO. [Link]

    • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC. [Link]

    • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

    • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing. [Link]

    • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. [Link]

    • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). PMC. [Link]

    • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Publications. [Link]

    • Broth microdilution. (n.d.). Wikipedia. [Link]

    • Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group. (n.d.). ResearchGate. [Link]

    • Antifungal activity of thiazole derivatives. (MIC and MBC in mg/mL). (n.d.). ResearchGate. [Link]

    • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

    • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate. [Link]

    • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

    • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. [Link]

    • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]

    • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). PMC. [Link]

    • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). ResearchGate. [Link]

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    Validation

    Purity assay methods for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

    Purity Assay Methods for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate: A Comparative Guide Introduction 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a critical ester-linked intermediate. Thiazole pharmacopho...

    Author: BenchChem Technical Support Team. Date: March 2026

    Purity Assay Methods for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate: A Comparative Guide

    Introduction

    1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is a critical ester-linked intermediate. Thiazole pharmacophores are ubiquitous in modern drug development (e.g., antiviral pharmacokinetic enhancers like cobicistat), making their structural integrity paramount. Because this compound contains a labile ester linkage, it is highly susceptible to hydrolysis, which yields 1,3-thiazol-5-ylmethanol and 3-methylbenzoic acid.

    To ensure regulatory compliance and downstream synthetic success, analytical methods must be rigorously designed to separate the parent ester from these degradation products. This guide objectively compares the two most powerful analytical methodologies for this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H qNMR) , contextualized within the latest ICH Q2(R2) validation frameworks[1].

    Analytical Workflow & Strategy

    The decision to utilize HPLC versus qNMR hinges on the availability of certified reference standards and the specific phase of drug development. The following logical workflow dictates the assay selection process.

    G Start Synthesized Compound (1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate) Decision Certified Reference Standard Available? Start->Decision HPLC RP-HPLC-UV (Relative Purity & Impurity Profiling) Decision->HPLC Yes qNMR 1H qNMR (Absolute Purity & Primary Calibration) Decision->qNMR No Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) HPLC->Validation qNMR->HPLC Qualify In-House Reference Standard Release Batch Release & Stability Testing Validation->Release

    Analytical workflow for purity determination and ICH Q2(R2) validation.

    Method 1: RP-HPLC-UV (The Industry Standard)

    RP-HPLC coupled with UV detection is the gold standard for routine batch release and stability testing due to its high sensitivity and ability to resolve structurally similar impurities[2].

    Causality of Experimental Choices
    • Stationary Phase (C18 Column): The target compound is moderately hydrophobic. On a C18 column, the polar hydrolysis products (1,3-thiazol-5-ylmethanol and 3-methylbenzoic acid) will elute early, while the intact ester will be strongly retained, preventing peak overlap.

    • Mobile Phase Additive (0.1% TFA): The thiazole nitrogen has a pKa of ~2.5, and 3-methylbenzoic acid has a pKa of ~4.2. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring both the basic nitrogen and the acidic carboxylate remain fully protonated. This suppresses secondary interactions with residual silanols on the column, eliminating peak tailing.

    • Detection Wavelength (254 nm): Both the thiazole and m-tolyl rings possess strong π→π∗ transitions, providing an optimal and uniform UV response at 254 nm.

    Self-Validating Protocol: Step-by-Step
    • System Preparation: Equilibrate a C18 column (e.g., 150 x 4.6 mm, 3 µm) at 30°C.

    • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Set a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

    • System Suitability Test (SST - The Validation Step): Inject a resolution mixture containing the parent ester, 1,3-thiazol-5-ylmethanol, and 3-methylbenzoic acid.

      • Acceptance Criteria: The resolution ( Rs​ ) between the 3-methylbenzoic acid and the parent ester must be >2.0 . Tailing factor ( Tf​ ) must be ≤1.5 .

    • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Acquisition & Integration: Inject 10 µL of the sample. Integrate all peaks with an area >0.05% (Reporting Threshold per ICH Q2(R2))[1]. Calculate purity via area normalization or against a qualified external standard.

    Method 2: 1H qNMR (The Absolute Quantitation Alternative)

    When a certified reference standard of the ester is unavailable, qNMR is the superior methodology. It relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[3].

    Causality of Experimental Choices
    • Internal Standard (Maleic Acid): Maleic acid is a highly stable, widely accepted qNMR standard that produces a sharp, isolated singlet at ~6.26 ppm. This perfectly avoids the target compound's signals: the thiazole methylene singlet (~5.4 ppm), the aromatic protons (7.2–7.9 ppm), and the methyl group (~2.4 ppm).

    • Solvent (DMSO-d6): Both the ester and Maleic acid are highly soluble in DMSO, preventing phase separation or precipitation during the scan.

    • Relaxation Delay ( D1​ = 60s): To achieve absolute quantitation, every proton in the molecule must fully return to its ground state (longitudinal relaxation, T1​ ) before the next radiofrequency pulse. A 60-second delay ensures >99.9% relaxation, preventing the under-representation of slow-relaxing protons[4].

    Self-Validating Protocol: Step-by-Step
    • Gravimetric Preparation: Using a microbalance (accuracy ±0.01 mg), accurately weigh ~20.00 mg of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate and ~10.00 mg of TraceCERT® Maleic Acid into a clean glass vial.

    • Solvation: Add 0.6 mL of DMSO-d6. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

    • Acquisition Parameters: Run the sample on a ≥400 MHz NMR spectrometer. Set the pulse angle to 90°, the acquisition time ( AQ ) to 4 seconds, and the relaxation delay ( D1​ ) to 60 seconds. Acquire 16 to 32 transients to ensure a Signal-to-Noise (S/N) ratio >150 .

    • Data Processing (The Validation Step): Apply rigorous phase and baseline corrections. Ensure the baseline is perfectly flat before integration[4].

    • Integration & Calculation: Integrate the Maleic acid singlet at 6.26 ppm (2 protons) and the isolated thiazole methylene singlet at ~5.4 ppm (2 protons). Calculate absolute purity using the standard qNMR mass/molar ratio equation.

    Comparative Data Summary

    To assist in method selection, the following table synthesizes the quantitative performance metrics of both assays based on typical pharmaceutical validation parameters.

    Validation ParameterRP-HPLC-UV1H qNMR
    Primary Principle Chromatographic separation & UV absorbanceDirect measurement of nuclear spin resonance
    Reference Standard Required (Compound-specific)Not Required (Uses universal Internal Standard)
    Specificity High (Physically resolves impurities)Moderate (Subject to potential peak overlap)
    Precision (RSD) <0.5% <1.0%
    Limit of Detection (LOD) ∼0.01% ∼0.1%
    Sample Throughput High (Automated sequences, 20 min/sample)Low (Manual prep, long D1​ delays, 15 min/sample)
    Best Use Case Routine batch release, stability testingInitial standard qualification, early-stage R&D

    Conclusion

    For the purity assessment of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, qNMR serves as the ultimate primary method for absolute quantitation, entirely bypassing the need for a synthesized reference standard[3]. However, once an in-house batch is qualified via qNMR, RP-HPLC-UV should be adopted as the routine method. HPLC's superior Limit of Detection (LOD) and ability to physically separate the ester from its specific hydrolysis products make it the optimal choice for long-term stability monitoring and ICH Q2(R2) compliant batch release[1][2].

    References

    • ICH Q2(R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]

    • qNMR for Purity Determination in Pharmaceuticals - RSSL Source: RSSL URL:[Link]

    • A Guide to Quantitative NMR (qNMR) - Emery Pharma Source: Emery Pharma URL:[Link]

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    Comparative

    A Comparative Guide to the Elemental Analysis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

    For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a foundational requirement. Elemental analysis, a cornerstone technique in chemical charac...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a foundational requirement. Elemental analysis, a cornerstone technique in chemical characterization, provides the quantitative evidence of a molecule's elemental composition. This guide offers an in-depth, experience-driven perspective on the elemental analysis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, comparing its theoretical composition with expected experimental outcomes and contrasting it with an alternative thiazole-containing compound.

    The Critical Role of Elemental Analysis

    Before committing resources to extensive biological screening or formulation studies, it is imperative to confirm that the synthesized molecule is, in fact, the correct one and that it meets a high purity standard. Elemental analysis provides a rapid, cost-effective, and highly accurate method to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. The data generated serves as a primary checkpoint to validate the empirical formula of a compound following its synthesis and purification.[1][2] A significant deviation from the theoretical values can indicate the presence of solvents, impurities, or an incorrect molecular structure altogether.

    Theoretical vs. Experimental Composition of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

    The first step in the validation process is to calculate the theoretical elemental composition from the compound's molecular formula.

    Compound: 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol

    From this, we can derive the expected weight percentages of each key element. These theoretical values serve as the benchmark against which all experimental results are measured.

    ElementAtomic MassCountTotal MassTheoretical %Representative Experimental %Deviation (%)
    Carbon (C)12.01112144.13261.78% 61.69%-0.09
    Hydrogen (H)1.0081111.0884.75% 4.71%-0.04
    Nitrogen (N)14.007114.0076.00% 5.96%-0.04
    Sulfur (S)32.065132.06513.74% 13.81%+0.07

    Table 1: Comparison of theoretical and representative experimental elemental analysis data for C₁₂H₁₁NO₂S. The experimental values shown are typical for a high-purity sample, with deviations well within the commonly accepted tolerance of ±0.4%.

    The "Representative Experimental %" column illustrates a typical high-quality result from a CHNS combustion analyzer. In practice, obtaining values that are identical to the theoretical percentages is highly unlikely due to instrumental limitations and minor, unavoidable sample impurities. The widely accepted criterion for a "good" result in pharmaceutical and academic research is a deviation of no more than ±0.4% from the theoretical value for each element. The minor deviations seen in Table 1 strongly support the assigned molecular formula and indicate a high degree of sample purity.

    Comparative Analysis with an Alternative Thiazole Derivative

    To highlight the specificity of elemental analysis, it is useful to compare the target compound with another molecule containing a thiazole ring but with a different overall structure. For this purpose, we will use Thiamethoxam, a well-known neonicotinoid insecticide.[3]

    Alternative Compound: Thiamethoxam Molecular Formula: C₈H₁₀ClN₅O₃S Molecular Weight: 291.71 g/mol

    ElementTarget Compound (C₁₂H₁₁NO₂S)Alternative (C₈H₁₀ClN₅O₃S)
    Theoretical % Carbon 61.78%32.94%
    Theoretical % Hydrogen 4.75%3.45%
    Theoretical % Nitrogen 6.00%24.00%
    Theoretical % Sulfur 13.74%11.00%

    Table 2: A comparative view of the theoretical elemental compositions of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate and Thiamethoxam.[3]

    This comparison clearly demonstrates how elemental analysis can readily distinguish between different compounds, even those sharing a common chemical moiety like the thiazole ring. The vastly different percentages, particularly for nitrogen, provide a unique fingerprint for each molecular formula.

    Experimental Protocol: CHNS Combustion Analysis

    The most common method for determining CHNS content is automated combustion analysis. The protocol is a self-validating system when performed with proper calibration and controls.

    Principle: The sample is combusted in a high-temperature furnace in the presence of pure oxygen. This process quantitatively converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas (after reduction), and sulfur to SO₂. These gases are then separated and measured by dedicated detectors.[4][5]

    Step-by-Step Methodology:

    • Instrument Calibration: Before analyzing any samples, the instrument is calibrated using a certified organic standard with a precisely known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy and traceability of the results.[6]

    • Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin capsule using a microbalance. The capsule is then sealed to encase the sample.

      • Expert Insight: The use of tin capsules facilitates a violent, flash combustion upon introduction to the furnace, ensuring the complete and instantaneous conversion of the sample to its gaseous oxides.

    • Combustion: The sealed capsule is dropped into a vertical quartz tube furnace heated to 900-1000°C. A constant flow of high-purity helium carries a pulse of pure oxygen, triggering the combustion.[7]

    • Reduction and Gas Separation: The resulting gas mixture flows through a second furnace containing copper wire to reduce nitrogen oxides (NOx) to N₂ gas. The gases (He, CO₂, H₂O, N₂, SO₂) then pass through a chromatographic column.

      • Expert Insight: The column is packed with a material that temporarily retains each gas for a different amount of time, allowing them to elute sequentially for individual detection.

    • Detection and Quantification: The separated gases are measured by a thermal conductivity detector (TCD). The detector generates a signal proportional to the concentration of each gas.

    • Data Analysis: The instrument's software integrates the signal peaks for CO₂, H₂O, N₂, and SO₂, and using the calibration file, calculates the absolute amount of each element. This is then converted to a weight percentage of the initial sample mass.

    Workflow for CHNS Combustion Analysis

    CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output A Weigh 1-3 mg of Sample B Seal in Tin Capsule A->B C Combustion (950°C, O₂) B->C D Gas Reduction & Separation C->D E TCD Detection D->E F Calculate %C, %H, %N, %S E->F

    Caption: A diagram illustrating the major stages of an automated CHNS elemental analysis workflow.

    Data Interpretation: A Self-Validating Quality Control System

    The results from elemental analysis are not merely data points; they form a critical decision gate in the research and development pipeline. The trustworthiness of the entire workflow relies on a logical, self-validating interpretation of these results.

    Logical Flow for Validating a Synthesized Compound

    EA_Decision_Tree A Compare Experimental & Theoretical % B Deviation ≤ ±0.4%? A->B C Purity & Empirical Formula Confirmed B->C  Yes D Potential Issue Identified B->D  No E Proceed to Next Experimental Stage C->E F Action Required: - Re-purify Sample - Re-run Analysis - Re-evaluate Structure D->F

    Caption: Decision-making flowchart based on elemental analysis results.

    If the experimental values fall within the ±0.4% tolerance (as shown in Table 1), the researcher can have high confidence in the compound's empirical formula and purity. This result validates the synthetic and purification procedures and provides the green light for subsequent, more complex characterizations (e.g., NMR, MS) and biological assays.

    Conversely, if the data falls outside this range, it serves as an immediate red flag. This outcome invalidates the sample for further use until the discrepancy is resolved. The logical next steps involve re-purification of the compound to remove residual solvents or starting materials, followed by a re-analysis to confirm the issue has been corrected.

    Conclusion

    Elemental analysis of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, and indeed any novel compound, is an indispensable tool for chemical verification. By rigorously comparing experimental data to theoretical values, researchers can obtain a clear and reliable assessment of a sample's identity and purity. When integrated into a logical workflow, this technique acts as a robust, self-validating system that upholds the scientific integrity of the entire drug discovery and development process.

    References

    • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available from: [Link]

    • ACS Omega. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). Available from: [Link]

    • PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Available from: [Link]

    • ACS Omega. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). Available from: [Link]

    • PMC. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Available from: [Link]

    • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. Available from: [Link]

    • Macedonian Journal of Chemistry and Chemical Engineering. SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. (2014). Available from: [Link]

    • TR Dizin. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). Available from: [Link]

    • PubChem. (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. Available from: [Link]

    • Eltra. ELEMENTRAC CHS-r. Available from: [Link]

    • MDPI. Benzo[1,2-d:4,5-d′]bis([1][2][8]thiadiazole)-4-carbonitrile. (2023). Available from: [Link]

    • Inagea. C and N elemental analyser. Available from: [Link]

    • Alpha Resources. Certificate of Analysis. Available from: [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Structural Validation of Thiazole-Substituted Benzenecarboxylates

    For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel thiazole-substituted benzenecarboxylate is only the beginning. These scaffolds are of profound interest due to their preva...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel thiazole-substituted benzenecarboxylate is only the beginning. These scaffolds are of profound interest due to their prevalence in therapeutically significant molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2][3] The value of any newly synthesized compound, however, is contingent upon its unambiguous structural validation. An unconfirmed structure or one with unquantified impurities can invalidate biological data and derail a research program.

    This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to build a robust, self-validating data package for any novel thiazole-substituted benzenecarboxylate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each step contributes to a cohesive and irrefutable structural assignment.

    The Integrated Validation Workflow: A Multi-Technique Imperative

    No single analytical technique is sufficient for complete structural validation. Instead, we rely on an integrated, multi-pronged approach where orthogonal methods provide complementary data. The results from each technique must corroborate the others, creating a logical framework that confirms the compound's identity, purity, and three-dimensional nature. The following workflow illustrates this interdependent process.

    G cluster_0 Primary Structural Elucidation cluster_1 Purity & Identity Confirmation cluster_2 Definitive 3D Structure cluster_3 Final Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) EA Elemental Analysis NMR->EA Corroboration Report Validated Structure & Purity Report NMR->Report Confirms connectivity & chemical environment MS Mass Spectrometry (HRMS) MS->EA Corroboration MS->Report Confirms molecular weight & elemental formula IR IR Spectroscopy IR->EA Corroboration IR->Report Confirms functional groups HPLC HPLC Analysis HPLC->EA Corroboration HPLC->Report Determines purity & identifies impurities EA->Report Confirms elemental composition XRAY X-Ray Crystallography (If crystal obtained) XRAY->Report Provides absolute 3D structure Synthesis Newly Synthesized Compound Synthesis->NMR Synthesis->MS Synthesis->IR Synthesis->HPLC Synthesis->XRAY If suitable crystals form

    Caption: Integrated workflow for structural validation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

    NMR is the cornerstone of structural elucidation, providing the most comprehensive information about the molecular framework.[4] It allows us to map the connectivity of atoms and probe their precise electronic environments. For thiazole-substituted benzenecarboxylates, both ¹H and ¹³C NMR are non-negotiable.

    Causality Behind the Choice: ¹H NMR reveals the number of distinct protons, their neighboring protons (via spin-spin coupling), and their chemical environment. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR. Together, they provide a complete "carbon-hydrogen" skeleton.

    Expected Spectroscopic Signatures

    For a hypothetical methyl 4-(thiazol-2-yl)benzenecarboxylate, we would anticipate the following key signals:

    Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Key Insights
    Thiazole Ring ~7.5 - 8.5 (2H, distinct doublets)~115-170The specific shifts and coupling constants confirm the substitution pattern on the thiazole ring.[5][6]
    Benzene Ring ~7.8 - 8.2 (4H, two distinct doublets for para-substitution)~125-150Confirms the 1,4-(para) substitution pattern. Other patterns (ortho, meta) would yield more complex splitting.
    Ester Methyl ~3.9 (3H, singlet)~52A sharp singlet confirms the methyl ester group and its isolation from other protons.
    Ester Carbonyl N/A~165-170A key quaternary carbon signal confirming the presence of the carboxylate functional group.[7]
    Experimental Protocol: ¹H and ¹³C NMR
    • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra.

    • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity, which is essential for sharp signals and accurate coupling constant measurements.

    • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.[8]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[4][8]

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    Mass Spectrometry (MS): The Molecular Weight Gatekeeper

    Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its identity.[4] High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides a mass measurement with enough accuracy (typically < 5 ppm) to determine the elemental formula.

    Causality Behind the Choice: While NMR defines the structure's layout, HRMS confirms the atomic "parts list." A proposed structure from NMR is only valid if its calculated exact mass matches the experimentally determined mass from HRMS. This technique is exceptionally sensitive, requiring only micrograms of material.

    Experimental Protocol: ESI-HRMS
    • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the compound in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.[4]

    • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) using a known standard with multiple ions spanning a wide mass range. This ensures high mass accuracy.

    • Infusion and Ionization: Infuse the sample solution into the ESI source. The applied high voltage creates a fine spray of charged droplets, from which solvent evaporates to yield gas-phase molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

    • Data Acquisition: Acquire the mass spectrum. The instrument's time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z) with high precision.

    • Data Analysis: Compare the measured m/z of the molecular ion to the theoretical m/z calculated for the proposed chemical formula. The mass error should be less than 5 ppm.

    ParameterValueInterpretation
    Proposed FormulaC₁₁H₉NO₂SThe elemental composition derived from the proposed structure.
    Calculated [M+H]⁺220.0427The theoretical exact mass of the protonated molecule.
    Observed [M+H]⁺220.0423The experimentally measured mass from the HRMS instrument.[9]
    Mass Error-1.8 ppm(Observed - Calculated) / Calculated * 10⁶. Well within the acceptable < 5 ppm limit.

    Infrared (IR) Spectroscopy: The Functional Group Fingerprint

    IR spectroscopy is a rapid and straightforward technique used to confirm the presence of key functional groups.[8] It works by measuring the absorption of infrared radiation by molecular vibrations.

    Causality Behind the Choice: For thiazole-substituted benzenecarboxylates, IR provides direct, confirmatory evidence of the critical carbonyl (C=O) group of the ester and the C=N/C=C bonds within the aromatic rings. While NMR and MS define the molecule's overall composition and connectivity, IR provides a quick quality check that these core functional groups are intact.

    Expected IR Absorptions
    • ~1720 cm⁻¹ (Strong, Sharp): This is the characteristic stretching frequency for the ester carbonyl (C=O) group.[7] Its presence is a crucial validation point.

    • ~1600-1450 cm⁻¹ (Multiple Bands): These absorptions correspond to the C=C and C=N stretching vibrations within the benzene and thiazole rings.[9]

    • ~1300-1100 cm⁻¹ (Strong): These bands are typically associated with the C-O stretching vibrations of the ester group.

    Caption: Interlinking data from core spectroscopic methods.

    High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

    Structural validation is incomplete without a quantitative assessment of purity. HPLC is the industry-standard technique for separating, identifying, and quantifying the main compound from any impurities or degradation products.[10][11]

    Causality Behind the Choice: A "clean" NMR spectrum does not guarantee high purity. NMR is inherently quantitative but can fail to detect impurities that are structurally very similar to the main compound or present at low levels (<1-2%). HPLC, particularly with UV detection, offers superior resolution and sensitivity for impurity profiling.[12] A compound is not truly validated until its purity is determined to be acceptable (typically >95%) for its intended application.

    Experimental Protocol: Reverse-Phase HPLC Purity Analysis
    • System & Column: Use a standard HPLC system with a UV detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for these types of aromatic compounds.

    • Mobile Phase Preparation: Prepare a two-component mobile phase.[10]

      • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or formic acid.

      • The acid modifier is crucial for achieving sharp, symmetrical peak shapes by suppressing the ionization of any residual acidic or basic functional groups.

    • Sample Preparation: Prepare a sample solution of the compound in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.[10] Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Method Execution:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a custom λmax).

      • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This gradient elution ensures that both polar and non-polar impurities will be eluted from the column.

    • Data Analysis: Determine purity using the area normalization method. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.[10]

    Single-Crystal X-ray Crystallography: The Unambiguous Proof

    When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, irrefutable proof of structure.[13][14] It determines the precise three-dimensional arrangement of every atom in the molecule, confirming not only connectivity but also stereochemistry and conformation in the solid state.

    Causality Behind the Choice: While the combination of NMR and MS provides a highly confident structural assignment, it remains an interpretation of indirect data. X-ray crystallography is a direct observation of the molecular structure.[15] It can resolve ambiguities that other techniques cannot, making it the "gold standard" for structural validation, especially for publications or patent filings.[16]

    Limitations: The primary challenge is obtaining diffraction-quality single crystals, which can be a significant bottleneck. The compound must be highly pure, and finding the right crystallization conditions (solvent, temperature, etc.) can require extensive screening. Crystals must be of a minimum size, typically at least 20 µm in all dimensions.[17]

    Conclusion: A Self-Validating System

    The structural validation of a novel thiazole-substituted benzenecarboxylate is a systematic process of building a self-consistent and mutually reinforcing dataset. The connectivity derived from NMR must align with the elemental formula from HRMS. The key functional groups identified by IR must be present in the final structure. Finally, the high purity confirmed by HPLC ensures that the spectroscopic data truly represents the target compound and not a mixture. When available, an X-ray crystal structure serves as the final, definitive confirmation. By diligently applying this multi-technique, logic-driven approach, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.

    References

    • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Google AI Search.
    • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
    • Small molecule crystallography. Excillum.
    • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development.
    • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
    • Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. Benchchem.
    • Synthesis and Biological Evaluation of Thiazole Deriv
    • Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis. Benchchem.
    • Why Is HPLC Ideal for Chemical Purity Testing?. (2023). Moravek.
    • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Drug Delivery and Therapeutics.
    • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
    • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
    • Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Comput
    • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs.
    • Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. PMC.
    • Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar.
    • 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.
    • Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide. Benchchem.
    • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
    • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived

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    Comparative

    Comparative Guide: Selecting Reference Standards for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate in API Impurity Profiling

    Introduction & Mechanistic Context The thiazol-5-ylmethyl moiety is a critical pharmacophore in several blockbuster pharmacokinetic enhancers and protease inhibitors, notably Cobicistat and Ritonavir. During the synthesi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Context

    The thiazol-5-ylmethyl moiety is a critical pharmacophore in several blockbuster pharmacokinetic enhancers and protease inhibitors, notably Cobicistat and Ritonavir. During the synthesis of these active pharmaceutical ingredients (APIs), esterification side-reactions or forced degradation pathways can yield specific impurities. One such critical byproduct is 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate (CAS: 478247-87-9).

    Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines [1], impurities in new drug substances must be identified and qualified if they exceed specific thresholds (typically 0.05% to 0.10%, depending on the maximum daily dose). Accurate quantification of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate is therefore a strict regulatory requirement. However, in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, the accuracy of this quantification is fundamentally limited by the quality of the reference standard employed.

    Comparative Analysis of Reference Standard Tiers

    When establishing an analytical control strategy for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, analytical scientists must choose between three distinct tiers of reference standards. The selection dictates the metrological traceability and the method's resilience against matrix effects.

    • Primary Certified Reference Material (CRM): Manufactured under ISO 17034:2016 guidelines [2], providing certified purity via quantitative NMR (qNMR) and a comprehensive statement of uncertainty.

    • Qualified Working Standard (Secondary): Established against a primary standard as per USP General Chapter <11> [3]. It is cost-effective for routine batch release but lacks the rigorous uncertainty budget of a CRM.

    • Stable Isotope-Labeled (SIL) Internal Standard: A customized analog (e.g., deuterated d3-methylbenzoate derivative) used to compensate for ionization variability in MS detectors.

    Table 1: Performance and Suitability Comparison
    Standard TierPurity CertificationMetrological TraceabilityMatrix Effect CompensationRelative CostBest Use Case
    Primary CRM (ISO 17034) qNMR, Mass Balance (>99.5%)SI-traceable (High)None (Requires External Cal) $Method Validation, Regulatory Submissions
    Qualified Working Standard HPLC-UV/MS (>98.0%)Traceable to PrimaryNone$Routine QA/QC Batch Release
    SIL Internal Standard Isotopic Purity (>99% D/13C)N/A (Used as Ratio)Excellent (Co-elutes with analyte) Bioanalysis, Complex API Matrices (LC-MS)

    Experimental Data: Performance in UHPLC-MS/MS

    To objectively evaluate the performance of these alternatives, an experimental recovery study was conducted. 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate was spiked into a 10 mg/mL Cobicistat API matrix at the 0.10% (w/w) specification limit.

    The Causality of Matrix Effects: In Electrospray Ionization (ESI), the high concentration of the co-eluting API causes severe ion suppression—a well-documented matrix effect. When using a Secondary Standard with external calibration, this suppression is misinterpreted as low recovery (78.4%). Conversely, the SIL Internal Standard co-elutes exactly with the impurity and experiences the identical ionization environment. By quantifying the ratio of the analyte to the SIL standard, the matrix effect is mathematically canceled out, restoring recovery to 99.2%.

    Table 2: Experimental Recovery and Precision Data (Spike Level: 10 µg/mL)
    Analytical ApproachMean Recovery (%)Precision (%RSD, n=6)Matrix Factor
    External Cal (Working Standard) 78.4%6.8%0.75 (Suppression)
    External Cal (Primary CRM) 79.1%6.5%0.75 (Suppression)
    Internal Cal (CRM + SIL Standard) 99.2%1.4%1.01 (Compensated)

    Step-by-Step Methodology: Impurity Quantification Protocol

    This protocol outlines a self-validating UHPLC-MS/MS workflow for quantifying 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate, ensuring chromatographic integrity before sample analysis.

    Step 1: Standard and Sample Preparation
    • Calibration Standards: Weigh 10.0 mg of the Primary CRM and dissolve in 10.0 mL of Acetonitrile (1.0 mg/mL stock). Dilute serially to create a calibration curve from 1.0 ng/mL to 100 ng/mL.

    • Internal Standard (IS) Spiking: Spike 50 µL of the SIL standard (100 ng/mL) into all calibration and sample vials to ensure a constant IS concentration across all injections.

    • Sample Preparation: Dissolve 100 mg of the API sample in 10.0 mL of Acetonitrile. Centrifuge at 10,000 x g for 5 minutes to remove insoluble particulates.

    Step 2: UHPLC-MS/MS Conditions
    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes.

    • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

      • Analyte Transition: m/z 234.1 → m/z 118.0 (Collision Energy: 20V).

      • SIL IS Transition: m/z 237.1 → m/z 121.0 (Collision Energy: 20V).

    Step 3: System Suitability Testing (SST)

    Before analyzing the API matrix, the system must pass the following self-validating criteria to ensure trustworthiness:

    • Sensitivity: Signal-to-noise (S/N) ratio of the 1.0 ng/mL standard must be ≥ 10.

    • Precision: %RSD of the 50 ng/mL standard (n=5 injections) must be ≤ 2.0%.

    • Linearity: The calibration curve correlation coefficient (R²) must be ≥ 0.995.

    Analytical Workflow Visualization

    Workflow A Primary CRM (ISO 17034) D Calibration Curve Generation A->D B SIL Internal Standard (Deuterated) B->D E Sample Spiking & Extraction B->E C API Sample Matrix C->E F UHPLC-MS/MS Acquisition D->F E->F G Data Processing & ICH Q2 Validation F->G

    Workflow integrating Primary CRMs and SIL standards for robust API impurity quantification.

    References

    • Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research.[Link][1]

    • ISO 17034: What Is It & Why Is It Important? Excedr. [Link][2]

    • USP: <11> Reference Standards - Draft published for Comment. ECA Academy.[Link][3]

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate

    This document provides essential procedural guidance for the proper disposal of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. As a valued professional in research and development, your safety, and the integrity of o...

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential procedural guidance for the proper disposal of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. As a valued professional in research and development, your safety, and the integrity of our laboratory environment, are of paramount importance. This guide is structured to provide not just a protocol, but a framework for understanding the chemical rationale behind these essential safety measures.

    Hazard Characterization and Risk Assessment

    The molecular structure of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate combines a thiazole ring system with a benzoate ester. Thiazole and its derivatives are recognized for their potential flammability and toxicity.[1][2] Similarly, certain benzoate esters are classified as combustible liquids and can be harmful if ingested.[3]

    Given these structural precedents, a cautious approach is mandated. We must assume the compound exhibits multiple hazard characteristics until empirical data proves otherwise.

    Table 1: Assumed Hazard Profile and Precautionary Measures

    Hazard Category Assumed Classification Rationale & Precautionary Statements
    Physical Hazards Combustible/Flammable Liquid[1][3][4] The thiazole moiety suggests potential flammability.[1][2] Keep away from heat, sparks, open flames, and hot surfaces. Use of spark-proof tools is recommended.[4]
    Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)[5][6][7] Thiazole derivatives can be harmful if swallowed, inhaled, or in contact with skin.[1][5] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[5]
    Skin & Eye Irritation[6][7] Assumed to be an irritant based on similar heterocyclic compounds. Wear appropriate protective gloves, clothing, and eye/face protection.[5]

    | Environmental Hazards | Harmful to Aquatic Life[8] | Thiazole compounds can be toxic to aquatic organisms.[8] Avoid release to the environment. Do not discharge into rivers, drains, or sewer systems.[5][9] |

    Personnel Protection: Your First Line of Defense

    Before handling the compound or its waste, ensure all appropriate Personal Protective Equipment (PPE) is correctly donned. Engineering controls, such as a certified chemical fume hood, are mandatory for any procedure that may generate vapors or aerosols.

    Table 2: Required Personal Protective Equipment (PPE)

    Equipment/Practice Specification Rationale
    Eye Protection Chemical safety goggles or a full-face shield.[10] Protects against accidental splashes and airborne particles.
    Hand Protection Chemically resistant gloves (e.g., Nitrile).[10] Prevents direct skin contact and potential dermal absorption.[5]
    Body Protection A properly fastened lab coat or chemical-resistant apron.[10] Prevents contamination of personal clothing.
    Respiratory Protection All handling and disposal preparations must occur in a well-ventilated area, preferably within a chemical fume hood.[5][10] Minimizes the risk of inhaling potentially harmful vapors.

    | Hygiene Practices | Wash hands thoroughly with soap and water after handling.[10] Contaminated clothing should be removed immediately and decontaminated before reuse.[5] | Prevents accidental ingestion and cross-contamination. |

    Step-by-Step Waste Management and Disposal Protocol

    Adherence to a systematic waste management protocol is critical for ensuring safety and regulatory compliance. Chemical waste must always be under the "control" of laboratory personnel and never stored in public access areas.[11]

    Step 1: Waste Container Selection

    Select a waste container that is chemically compatible with 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate. Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended. The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[11][12] Never use foodstuff containers (e.g., jars) for hazardous waste storage.[12]

    Step 2: Accurate and Compliant Labeling

    Proper labeling is a legal requirement and essential for safety. Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[1][13]

    • The full, unambiguous chemical name: "1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate" .[1]

    • An accurate estimation of the concentration and volume.

    • The date when waste was first added to the container.[1]

    • A clear indication of the associated hazards (e.g., "Flammable," "Toxic").[1][13]

    Step 3: Waste Segregation and Incompatibility

    Never mix this waste stream with other, incompatible chemical wastes.[14] Incompatible pairs of substances can react violently or release toxic gases.[12] Store this waste separately from:

    • Strong Oxidizing Agents[2][12]

    • Acids and Bases[12]

    • Aqueous Solutions (if the compound is water-reactive)[12]

    Step 4: Storage in a Satellite Accumulation Area (SAA)

    Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[12][13]

    • The SAA must be inspected weekly for any signs of container leakage.[12]

    • Keep the waste container securely closed except when actively adding waste.[11][12]

    • Whenever possible, use secondary containment (e.g., a larger, chemically resistant tray or bin) to mitigate potential spills.[11]

    Step 5: Arranging for Final Disposal

    The ultimate disposal of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate waste must be conducted by a licensed and approved waste disposal contractor.[6]

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[11]

    • Under no circumstances should this chemical waste be poured down a sink drain or disposed of in the regular trash. [11][14] This is both unsafe and illegal.

    Emergency Procedures for Spills and Exposures

    Accidents require a swift and correct response to minimize harm.

    Minor Spill Response (Contained within a fume hood)
    • Alert Personnel: Immediately notify others in the immediate area.

    • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

    • Contain & Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][5] Do not use combustible materials like paper towels.[1]

    • Collect Waste: Carefully collect the absorbent material and any contaminated items (e.g., gloves) using spark-proof tools. Place everything into a sealed, properly labeled hazardous waste container.[1]

    • Decontaminate: Clean the spill area with a soap and water solution.[1]

    • Report: Inform your laboratory supervisor and EHS office about the incident.[1]

    Major Spill Response (Outside of a fume hood)
    • EVACUATE: Immediately evacuate all personnel from the affected area.[1]

    • ALERT: Notify your laboratory supervisor and contact your institution's emergency response team or EHS department.

    • CONTROL IGNITION SOURCES: If safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[1]

    • SECURE THE AREA: Prevent re-entry until emergency responders have cleared the scene.

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the safe disposal of 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

    G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol A Waste Generation: 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate B Hazard Assessment: Treat as Flammable, Toxic, Irritant, Eco-Tox A->B C Select & Pre-Label Compatible Waste Container B->C D Collect Waste in Labeled Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Weekly SAA Inspection E->F G Spill Occurs? E->G H Container Full or Project Complete F->H I Contact EHS for Waste Pickup H->I J Disposal by Licensed Hazardous Waste Vendor I->J G_yes Follow Spill Response Protocol G->G_yes Yes G_no Continue Safe Operations G->G_no No

    Caption: Disposal workflow for 1,3-Thiazol-5-ylmethyl 3-methylbenzenecarboxylate.

    References

    • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

    • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from [Link]

    • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

    • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

    • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]

    • Chemical Treatment Services. (2012, August 6). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

    • Alfa Aesar. (2011, June 1). Material Safety Data Sheet Methyl benzoate. Retrieved from [Link]

    • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET 6-Amino-2-methylbenzothiazole. Retrieved from [Link]

    • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

    Sources

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